8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-8-hydroxy-3,5,6,7-tetramethoxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-19(27-4)14(22)13-17(30-16)15(23)20(28-5)21(29-6)18(13)26-3/h7-9,23H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLYUURCCQYFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone biological activity
An In-Depth Technical Guide to the Biological Activity of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone
Executive Summary
This compound is a polymethoxyflavone (PMF) identified in natural sources such as citrus peels.[1] While research specifically delineating the biological activities of the 8-hydroxy isomer is currently emerging, the broader class of hydroxylated polymethoxyflavones (HPMFs) has been the subject of intensive investigation. This guide synthesizes the substantial body of evidence from structurally analogous compounds, particularly the well-studied 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone isomer, to build a predictive framework for the therapeutic potential of this compound. We will explore the probable anti-inflammatory, anticancer, and neurotrophic activities, detail the underlying molecular mechanisms, provide validated experimental protocols for investigation, and propose future research directions. This document serves as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic utility of this promising natural compound.
Introduction to this compound: A Structural Perspective
Flavonoids are a vast family of polyphenolic compounds ubiquitously found in plants, known for a wide spectrum of biological activities including antioxidant, anti-inflammatory, and anticancer effects.[2][3][4] A specialized subclass, polymethoxyflavones (PMFs), are characterized by multiple methoxy groups on their basic flavone backbone. These compounds, found in high concentrations in citrus peels, exhibit enhanced metabolic stability and bioavailability compared to their polyhydroxylated counterparts, making them attractive candidates for drug development.[5][6]
This compound belongs to the hydroxylated PMF (HPMF) category. The presence of both methoxy groups and a hydroxyl group at the C-8 position is a key structural feature. While direct studies are limited, one report suggests potential antifungal activity.[7] The position of the hydroxyl group is critical, as structure-activity relationship studies on related flavonoids indicate that it significantly influences molecular interactions and biological efficacy.[8] This guide will leverage the extensive data available for isomeric HPMFs to illuminate the likely bioactivities of the 8-hydroxy variant.
Anti-inflammatory Activity: Targeting Key Signaling Cascades
Chronic inflammation is a critical factor in the pathogenesis of numerous diseases. HPMFs have demonstrated potent anti-inflammatory effects by modulating key signaling pathways in immune cells such as macrophages.
Mechanism of Action: Inhibition of NF-κB and MAPK Pathways
Based on studies of its analogs, this compound is predicted to exert anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, related HPMFs have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[5][9][10] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10][11]
The core mechanism involves preventing the nuclear translocation of NF-κB, a pivotal transcription factor for inflammatory genes. This is accomplished by blocking the phosphorylation and subsequent degradation of its inhibitor, IκBα.[9][11] Furthermore, HPMFs can suppress the phosphorylation of key components of the MAPK pathway (ERK1/2, p38), which act upstream of NF-κB activation.[5][11] This dual inhibition leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][9]
Caption: Predicted inhibition of NF-κB and MAPK pathways by 8-Hydroxy-hexamethoxyflavone.
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 macrophage cells, a standard model for assessing anti-inflammatory activity.
1. Cell Culture and Seeding:
- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
2. Compound Treatment:
- Prepare stock solutions of this compound in DMSO.
- Pre-treat the cells with various concentrations of the compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO) group.
3. LPS Stimulation:
- Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a non-stimulated control group.
4. Measurement of Nitric Oxide (Griess Assay):
- After incubation, collect 100 µL of the cell culture supernatant from each well.
- Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
- Incubate at room temperature for 10 minutes, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
- Quantify nitrite concentration using a sodium nitrite standard curve.
5. Cell Viability (MTT Assay):
- To ensure the observed effects are not due to cytotoxicity, perform a concurrent MTT assay on the remaining cells in the plate.
- Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.
- Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
- Measure absorbance at 570 nm.
Summary of Expected Anti-inflammatory Effects
The following table summarizes quantitative data from studies on closely related HPMFs, providing target values for future studies on the 8-hydroxy isomer.
| Compound | Cell Line | Mediator Inhibited | IC₅₀ / Effect | Reference |
| 5-Hydroxy-HxMF | RAW 264.7 | NO Production | Significant reduction at 5-15 µg/mL | [10] |
| 5-Hydroxy-HxMF | RAW 264.7 | PGE₂ Production | Significant reduction at 5-15 µg/mL | [10] |
| Quercetogetin (isomer) | RAW 264.7 | NO Production | Significant reduction at 10-100 µM | [5] |
| Quercetogetin (isomer) | RAW 264.7 | TNF-α, IL-6, IL-1β | Significant reduction at 10-100 µM | [5] |
Anticancer Activity: A Multi-pronged Approach
Hydroxylated PMFs have emerged as potent anticancer agents, demonstrating efficacy in various cancer cell lines including colon, breast, and leukemia.[12] Their mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, and interference with oncogenic signaling.
Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest
A primary anticancer mechanism of HPMFs is the induction of apoptosis. Studies on 5-hydroxy-hexamethoxyflavone (5-OH-HxMF) show that it can trigger apoptosis in human leukemia (HL-60) cells through pathways involving reactive oxygen species (ROS).[13][14] The generation of ROS appears to be an early event that leads to irreparable DNA damage, the release of cytochrome c from mitochondria, and the subsequent activation of caspases (caspase-9 and caspase-3), culminating in apoptosis.[13] This process is also associated with the up-regulation of the pro-apoptotic protein Bax and the Growth Arrest and DNA Damage-inducible gene 153 (GADD153).[13]
In addition to apoptosis, HPMFs can induce cell cycle arrest. For instance, related compounds have been shown to cause G2/M phase arrest in breast cancer cells.[15] This is often accompanied by the modulation of cell cycle regulatory proteins. Furthermore, HPMFs can inhibit critical oncogenic signaling pathways, including the EGFR/K-Ras/Akt and Wnt/β-Catenin pathways, which are frequently dysregulated in cancers like colon cancer.[12]
Caption: Predicted ROS-mediated apoptotic pathway induced by 8-Hydroxy-hexamethoxyflavone.
Experimental Protocol: Cell Proliferation and Colony Formation Assays
This section outlines two fundamental protocols for assessing the anticancer potential of a compound in vitro.
A. MTT Cell Proliferation Assay
1. Cell Seeding:
- Plate cancer cells (e.g., HCT116 colon cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well.
- Allow cells to attach and grow for 24 hours.
2. Compound Incubation:
- Treat cells with a range of concentrations of this compound for 24, 48, or 72 hours.
3. Viability Measurement:
- Follow steps 5.3 and 5.4 from the cell viability protocol in section 2.2.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
B. Colony Formation Assay
1. Cell Seeding:
- Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
2. Treatment:
- Allow cells to adhere overnight, then treat with low concentrations of the compound.
- Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days.
3. Staining and Quantification:
- Wash the colonies with PBS.
- Fix the colonies with a methanol:acetic acid solution (3:1) for 5 minutes.
- Stain with 0.5% crystal violet solution for 15-30 minutes.
- Gently wash with water and allow to air dry.
- Count the number of colonies (typically >50 cells) in each well.
Summary of Anticancer Activity of Related Flavonoids
| Compound | Cancer Cell Line | Activity | IC₅₀ Value | Reference |
| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MCF-7 (Breast) | Cytotoxicity | 3.71 µM | [8] |
| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MDA-MB-231 (Breast) | Cytotoxicity | 21.27 µM | [8] |
| 5-Hydroxy-HxMF | HL-60 (Leukemia) | Apoptosis Induction | ~25 µM | [13] |
| 5-Hydroxy-HxMF | HT-29 (Colon) | Growth Inhibition | ~8 µM | [12] |
| Sideritoflavone | MCF-7 (Breast) | Cytotoxicity | 4.9 µM | [8] |
Neurotrophic Effects: Promoting Neuronal Health
Beyond anti-inflammatory and anticancer roles, certain HPMFs have demonstrated remarkable neurotrophic activity, suggesting potential applications in neurodegenerative diseases.
Mechanism of Action: cAMP/PKA/CREB Signaling Pathway
Research on 5-OH-HxMF has revealed its ability to promote neurite outgrowth in PC12 pheochromocytoma cells, a common model for neuronal differentiation.[16][17][18] This action is primarily mediated through the cAMP/PKA/CREB signaling pathway.[17][18] The compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the Cyclic AMP Response Element-Binding Protein (CREB), a transcription factor that promotes the expression of genes involved in neuronal differentiation and survival, such as Growth-Associated Protein-43 (GAP-43).[17]
Notably, this neurotrophic effect appears to be independent of the TrkA receptor, which is the primary receptor for Nerve Growth Factor (NGF), indicating a distinct mechanism of action.[17][18] This alternative pathway for inducing neuronal differentiation makes HPMFs particularly interesting candidates for therapeutic development.
Caption: Predicted cAMP/PKA/CREB pathway for neurite outgrowth by 8-Hydroxy-hexamethoxyflavone.
Experimental Protocol: Neurite Outgrowth Assay in PC12 Cells
1. Cell Seeding:
- Coat 24-well plates with Poly-L-lysine to promote cell adhesion.
- Seed PC12 cells at a density of 2 x 10⁴ cells/well in a low-serum medium (e.g., 1% horse serum) and incubate for 24 hours.
2. Compound Treatment:
- Treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM). Include a vehicle control and a positive control (NGF, 50 ng/mL).
- Incubate for 48-72 hours.
3. Visualization and Analysis:
- Capture images of the cells using a phase-contrast microscope.
- A cell is considered to have a neurite if the process is at least twice the length of the cell body diameter.
- Quantify the percentage of neurite-bearing cells by counting at least 100 cells from random fields for each condition.
- Optionally, measure the length of the longest neurite for each differentiated cell using image analysis software.
Future Directions and Conclusion
The extensive evidence for the potent anti-inflammatory, anticancer, and neurotrophic activities of hydroxylated polymethoxyflavones provides a strong rationale for the investigation of this compound. While this guide has built a predictive framework based on its close structural relatives, direct experimental validation is imperative.
Key future research should focus on:
-
Direct Biological Screening: Systematically evaluating the 8-hydroxy isomer using the protocols outlined herein to confirm and quantify its anti-inflammatory, cytotoxic, and neurotrophic effects.
-
Comparative Studies: Performing head-to-head comparisons with its 5-hydroxy isomer to elucidate the structure-activity relationship and the impact of the hydroxyl group's position on efficacy and pathway selectivity.
-
In Vivo Validation: Progressing promising in vitro findings to preclinical animal models of inflammation, cancer, and neurodegeneration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Antifection | TargetMol [targetmol.com]
- 8. mdpi.com [mdpi.com]
- 9. Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The inhibitory effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone on human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dushenkov.com [dushenkov.com]
- 14. 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone induces apoptosis through reactive oxygen species production, growth arrest and DNA damage-inducible gene 153 expression, and caspase activation in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5,6,7,3',4',5'-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Neurotrophic effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone: promotion of neurite outgrowth via cAMP/PKA/CREB pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neurotrophic Effect of Citrus 5-Hydroxy-3,6,7,8,3′,4′-Hexamethoxyflavone: Promotion of Neurite Outgrowth via cAMP/PKA/CREB Pathway in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Multifaceted Mechanism of Action of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone: A Technical Guide for Researchers
Introduction: A Polymethoxyflavone of Significant Interest
8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone, a polymethoxyflavone (PMF) predominantly isolated from the pericarp of citrus fruits, is emerging as a molecule of significant interest within the scientific community.[1] Its unique structural characteristics, featuring a hydroxyl group at the C8 position and six methoxy groups distributed across the flavone backbone, contribute to a diverse range of biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of this compound, with a focus on its anti-inflammatory, anticancer, and neurotrophic properties. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this promising natural product.
I. Anti-inflammatory Action: Quelling the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases. This compound has demonstrated potent anti-inflammatory effects by modulating key signaling pathways that orchestrate the inflammatory response.
A. Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling cascade.[2][3] It has been shown to prevent the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[2][4] This leads to a significant reduction in the production of key inflammatory mediators, including:
-
Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): These enzymes are responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory molecules.[2][3][4][5]
-
Pro-inflammatory Cytokines: The expression of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) is significantly downregulated in the presence of this flavonoid.[2][3][5]
Caption: Figure 1. Inhibition of the NF-κB Signaling Pathway.
B. Modulation of Upstream Signaling: MAPKs and PI3K/Akt
The anti-inflammatory activity of this compound extends to the modulation of signaling pathways upstream of NF-κB. It has been shown to suppress the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, including:
By inhibiting these upstream kinases, the flavonoid effectively dampens the entire inflammatory cascade, highlighting its potential as a multi-target anti-inflammatory agent.
II. Anticancer Activity: A Multi-pronged Attack on Malignancy
The anticancer properties of this compound are attributed to its ability to interfere with multiple oncogenic signaling pathways, leading to the inhibition of cancer cell proliferation, colony formation, and angiogenesis.[6]
A. Disruption of Key Oncogenic Signaling Pathways
Studies in human colon cancer cells have revealed the compound's ability to suppress several critical signaling pathways that drive tumorigenesis:[6]
-
Wnt/β-Catenin Pathway: It decreases nuclear β-Catenin levels, a key transcriptional co-activator in this pathway, and increases the expression of E-cadherin, a tumor suppressor.[6]
-
EGFR/K-Ras/Akt Pathway: The flavonoid modifies plasma membrane-associated proteins such as the Epidermal Growth Factor Receptor (EGFR) and K-Ras, and their downstream effector, Akt.[6]
-
NF-κB Pathway: As in its anti-inflammatory role, it inhibits the nuclear translocation of NF-κB, which is also implicated in cancer cell survival and proliferation.[6]
The inhibitory effects on these pathways are dependent on the presence of p53, Bax, and p21 proteins, suggesting an induction of apoptosis and cell cycle arrest.[6]
Caption: Figure 2. Inhibition of Oncogenic Signaling Pathways.
B. Structure-Activity Relationship in Cancer Cytotoxicity
The cytotoxic efficacy of hexamethoxyflavones is intricately linked to their substitution patterns. The presence and strategic placement of hydroxyl groups within the methoxyflavone structure can enhance their anticancer activity.[7] While extensive methoxylation can sometimes reduce cytotoxicity, the addition of hydroxyl groups can balance the lipophilicity and introduce polar regions that may improve interaction with molecular targets.[7]
| Compound | Cell Line | IC50 (µM) | Treatment Duration (h) |
| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MDA-MB-231 | 21.27 | 72 |
| Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF) | MCF-7 | 4.9 | 72 |
| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 | 3.71 | 72 |
Table 1: Comparative Cytotoxicity of Related Flavonoids. [7]
III. Neurotrophic Effects: Fostering Neuronal Health
Beyond its anti-inflammatory and anticancer properties, this compound exhibits remarkable neurotrophic activity, promoting neurite outgrowth and neuronal differentiation.[8][9]
A. Activation of the cAMP/PKA/CREB Signaling Pathway
The primary mechanism underlying its neurotrophic effects involves the activation of the cyclic AMP (cAMP)/Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) signaling pathway.[8][9] This flavonoid has been shown to:
This signaling cascade is independent of the Tropomyosin receptor kinase A (TrkA), the receptor for Nerve Growth Factor (NGF).[8][9] Additionally, a Protein Kinase C (PKC)-dependent pathway is also implicated in its neurotrophic action.[8][9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhibitory effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone on human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neurotrophic effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone: promotion of neurite outgrowth via cAMP/PKA/CREB pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotrophic Effect of Citrus 5-Hydroxy-3,6,7,8,3′,4′-Hexamethoxyflavone: Promotion of Neurite Outgrowth via cAMP/PKA/CREB Pathway in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
physical and chemical properties of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone
An In-Depth Technical Guide to 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone
Introduction
This compound is a polymethoxyflavone (PMF), a class of flavonoid compounds characterized by the presence of multiple methoxy groups on the basic flavone skeleton.[1] It is a natural product found in citrus species, particularly in the peel of fruits like Pericarpium Citri Reticulatae.[1][2] The unique substitution pattern, featuring six methoxy groups and a single hydroxyl group, imparts distinct physical and chemical properties that are of significant interest to researchers in natural product chemistry, pharmacology, and drug development. This guide provides a comprehensive overview of its core properties, characterization methodologies, and chemical behavior, designed for scientists and technical professionals.
Chemical Identity and Structure
Accurate identification is the foundation of all scientific investigation. The structural and naming conventions for this flavone are outlined below.
| Identifier | Value |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-8-hydroxy-3,5,6,7-tetramethoxychromen-4-one |
| CAS Number | 1000415-56-4[2][3] |
| Molecular Formula | C₂₁H₂₂O₉[1][3] |
| Molecular Weight | 418.39 g/mol [1][3] |
The molecule's core is a flavone structure, consisting of two benzene rings (A and B) linked by a three-carbon heterocyclic pyrone ring (C). The extensive methoxylation and the specific placement of the hydroxyl group at the C-8 position are critical determinants of its chemical reactivity and biological activity.
Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and application in experimental settings.
| Property | Description | Source |
| Appearance | Solid powder. | Assumed based on related compounds. |
| Solubility | Limited solubility in aqueous solutions. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), and co-solvent systems (e.g., DMSO/PEG300/Tween 80/Saline). | [3] |
| Storage | Powder: Stable for up to 3 years at -20°C. In Solvent: Stable for up to 1 year at -80°C. | [3] |
Expert Insights on Solubility
The poor aqueous solubility is a direct consequence of the molecule's largely hydrophobic nature, dominated by the aromatic rings and six methyl ether groups. The single hydroxyl group is insufficient to impart significant water solubility.
-
For Biological Assays: Dimethyl sulfoxide (DMSO) is the solvent of choice. It is a polar aprotic solvent that can effectively dissolve the compound, and stock solutions in DMSO can be further diluted in aqueous cell culture media. It is critical to note that high concentrations of DMSO can be toxic to cells, so final concentrations are typically kept below 0.5%.
-
For Chromatography: Solvents like chloroform, ethyl acetate, or methanol are more appropriate for techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography, allowing for effective separation and purification.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound. Below are the expected spectral characteristics.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the A and B rings. The six methoxy groups will appear as sharp singlets, typically in the δ 3.8-4.1 ppm range. The single proton of the C-8 hydroxyl group will likely appear as a broader singlet, with its chemical shift being sensitive to solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon skeleton. Key signals include the carbonyl carbon (C-4) around δ 175-180 ppm, multiple signals in the aromatic region (δ 100-160 ppm) corresponding to the oxygenated and non-oxygenated carbons, and sharp signals for the six methoxy carbons around δ 55-65 ppm.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be the standard technique. The expected molecular ion peak would be [M+H]⁺ at m/z 419.13, corresponding to the protonated molecule (C₂₁H₂₃O₉⁺).
-
UV-Vis Spectroscopy: In a solvent like methanol or ethanol, the UV spectrum of a flavone typically shows two major absorption bands. Band I (usually 300-380 nm) is associated with the B-ring cinnamoyl system, while Band II (usually 240-280 nm) corresponds to the A-ring benzoyl system. The extensive substitution on both rings of this compound will influence the exact λₘₐₓ values.
Chemical Reactivity and Stability
The reactivity of this flavone is governed by its key functional groups: the phenolic hydroxyl group, the methoxy groups, and the pyrone ring.
-
Phenolic Hydroxyl Group: The C-8 hydroxyl group imparts weak acidity and is a primary site for reactions such as etherification or esterification. It also makes the molecule susceptible to oxidation, particularly under basic conditions. This hydroxyl group is a key contributor to the potential antioxidant activity of the molecule through hydrogen atom donation.
-
Methoxy Groups: The six methoxy groups are generally stable ether linkages. However, they can be cleaved to form hydroxyl groups under harsh acidic conditions (e.g., using hydrobromic acid or boron tribromide), a common strategy in synthetic chemistry to produce polyhydroxyflavones.[4]
-
Stability and Storage: As indicated, the compound is stable when stored as a dry powder at low temperatures.[3] In solution, especially in protic solvents, it may be more prone to degradation over time due to oxidation. Storing solutions at -80°C is recommended to preserve integrity.[3]
Isolation and Characterization Workflow
The process of obtaining and verifying a pure sample of a natural product is a multi-step endeavor. The following workflow represents a typical approach for isolating and characterizing this compound from a natural source like citrus peel.
This workflow is designed to progressively enrich the target compound. Initial solvent extraction pulls a wide range of metabolites from the plant matrix. Subsequent partitioning and chromatographic steps separate compounds based on polarity, leading to the isolation of the pure flavone for final structural verification.
Experimental Protocols
The following are foundational protocols for handling and analyzing this compound in a research setting.
Protocol 1: Preparation of a Stock Solution for Biological Assays
This protocol ensures the compound is fully solubilized for accurate and reproducible dosing in in vitro experiments.
-
Weighing: Accurately weigh 1-5 mg of this compound using an analytical balance and transfer to a sterile microcentrifuge tube.
-
Solubilization: Add the required volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). The choice of a higher stock concentration minimizes the volume of DMSO added to the final assay.
-
Mixing: Vortex the tube vigorously for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Verification: Visually inspect the solution against a light source to ensure there is no undissolved particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Sample Preparation for NMR Analysis
This protocol outlines the steps for preparing a high-quality sample for structural elucidation by NMR.
-
Sample Quantity: Weigh approximately 5-10 mg of the purified compound.
-
Solvent Selection: Choose an appropriate deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for polymethoxyflavones.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Transfer: Once fully dissolved, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step removes any trace particulates that could degrade spectral quality.
-
Analysis: The sample is now ready for NMR analysis. Include a known internal standard like tetramethylsilane (TMS) if not already present in the solvent for accurate chemical shift referencing.
Biological Context and Significance
While research on this specific isomer is emerging, the broader class of hydroxylated polymethoxyflavones from citrus is known for a range of biological activities. Related compounds have demonstrated anti-inflammatory and anti-tumor properties.[5][6] For instance, the closely related 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone has been shown to inhibit skin inflammation and tumorigenesis in mouse models and may possess hypolipidemic activity.[6][7] this compound itself has been noted for potential antifungal activity.[3] The presence and position of the single hydroxyl group are often critical for mediating these biological effects, making this compound a valuable subject for further investigation in drug discovery.
Conclusion
This compound is a distinct natural product with a well-defined chemical structure and specific physicochemical properties. Its poor water solubility and characteristic spectral features are key considerations for researchers. Understanding its chemical behavior, particularly the reactivity of its phenolic hydroxyl group, is crucial for exploring its potential as a therapeutic agent. The protocols and workflows described herein provide a foundational guide for scientists aiming to isolate, characterize, and utilize this promising polymethoxyflavone in their research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MCE [medchemexpress.cn]
- 3. This compound | Antifection | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of citrus flavonoids, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone and 3,5,6,7,8,3',4'-heptamethoxyflavone, on the activities of macrophage scavenger receptors and the hepatic LDL receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Isolation of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Preamble: The Allure of Polymethoxyflavones
In the realm of natural product chemistry, the polymethoxyflavones (PMFs) represent a unique and highly valued class of flavonoids. Almost exclusively found in the peels of citrus fruits, these compounds are characterized by a flavone backbone adorned with multiple methoxy groups. This high degree of methylation confers increased metabolic stability and bioavailability compared to their polyhydroxylated counterparts, making them attractive candidates for drug discovery and development. This guide provides a comprehensive technical overview of the discovery, isolation, and characterization of a specific, hydroxylated PMF: 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone. Our journey will traverse from its natural origins in citrus peels to the modern analytical techniques that enable its purification and the elucidation of its biological activities.
Part 1: Discovery and Natural Occurrence
The discovery of this compound is intrinsically linked to the broader exploration of the chemical constituents of Citri Reticulatae Pericarpium, the dried peel of the ripe fruit of Citrus reticulata Blanco, commonly known as mandarin or tangerine peel.[1] This traditional medicine has a long history of use in Asia for various ailments. Modern phytochemical investigations have revealed that the therapeutic effects of citrus peels are largely attributable to their rich content of flavonoids, particularly PMFs.[2]
While a singular, seminal "discovery" paper for this specific 8-hydroxy variant is not readily apparent in the mainstream literature, its existence as a known, naturally occurring compound is well-established. A comprehensive 2024 study on the flavonoids in Citri Reticulatae Pericarpium identified this compound as a known constituent, referencing prior isolation work.[1] Furthermore, chemical databases and supplier information corroborate its isolation from this source.[3] Another review has also listed its presence in Citrus aurantifolia.[4]
The presence of a hydroxyl group at the C-8 position, in addition to the six methoxy groups, is a key structural feature that influences its polarity and potential for biological interactions. The biosynthesis of such hydroxylated PMFs in citrus is thought to occur through enzymatic hydroxylation and methylation of a flavone precursor.
Part 2: Isolation Methodologies: From Crude Extract to Pure Compound
The isolation of this compound from its natural matrix is a multi-step process that leverages the principles of extraction and chromatography. The choice of methodology is guided by the physicochemical properties of PMFs—namely their relatively low polarity.
Extraction of Raw Material
The initial step involves the extraction of the dried and powdered citrus peel with a suitable solvent. Given the low polarity of PMFs, a non-polar solvent is often the preferred choice to enrich the extract with these compounds while minimizing the co-extraction of more polar substances like flavonoid glycosides.
A validated protocol for the extraction of PMFs from citrus peels is as follows:
-
Material Preparation: Sun- or freeze-dried peels of Citrus reticulata are ground into a fine powder to increase the surface area for solvent penetration.
-
Solvent Selection: While various solvents can be used, hexane is a common choice for its ability to selectively extract PMFs. Other options include petroleum ether, ethyl acetate, or a mixture of methanol and chloroform.
-
Extraction Technique:
-
Soxhlet Extraction: This continuous extraction method provides an efficient means of extracting the desired compounds over several hours.
-
Maceration or Sonication: For smaller scale extractions, maceration (soaking the material in the solvent) or sonication at room temperature can be employed.
-
-
Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude PMF-rich residue.
Chromatographic Purification
The crude extract, a complex mixture of various PMFs and other lipophilic compounds, requires further purification to isolate the target molecule. This is typically achieved through a series of chromatographic techniques.
2.2.1. Flash Column Chromatography
As a primary purification step, flash column chromatography over silica gel is an effective method for the initial fractionation of the crude extract.
-
Stationary Phase: Silica gel is the standard stationary phase for normal-phase chromatography of PMFs.
-
Mobile Phase: A gradient solvent system is employed, starting with a non-polar solvent like hexane and gradually increasing the polarity by introducing a more polar solvent such as ethyl acetate or acetone. This allows for the sequential elution of compounds based on their polarity.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the desired compound.
2.2.2. High-Speed Counter-Current Chromatography (HSCCC)
A more advanced and efficient technique for the preparative isolation of flavonoids from Pericarpium Citri Reticulatae is High-Speed Counter-Current Chromatography (HSCCC).[5] This liquid-liquid partition chromatography method avoids the use of solid adsorbents, thus minimizing the risk of sample decomposition.
A representative HSCCC protocol for flavone isolation includes:
-
Two-Phase Solvent System: A carefully selected two-phase solvent system is crucial for successful separation. A common system for PMFs is a mixture of light petroleum-ethyl acetate-methanol-water.[5]
-
Operation: The crude extract is dissolved in a portion of the solvent system and injected into the HSCCC instrument. The separation is achieved by continuous partitioning of the solutes between the stationary and mobile liquid phases.
-
Fraction Analysis: The eluted fractions are analyzed by HPLC to determine the purity of the isolated compounds.
2.2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For the final purification step to obtain highly pure this compound, preparative HPLC is often employed.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile is a common mobile phase system.
-
Detection: A UV detector is used to monitor the elution of the compounds.
The following diagram illustrates a general workflow for the isolation of this compound:
Part 3: Structural Elucidation and Characterization
Once isolated, the definitive identification of this compound requires a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
A 2024 study provided mass spectrometry data for this compound, confirming its molecular formula and showing characteristic fragmentation patterns for polymethoxyflavones, which typically involve the loss of methyl groups and retro-Diels-Alder cleavage of the C-ring.[1]
| Parameter | Value |
| Molecular Formula | C₂₁H₂₂O₉ |
| Molecular Weight | 418.39 g/mol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR, along with 2D NMR techniques (like COSY, HSQC, and HMBC), are used to assign all the proton and carbon signals and to determine the precise location of the hydroxyl and methoxy groups on the flavone skeleton. While specific NMR data for this exact isomer is not detailed in the readily available literature, the chemical shifts would be compared to those of closely related, known polymethoxyflavones.
Part 4: Known and Potential Biological Activities
While research on the specific biological activities of this compound is still emerging, preliminary data and studies on related hydroxylated PMFs provide valuable insights into its potential therapeutic applications.
Antifungal Activity
Some commercial suppliers have indicated that this compound may possess antifungal activity against both phytopathogenic and human pathogenic fungi.[6] The mechanism of antifungal action for flavonoids can involve various targets, including the disruption of the fungal cell membrane, inhibition of key enzymes, and interference with fungal cell wall synthesis.
The diagram below illustrates a potential mechanism for the antifungal activity of flavonoids:
Anti-inflammatory and Anticancer Potential
Extensive research on the closely related isomer, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone, has demonstrated potent anti-inflammatory and anticancer activities.[7][8] These effects are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK. Given the structural similarity, it is plausible that this compound shares similar biological targets. Further research is warranted to investigate these potential activities.
Part 5: Future Directions and Conclusion
This compound stands as a testament to the rich chemical diversity found within citrus peels. While its presence in nature is established, a significant opportunity remains for further scientific exploration. The definitive elucidation of its biological activities, particularly its potential antifungal, anti-inflammatory, and anticancer properties, could pave the way for its development as a novel therapeutic agent. Future research should focus on its complete synthesis to ensure a sustainable supply for pharmacological studies, a thorough investigation of its mechanisms of action at the molecular level, and preclinical studies to evaluate its efficacy and safety. This detailed technical guide serves as a foundational resource for scientists poised to unlock the full potential of this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction of flavonoids from Citri Reticulatae Pericarpium Viride using a deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Antifection | TargetMol [targetmol.com]
- 7. Neurotrophic effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone: promotion of neurite outgrowth via cAMP/PKA/CREB pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone (CAS Number: 1000415-56-4) is a polymethoxyflavone (PMF) identified in Pericarpium Citri Reticulatae, the dried peel of Citrus reticulata 'Chachi'. As a member of the flavonoid class of natural products, it holds potential for biological activity, drawing from the well-documented pharmacological properties of structurally related polymethoxyflavones. This technical guide provides a comprehensive overview of the current, albeit limited, scientific understanding of this specific flavone. It will delve into its chemical and physical properties, its natural origin, and the broader context of polymethoxyflavones' biological significance. Crucially, this guide will also highlight the existing knowledge gaps, particularly in comparison to its more extensively studied isomers, thereby underscoring opportunities for future research and development. While specific mechanistic and extensive biological data for the 8-hydroxy isomer are scarce, this document aims to equip researchers with the foundational knowledge and general methodologies pertinent to the investigation of this and other polymethoxyflavones.
Introduction to this compound
Polymethoxyflavones (PMFs) are a unique subclass of flavonoids characterized by the presence of multiple methoxy groups on the flavone backbone. These compounds are predominantly found in the peels of citrus fruits and have garnered significant attention for their wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound is one such PMF, distinguished by a hydroxyl group at the C-8 position of the A-ring. Its natural occurrence has been noted in Pericarpium Citri Reticulatae, a staple in traditional Chinese medicine.[1][2]
The precise biological role and therapeutic potential of this specific isomer remain largely unexplored, a stark contrast to its well-studied counterpart, 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone. This guide will synthesize the available information on the titular compound and extrapolate potential areas of investigation based on the broader understanding of PMFs.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for any research and development endeavor, from designing in vitro assays to formulating delivery systems.
| Property | Value | Source |
| CAS Number | 1000415-56-4 | [3] |
| Molecular Formula | C₂₁H₂₂O₉ | [2] |
| Molecular Weight | 418.39 g/mol | [2] |
| Appearance | Powder | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4][5] |
Natural Occurrence and Isolation
This compound is a naturally occurring compound found in the peels of citrus fruits, specifically identified in Pericarpium Citri Reticulatae.[1][2] The isolation of individual PMFs from their natural source is a critical step for detailed biological and chemical analysis. A general workflow for the isolation and purification of flavones from Pericarpium Citri Reticulatae is outlined below. It is important to note that this is a generalized protocol and may require optimization for the specific target compound.
Experimental Protocol: Isolation and Purification of Flavones from Pericarpium Citri Reticulatae
-
Extraction:
-
Chromatographic Separation:
-
The crude extract, rich in various flavonoids, requires further separation. High-Speed Counter-Current Chromatography (HSCCC) is a powerful technique for the preparative isolation and purification of individual flavones from complex mixtures.[7]
-
A suitable two-phase solvent system is crucial for successful separation. A common system for flavone separation is light petroleum-ethyl acetate-methanol-water.[7]
-
-
Analysis and Identification:
-
The purity and identity of the isolated fractions are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
-
Caption: Generalized workflow for the isolation of this compound.
Synthesis of Polymethoxyflavones
A common approach involves the synthesis of a chalcone intermediate followed by oxidative cyclization to form the flavone core.[8] The specific substitution pattern of the starting materials, typically a substituted acetophenone and a substituted benzaldehyde, dictates the final substitution pattern of the flavone. The synthesis of hydroxylated PMFs can also be achieved through biosynthetic methods, for instance, by using specific yeast strains for fermentation.[9]
Analytical Characterization
The unambiguous identification and characterization of this compound are paramount for any scientific investigation. A combination of spectroscopic techniques is typically employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the chemical structure, including the precise positions of the hydroxyl and methoxy groups on the flavone skeleton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition, confirming the molecular formula. Tandem MS (MS/MS) can be used to obtain fragmentation patterns, which aid in structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound and for quantitative analysis in various matrices.
Biological Activity and Therapeutic Potential: A Landscape of Possibilities
The biological activities of this compound have not been extensively studied. However, based on the known properties of PMFs and some preliminary vendor information, we can infer potential areas of interest.
Antifungal Activity
Some commercial suppliers suggest that this compound may possess antifungal activity against both phytopathogenic and human pathogenic fungi.[5][10] This is a plausible hypothesis, as citrus peel extracts and various isolated PMFs have demonstrated antifungal properties. For instance, PMF extracts from citrus have shown inhibitory effects against Aspergillus niger.[11][12] A study on structure-activity relationships of citrus PMFs indicated that the presence of a hydroxyl group at the C-5 position and a methoxy group at the C-8 position were important for antifungal activity.[11] This provides a rationale for investigating the antifungal potential of the 8-hydroxy isomer.
Broader Pharmacological Context of Polymethoxyflavones
The broader class of PMFs exhibits a wide array of pharmacological effects, which suggests potential avenues of research for the 8-hydroxy isomer:
-
Anti-inflammatory Effects: Many PMFs are known to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators.
-
Anti-cancer Activity: Numerous studies have demonstrated the anti-proliferative and pro-apoptotic effects of PMFs in various cancer cell lines.
-
Neuroprotective Properties: Certain PMFs have shown promise in protecting neuronal cells from damage and in modulating signaling pathways related to neurodegenerative diseases.
Caption: Potential areas of investigation for this compound.
Future Directions and Conclusion
This compound represents a scientifically intriguing yet underexplored natural product. The primary challenge and opportunity for researchers lie in the lack of specific biological and mechanistic data for this particular isomer. Future research should prioritize the following:
-
Definitive Biological Screening: A systematic evaluation of its biological activities, starting with the hypothesized antifungal effects, is essential.
-
Mechanistic Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and signaling pathways.
-
Comparative Studies: Direct comparative studies with its more researched isomers, such as the 5-hydroxy analogue, would provide valuable insights into the structure-activity relationships of hydroxylated PMFs.
-
Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for assessing its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | CAS 1000415-56-4 | ScreenLib [screenlib.com]
- 5. This compound | CAS:1000415-56-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. scispace.com [scispace.com]
- 7. [Reparative isolation and purification of flavones from Pericarpium Citri Reticulatae by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rutgers University Office of Research logo [techfinder.rutgers.edu]
- 10. This compound | Antifection | TargetMol [targetmol.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
what is 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone
An In-depth Technical Guide to 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone
Executive Summary
This compound is a polymethoxyflavone (PMF) primarily isolated from natural sources such as the peel of citrus fruits (pericarpium citri reticulatae)[1]. As a member of the flavonoid class of compounds, it possesses a characteristic C6-C3-C6 carbon skeleton. The extensive methoxylation and strategic hydroxylation on its structure are key determinants of its physicochemical properties and biological activities. While research on this specific isomer is emerging, the broader family of hydroxylated polymethoxyflavones (HPMFs) has demonstrated significant therapeutic potential, including potent anti-inflammatory, anticancer, and neuroprotective activities. This guide synthesizes the current understanding of this compound, drawing insights from closely related structural isomers to elucidate its potential mechanisms of action, guide future research, and inform its development as a potential therapeutic agent.
Introduction to Polymethoxyflavones (PMFs)
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants. A specialized subclass, the polymethoxyflavones (PMFs), are characterized by the presence of two or more methoxy groups on the flavone backbone. PMFs are particularly abundant in the peels of Citrus species[2][3]. Compared to their polyhydroxylated counterparts, PMFs exhibit enhanced metabolic stability and oral bioavailability, which significantly improves their potential as therapeutic agents[4]. The hydroxylation of PMFs, creating compounds like this compound, often leads to a marked increase in biological potency. These hydroxylated polymethoxyflavones (HPMFs) have been shown to exert more potent anti-inflammatory and anticancer effects than their fully methoxylated parent compounds[5][6]. This guide focuses on the specific HPMF, this compound, providing a technical overview of its chemical nature and biological potential.
Physicochemical Properties
The unique arrangement of functional groups in this compound dictates its chemical behavior and interaction with biological systems. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₉ | [1][7] |
| Molecular Weight | 418.39 g/mol | [1][7] |
| CAS Number | 1000415-56-4 | [1][7] |
| Appearance | Solid Powder | [7] |
| Class | Polymethoxyflavone (PMF) | [1] |
| Synonym | 8-羟基-3,5,6,7,3′,4′-六甲氧基黄酮 | [8] |
The presence of six methoxy groups contributes to the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes. The single hydroxyl group at the C-8 position provides a site for hydrogen bonding and potential metabolic conjugation (e.g., glucuronidation or sulfation), which is a critical consideration for its pharmacokinetic profile[9].
Natural Occurrence and Isolation
This compound is a natural product isolated from pericarpium citri reticulatae, the peel of citrus fruits[1]. The isolation and purification from this natural source typically involve a multi-step extraction and chromatographic process.
General Protocol for Isolation
This protocol is a representative workflow based on standard methodologies for isolating flavonoids from citrus peels.
-
Preparation of Plant Material : Air-dry and pulverize citrus peels to a fine powder to maximize the surface area for extraction.
-
Solvent Extraction : Perform sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by a more polar solvent such as methanol or ethanol to extract the flavonoids.
-
Concentration : Evaporate the solvent from the flavonoid-rich extract under reduced pressure using a rotary evaporator.
-
Chromatographic Separation : Subject the crude extract to column chromatography using silica gel or a similar stationary phase.
-
Gradient Elution : Elute the column with a gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol system) to separate compounds based on polarity.
-
Fraction Collection and Analysis : Collect fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound[5].
-
Final Purification : Pool the fractions containing the desired compound and perform further purification using preparative HPLC or recrystallization to obtain this compound in high purity.
Biological Activities and Therapeutic Potential
While direct studies on this compound are limited, extensive research on its structural isomers provides a strong basis for predicting its biological activities. The substitution pattern of hydroxyl and methoxy groups is a critical determinant of efficacy[10].
Anti-Inflammatory Activity
Causality : Inflammation is a key pathological process in many chronic diseases. Flavonoids, particularly HPMFs, are known to modulate inflammatory pathways. A closely related isomer, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF), has demonstrated potent anti-inflammatory effects[11][12]. It achieves this by suppressing the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages[12].
Mechanism : The anti-inflammatory action is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. 5HHMF inhibits the degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB[11][12]. This, in turn, downregulates the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[11][12][13]. Another related compound, 3,5,6,7,3′,4′-hexamethoxyflavone, also represses the NF-κB and MAPK signaling pathways[2]. Given the structural similarity, it is highly probable that this compound shares this mechanism.
Anticancer Activity
Causality : The structural features of HPMFs make them promising candidates for cancer therapy. Hydroxylation is often critical for enhancing pro-apoptotic effects in cancer cells[6]. Studies on 5HHMF show potent growth inhibition and colony formation suppression in human colon cancer cells[6][14]. The activity of HPMFs often surpasses that of their fully methoxylated counterparts[5].
Mechanism : The anticancer effects of HPMFs are multi-faceted. 5HHMF has been shown to:
-
Inhibit Oncogenic Signaling : It modifies membrane-associated proteins like K-Ras and EGFR, and their downstream effector, Akt[14].
-
Modulate Cell Adhesion : It decreases nuclear β-catenin levels while increasing E-cadherin, which can reduce cancer cell invasiveness[14].
-
Suppress Angiogenesis : 5HHMF inhibits the capillary tube formation of human umbilical vein endothelial cells (HUVECs), suggesting anti-angiogenic potential[14].
-
Induce Apoptosis : HPMFs are known to induce apoptosis in various cancer cell lines, including leukemia and breast cancer[6][15].
The presence of a hydroxyl group can enhance the cytotoxic effect on cancer cells compared to fully methoxylated flavones[10]. Therefore, this compound is a strong candidate for evaluation in various cancer models.
Other Potential Activities
-
Antifungal Activity : Initial screenings suggest that this compound may possess antifungal properties against both phytopathogenic and human pathogenic fungi[7]. This warrants further investigation to determine its spectrum of activity and minimum inhibitory concentrations (MICs).
-
Neuroprotective Effects : The isomer 5HHMF has been identified as a potent neurotrophic agent, promoting neurite outgrowth in PC12 cells through the cAMP/PKA/CREB pathway[16]. This suggests a potential role for HPMFs in the management of neurodegenerative diseases.
Methodologies for Biological Evaluation
To validate the therapeutic potential of this compound, a series of well-established in vitro assays can be employed. The protocols described below are based on methodologies used for its close isomers.
Protocol: In Vitro Anti-inflammatory Assay
This protocol assesses the ability of the compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.
-
Cell Culture : Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment : Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour[2]. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation : Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. A negative control group (no LPS, no compound) should be included.
-
Nitrite Measurement (Griess Assay) :
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis : Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of nitric oxide production relative to the LPS-only treated cells.
-
Cell Viability Assay (Self-Validation) : Concurrently, perform an MTT or similar viability assay on the treated cells to ensure that the observed reduction in NO is not due to cytotoxicity.
Protocol: Cell Viability (MTT) Assay for Anticancer Screening
This protocol determines the cytotoxic effect of the compound on a cancer cell line (e.g., MDA-MB-231 breast cancer cells).
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with a serial dilution of this compound (e.g., 1 to 100 µM) for 48 or 72 hours[10].
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Shake the plate for 10 minutes and measure the absorbance at 570 nm.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Analytical and Quality Control
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of HPMFs in plant extracts and pharmaceutical formulations[5].
-
System : A typical HPLC system would consist of a C18 reverse-phase column.
-
Mobile Phase : A gradient elution with a mixture of water (often acidified with formic or acetic acid) and acetonitrile or methanol.
-
Detection : UV detection at a wavelength specific to the flavone structure (typically around 280 nm or 340 nm).
-
Validation : The method should be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) according to established guidelines to ensure reliable and reproducible results[17].
Future Directions and Drug Development Perspectives
This compound represents a promising scaffold for drug development. Based on the strong evidence from its isomers, future research should focus on:
-
Comprehensive Biological Screening : Systematically evaluate its efficacy against a broad panel of cancer cell lines and in models of inflammation, neurodegeneration, and microbial infection.
-
In Vivo Studies : Progress promising in vitro findings to animal models to assess efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety.
-
Structure-Activity Relationship (SAR) Studies : Synthesize analogs of the compound to optimize potency and selectivity for specific biological targets.
-
Target Identification : Utilize advanced techniques like proteomics and transcriptomics to definitively identify the molecular targets and pathways modulated by the compound.
The favorable bioavailability profile of PMFs, combined with the enhanced potency conferred by hydroxylation, positions this compound as a high-potential candidate for further preclinical and clinical investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibitory effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone on human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Antifection | TargetMol [targetmol.com]
- 8. This compound | MCE [medchemexpress.cn]
- 9. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The inhibitory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dushenkov.com [dushenkov.com]
- 16. Neurotrophic effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone: promotion of neurite outgrowth via cAMP/PKA/CREB pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea [mdpi.com]
An In-depth Technical Guide to 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone
A Foreword on Isomeric Specificity: The field of flavonoid research is rich and complex, with subtle structural changes often leading to significant differences in biological activity. This guide focuses on 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone , a specific polymethoxyflavone (PMF). It is critical to note that scientific literature on this particular isomer is sparse. In contrast, its structural isomer, 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF) , has been the subject of extensive investigation. To provide a comprehensive and technically deep resource, this guide will present the known data for the 8-hydroxy isomer and will draw comparative insights from the well-documented activities of the 5-hydroxy isomer to illuminate potential, yet unconfirmed, avenues of research and application. This approach ensures scientific accuracy while delivering the in-depth analysis required by researchers.
Part 1: Core Profile of this compound
Chemical Identity and Structure
This compound is a flavonoid belonging to the polymethoxyflavone subclass, characterized by a C6-C3-C6 carbon skeleton with multiple methoxy group substitutions.
-
Molecular Formula: C₂₁H₂₂O₉[1]
-
Molecular Weight: 418.39 g/mol [1]
-
CAS Number: 1000415-56-4
-
Structure: The core structure consists of a chromen-4-one (benzopyran-4-one) ring system. A phenyl group is attached at the C2 position, and a hydroxyl group is located at the C8 position. Methoxy groups are attached at positions C3, C5, C6, C7 on the chromen-one rings and at C3' and C4' on the phenyl ring.
| Property | Value |
| Molecular Formula | C₂₁H₂₂O₉ |
| Molecular Weight | 418.39 g/mol |
| Class | Polymethoxyflavone (PMF) |
| Known Natural Source | Pericarpium Citri Reticulatae[1] |
Natural Occurrence and Isolation
This compound is a naturally occurring compound isolated from Pericarpium Citri Reticulatae, the dried peel of the ripe fruit of Citrus reticulata Blanco, commonly known as tangerine or mandarin orange.[1] The peels of Citrus fruits are a well-known, rich source of PMFs, which are considered important nutraceuticals.[2]
Generalized Isolation Protocol from Citri Reticulatae Pericarpium
This protocol is a representative workflow for the extraction and isolation of flavonoids from citrus peels, grounded in common phytochemical practices. The causality for each step is explained to provide a deeper understanding of the process.
-
Preparation of Plant Material:
-
Action: Air-dry the fresh peels of Citrus reticulata in a shaded, well-ventilated area until brittle. Grind the dried peels into a coarse powder.
-
Causality: Drying prevents microbial degradation and deactivates enzymes that could alter the chemical structure of the flavonoids. Grinding increases the surface area, maximizing the efficiency of solvent extraction.
-
-
Solvent Extraction:
-
Action: Macerate the dried powder in a solvent such as methanol or ethanol (e.g., 1 kg of powder in 5 L of solvent) at room temperature for 48-72 hours, with occasional agitation. Filter the mixture and repeat the extraction process on the residue two more times.
-
Causality: Methanol and ethanol are effective solvents for extracting a wide range of polar and moderately non-polar compounds, including PMFs. Repetitive extraction ensures a near-complete recovery of the target compounds from the plant matrix.
-
-
Concentration and Fractionation:
-
Action: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C. The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.
-
Causality: Evaporation under reduced pressure removes the solvent without using excessive heat, which could degrade the flavonoids. Liquid-liquid partitioning separates the complex crude extract into simpler fractions based on polarity. PMFs, being moderately polar, are typically enriched in the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
Action: Subject the enriched ethyl acetate fraction to column chromatography over silica gel. Elute the column with a gradient solvent system, typically starting with hexane and gradually increasing the polarity with ethyl acetate and/or methanol. Monitor the collected fractions by Thin Layer Chromatography (TLC).
-
Causality: Silica gel chromatography is a fundamental technique for separating compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase. The gradient elution allows for the separation of compounds over a wide range of polarities.
-
-
Final Purification:
-
Action: Combine fractions containing the target compound (as indicated by TLC) and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to yield the pure this compound.
-
Causality: Preparative HPLC provides high-resolution separation, which is necessary to isolate the target isomer from other structurally similar flavonoids present in the fraction, ensuring high purity.
-
Part 2: Biological Activities & Mechanistic Insights (A Comparative Perspective)
While direct studies on this compound are limited to reports of potential antifungal activity, the extensive research on its 5-hydroxy isomer (5HHMF) provides a valuable framework for predicting its potential therapeutic effects.[3] The following sections detail the established mechanisms of 5HHMF, which serve as authoritative hypotheses for future investigation into the 8-hydroxy isomer.
Potential Anti-Inflammatory Activity
Inflammation is a critical pathological process in many diseases. Flavonoids are well-known for their anti-inflammatory properties. Studies on 5HHMF and related PMFs show they potently suppress inflammatory responses in macrophages.
Key Mechanism: Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In LPS-stimulated macrophages, 5HHMF has been shown to:
-
Reduce Pro-inflammatory Mediators: Inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE₂) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]
-
Block NF-κB Translocation: Prevent the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus. This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4]
-
Suppress Pro-inflammatory Cytokines: Decrease the production and gene expression of key cytokines like TNF-α and IL-1β.
Diagram: Proposed Anti-Inflammatory Workflow
Caption: Hypothesized inhibition of the NF-κB pathway.
Potential Anticancer Activity
Hydroxylated PMFs have demonstrated significant potential in oncology research. Studies on 5HHMF reveal a multi-pronged attack on cancer cells, particularly in leukemia and colon cancer models.[5][6]
Key Mechanisms:
-
Induction of Apoptosis: 5HHMF induces programmed cell death by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction, cytochrome c release, and activation of caspases.[5]
-
Cell Cycle Arrest: It can cause cancer cells to arrest in specific phases of the cell cycle, preventing their proliferation.[6]
-
Inhibition of Oncogenic Signaling:
-
PI3K/Akt/MAPK Pathway: 5HHMF has been shown to suppress the activation of key survival pathways including PI3K/Akt and MAPKs (ERK1/2, p38), which are upstream of NF-κB and other pro-survival factors.[4]
-
Wnt/β-Catenin Pathway: In colon cancer cells, 5HHMF inhibits the aberrant Wnt/β-catenin signaling pathway, a critical driver of tumorigenesis in this cancer type.[6]
-
STAT3 Pathway: It can inhibit the phosphorylation and nuclear translocation of STAT3, a transcription factor involved in cell proliferation and survival.[4]
-
Diagram: Potential Anticancer Mechanisms of Action
Caption: Overview of potential anticancer cellular targets.
Other Potential Biological Activities
-
Cardioprotective Effects: By modulating macrophage scavenger receptors (like CD36 and SR-A) and up-regulating the hepatic LDL receptor, 5HHMF shows potential in preventing atherosclerosis and lowering lipid levels.[3]
-
Neurotrophic Effects: 5HHMF has been found to promote neurite outgrowth in PC12 cells, a common model for neuronal development. This effect is mediated through the cAMP/PKA/CREB signaling pathway, suggesting potential applications in neurodegenerative disease research.[7]
Part 3: Experimental Protocols & Data
Protocol: In Vitro Anti-Inflammatory Assay Using RAW 264.7 Macrophages
This protocol details a robust method for evaluating the anti-inflammatory potential of a compound like this compound.
-
Cell Culture and Seeding:
-
Action: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Causality: Establishing a healthy, sub-confluent monolayer of cells is crucial for a consistent and reproducible response to stimuli.
-
-
Compound Treatment and Stimulation:
-
Action: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25 µM) for 2 hours. Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.
-
Causality: Pre-treatment allows the compound to enter the cells and engage with its molecular targets before the inflammatory cascade is initiated by LPS. The dose-response design is essential for determining the potency (e.g., IC₅₀) of the compound.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Action: After 24 hours of stimulation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant. Measure the absorbance at 540 nm.
-
Causality: The Griess assay is a reliable and straightforward colorimetric method to quantify nitrite (a stable product of NO), which is a direct indicator of iNOS activity and inflammatory response.
-
-
Cell Viability Assessment (MTT Assay):
-
Action: After collecting the supernatant, add 100 µL of MTT solution (0.5 mg/mL) to the remaining cells in each well and incubate for 4 hours. Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
Causality: It is critical to confirm that the observed reduction in NO is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. The MTT assay measures mitochondrial activity, a proxy for cell viability.
-
Data Summary for the Isomer 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF)
The following table summarizes key quantitative data from studies on the 5-hydroxy isomer, providing a benchmark for potential future studies on the 8-hydroxy isomer.
| Activity | Cell Line / Model | Endpoint Measured | Result (IC₅₀ or Effect) | Reference |
| Anticancer | Human Leukemia (HL-60) | Apoptosis Induction | ~10-25 µM causes significant apoptosis | [5] |
| Anticancer | Human Colon Cancer (HCT116) | Growth Inhibition (EC₅₀) | ~6 µM | [6] |
| Anticancer | Human Colon Cancer | Colony Formation Inhibition | Dose-dependent inhibition | [6] |
| Anti-inflammatory | Mouse Skin (TPA-induced) | Inflammation Reduction | Significant inhibition of inflammatory parameters | [4] |
| Cardioprotective | HepG2 Cells | LDL Uptake | 1.33-fold increase at 10-20 µM | [3] |
| Neurotrophic | PC12 Cells | Neurite Outgrowth | Effective induction at 10-20 µM | [7] |
Part 4: Conclusion and Future Directions
This compound is a confirmed natural product from Citrus reticulata peel, a source rich in bioactive flavonoids. While direct experimental data on its biological functions are currently lacking, its structural similarity to the extensively studied and highly active isomer, 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone, strongly suggests a promising profile for drug discovery and development.
Future research should prioritize:
-
Direct Biological Screening: Systematic evaluation of the 8-hydroxy isomer's cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities.
-
Mechanistic Studies: Should initial screening prove positive, detailed investigation into its effects on key signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt) is warranted.
-
Comparative Isomer Analysis: A head-to-head comparison with the 5-hydroxy isomer would provide invaluable structure-activity relationship (SAR) data, clarifying the role of the hydroxyl group's position in determining biological efficacy.
This technical guide provides the foundational chemical knowledge and a robust, hypothesis-driven framework based on authoritative evidence from a closely related molecule. It is intended to serve as a catalyst for researchers to explore the untapped therapeutic potential of this specific polymethoxyflavone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comprehensive identifying flavonoids in Citri Reticulatae Pericarpium using a novel strategy based on precursor ions lo… [ouci.dntb.gov.ua]
- 3. Effects of citrus flavonoids, 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone and 3,5,6,7,8,3′,4′-heptamethoxyflavone, on the activities of macrophage scavenger receptors and the hepatic LDL receptor - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The inhibitory effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone on human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone
Introduction
8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone is a polymethoxyflavone (PMF) found in the pericarp of citrus fruits.[1] As with many flavonoids, this compound is of significant interest to the scientific community for its potential biological activities. However, the effective design of in vitro and in vivo studies, as well as the development of potential therapeutic applications, is critically dependent on a thorough understanding of its physicochemical properties, particularly its solubility and stability. This guide provides a comprehensive overview of these characteristics, offering both theoretical insights and practical, field-tested methodologies for researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Foundation for Understanding
The solubility and stability of a compound are intrinsically linked to its molecular structure. This compound, a member of the flavonoid class, possesses a characteristic C6-C3-C6 carbon skeleton. The presence of multiple methoxy groups (-OCH3) and a hydroxyl group (-OH) dictates its behavior in various solvent systems and its susceptibility to degradation.
Polymethoxyflavones are generally characterized by their lipophilic nature due to the presence of multiple methoxy groups, which often results in low aqueous solubility.[2] However, the hydroxyl group at the 8-position can participate in hydrogen bonding, influencing its solubility in polar solvents.
Solubility Profile: Navigating the Challenges of a Lipophilic Flavonoid
A comprehensive understanding of a compound's solubility is paramount for accurate biological testing and formulation development. Low solubility can lead to misleading results in in vitro assays and poor bioavailability in vivo.[3] This section delves into the theoretical and practical aspects of determining the solubility of this compound.
Theoretical Considerations
The solubility of flavonoids is influenced by several factors, including:
-
Polarity of the Solvent: Due to their generally lipophilic nature, PMFs exhibit better solubility in organic solvents compared to aqueous solutions.[4]
-
Structural Features: The degree of methoxylation and the presence of hydroxyl groups are key determinants. While methoxy groups increase lipophilicity, hydroxyl groups can enhance solubility in polar solvents through hydrogen bonding.
-
Temperature: Solubility is generally temperature-dependent, with many compounds exhibiting increased solubility at higher temperatures.
-
pH: The acidity or basicity of the aqueous medium can affect the ionization state of the hydroxyl group, thereby influencing solubility.
Practical Solubility in Common Laboratory Solvents
While specific quantitative data for this compound is not extensively published, general observations for PMFs suggest the following solubility trends:
| Solvent Type | Examples | Expected Solubility of this compound | Rationale |
| Polar Aprotic | DMSO, DMF | High | These solvents are effective at solvating a wide range of compounds, including those with both polar and nonpolar characteristics. For challenging compounds, warming and sonication can further enhance dissolution. |
| Polar Protic | Ethanol, Methanol | Moderate to High | The hydroxyl group of the flavonoid can interact with the hydroxyl groups of these solvents. |
| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule, despite the methoxy groups, is likely too high for significant solubility in nonpolar solvents. |
| Aqueous Buffers | PBS, Tris-HCl | Low | The hydrophobic nature of the core structure and the multiple methoxy groups significantly limit solubility in water-based systems.[5] |
Experimental Determination of Solubility
To obtain reliable and reproducible data, it is essential to experimentally determine the solubility of this compound in the specific solvent systems relevant to your research. Two common methods are the thermodynamic (shake-flask) and kinetic solubility assays.
This method determines the equilibrium solubility of a compound and is considered the "gold standard".[6]
Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, ethanol, PBS pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis or DAD)
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the dissolution process has reached equilibrium.[6]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A pre-established calibration curve of the compound is necessary for accurate quantification.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improved bioaccessibility of polymethoxyflavones loaded into high internal phase emulsions stabilized by biopolymeric complexes: A dynamic digestion study via TNO's gastrointestinal model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Validated reversed phase LC method for quantitative analysis of polymethoxyflavones in citrus peel extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone and Related Flavonoid Compounds
Authored by: A Senior Application Scientist
The world of natural product chemistry is vast and ever-expanding, with countless compounds holding the potential for significant therapeutic breakthroughs. Among these, the polymethoxyflavones (PMFs) stand out as a unique subclass of flavonoids, primarily found in the peels of citrus fruits. Their characteristic methoxy groups contribute to increased metabolic stability and bioavailability compared to their polyhydroxylated counterparts. This guide delves into the technical details of a specific, lesser-known PMF, This compound , by leveraging the wealth of knowledge available for its closely related and more extensively studied analogs.
Due to the limited direct research on this compound, this document will adopt a comparative and inferential approach. We will explore the foundational chemistry, biological activities, and experimental methodologies associated with well-characterized PMFs to construct a predictive framework for understanding and investigating our target compound. This guide is intended for researchers, scientists, and drug development professionals who are looking to explore the therapeutic potential of this promising class of natural products.
Part 1: Core Chemistry and Physicochemical Properties
1.1. The Polymethoxyflavone Backbone
Polymethoxyflavones are characterized by a C6-C3-C6 flavonoid skeleton, with multiple methoxy (-OCH3) groups attached to the benzo-γ-pyrone ring system. The subject of this guide, this compound, is a hydroxylated PMF, meaning it possesses at least one hydroxyl (-OH) group in addition to its methoxy substituents.
Chemical Structure:
-
IUPAC Name: 2-(3,4-dimethoxyphenyl)-8-hydroxy-3,5,6,7-tetramethoxychromen-4-one
1.2. Comparative Physicochemical Properties of Related PMFs
To appreciate the subtle yet significant differences among these compounds, a comparison of their key properties is essential.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Target | Natural Source |
| This compound | C21H22O9 | 418.39 | - | Pericarpium citri reticulatae[2] |
| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF) | C21H22O9 | 418.4 | Hydroxyl group at C5 instead of C8 | Citrus genus (sweet orange peels)[3] |
| Nobiletin (3',4',5,6,7,8-Hexamethoxyflavone) | C21H22O8 | 402.39 | Lacks the hydroxyl group of the target | Citrus fruits |
| 3,5,6,7,8,3',4'-Heptamethoxyflavone | C22H24O8 | 416.42 | Methoxy group at C8 instead of hydroxyl | Citrus plants[4] |
Part 2: Biological Activities and Therapeutic Potential
While direct studies on this compound are sparse, with preliminary suggestions of antifungal activity [1], the well-documented bioactivities of its isomers and related PMFs provide a strong foundation for predicting its therapeutic potential.
2.1. Anti-Inflammatory and Anti-Cancer Effects
A significant body of research points to the potent anti-inflammatory and anti-cancer properties of hydroxylated PMFs. The compound 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF) serves as an excellent case study.
-
Mechanism of Action: 5-OH-HxMF has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade. This inhibition is achieved through the suppression of several signaling pathways, including:
-
NF-κB Pathway: 5-OH-HxMF prevents the nuclear translocation of the NF-κB p65 subunit by blocking the phosphorylation and subsequent degradation of its inhibitor, IκBα[3].
-
MAPK and PI3K/Akt Pathways: It also suppresses the activation of extracellular signal-regulated kinase 1/2 (ERK1/2), p38 mitogen-activated protein kinase (MAPK), and the PI3K/Akt pathway, which are upstream regulators of NF-κB[3].
-
-
Anti-Tumor Activity: By down-regulating these inflammatory pathways, 5-OH-HxMF has demonstrated significant anti-tumor effects, inhibiting skin tumor formation in animal models[3][5]. Studies have also indicated that hydroxylated PMFs can induce apoptosis in cancer cell lines such as HL-60[6].
Given the structural similarity, it is plausible that this compound exerts similar anti-inflammatory and anti-cancer effects through modulation of these critical signaling pathways.
Signaling Pathway of 5-OH-HxMF in Inflammation and Cancer
References
- 1. This compound | Antifection | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer chemopreventive activity of 3,5,6,7,8,3',4'-heptamethoxyflavone from the peel of citrus plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dushenkov.com [dushenkov.com]
potential therapeutic effects of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone
An In-Depth Technical Guide to the Therapeutic Potential of Hydroxylated Hexamethoxyflavones, with a Focus on the 5-Hydroxy Isomer
Preamble: Navigating the Isomeric Landscape of Hexamethoxyflavones
The class of hydroxylated polymethoxyflavones (PMFs)—natural compounds predominantly found in citrus peels—has garnered significant attention within the scientific community for its diverse pharmacological properties.[1][2] This guide focuses on the therapeutic potential of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone, a specific PMF isolated from pericarpium citri reticulatae.[3] However, a comprehensive review of the current literature reveals that detailed mechanistic and therapeutic studies on this 8-hydroxy isomer are exceptionally scarce, with available information largely limited to its identification and preliminary suggestions of antifungal activity.[3][4]
In contrast, its structural isomer, 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (hereafter referred to as 5-OH-HxMF or 5HHMF), has been the subject of extensive research.[5] Given the structural similarity and the wealth of available data, this guide will provide an in-depth analysis of the therapeutic effects of 5-OH-HxMF as a well-studied exemplar for this class of molecules. By dissecting the established mechanisms of 5-OH-HxMF, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding the potential applications of related hydroxylated PMFs, including the 8-hydroxy variant.
Part 1: Potent Anti-Inflammatory Activity
Inflammation is a critical physiological response that, when dysregulated, underpins a vast array of chronic diseases. 5-OH-HxMF has demonstrated potent anti-inflammatory effects in various preclinical models, primarily through the strategic suppression of key inflammatory signaling cascades.
Core Mechanism: Attenuation of Pro-Inflammatory Mediators
The primary anti-inflammatory action of 5-OH-HxMF is its ability to inhibit the production of crucial inflammatory mediators. In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, 5-OH-HxMF dose-dependently suppresses the synthesis of nitric oxide (NO) and prostaglandin E2 (PGE2).[6][7][8] This effect is not merely symptomatic; it stems from the direct downregulation of the enzymes responsible for their production, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), at both the mRNA and protein levels.[6][7][8][9]
Signaling Pathway Interruption: The NF-κB and MAPK Axis
The expression of iNOS, COX-2, and pro-inflammatory cytokines is largely governed by the transcription factor Nuclear Factor-kappa B (NF-κB). 5-OH-HxMF exerts masterful control over this pathway. It prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[7][9] This action effectively sequesters the NF-κB p50/p65 heterodimer in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of its target inflammatory genes.[7][9][10]
Furthermore, 5-OH-HxMF modulates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, another critical regulator of inflammation. It has been shown to inhibit the phosphorylation of ERK and p38 MAPK, which are upstream activators of NF-κB and other inflammatory responses.[6][9]
Quantitative Data Summary
| Cell Line | Treatment | Target Molecule | Result | Reference |
| RAW 264.7 | 5-OH-HxMF + LPS | Nitric Oxide (NO) | Significant dose-dependent reduction | [7][8] |
| RAW 264.7 | 5-OH-HxMF + LPS | Prostaglandin E2 (PGE2) | Significant dose-dependent reduction | [7][8] |
| RAW 264.7 | 5-OH-HxMF + LPS | iNOS Protein | Dose-dependent downregulation | [7] |
| RAW 264.7 | 5-OH-HxMF + LPS | COX-2 Protein | Dose-dependent downregulation | [7] |
| RAW 264.7 | 5-OH-HxMF + LPS | TNF-α, IL-1β | Decreased release and mRNA levels | [8] |
| BV2 Microglia | 5-OH-HxMF + LPS | Nitric Oxide (NO) | Considerable inhibition | [10] |
Part 2: Multi-Faceted Anti-Cancer Efficacy
5-OH-HxMF exhibits significant anti-proliferative and pro-apoptotic activity against various cancer cell lines, particularly colon cancer. Its efficacy stems from its ability to modulate multiple oncogenic signaling pathways simultaneously.
Core Mechanisms: Cell Cycle Arrest and Apoptosis Induction
Hydroxylated PMFs, including 5-OH-HxMF, show much stronger growth inhibitory effects on colon cancer cells than their non-hydroxylated counterparts, highlighting the crucial role of the 5-hydroxy group.[11] 5-OH-HxMF induces a significant cell cycle arrest at the G0/G1 phase in colon cancer cells.[11] This is achieved by modulating key cell cycle regulatory proteins, including the upregulation of the cyclin-dependent kinase inhibitor p21 and downregulation of CDK-2, CDK-4, and phosphorylated retinoblastoma protein (phospho-Rb).[11] Furthermore, it promotes apoptosis through the modulation of proteins like Mcl-1 and the activation of caspases 3 and 8, leading to PARP cleavage.[11]
Signaling Pathway Intervention
5-OH-HxMF's anti-cancer activity is linked to its intervention in several critical signaling pathways:
-
EGFR/K-Ras/Akt Axis: It modifies the activity of key membrane-associated oncoproteins, including the Epidermal Growth Factor Receptor (EGFR) and K-Ras, leading to the suppression of the downstream pro-survival Akt pathway.[1]
-
Wnt/β-Catenin Pathway: The compound effectively decreases the levels of nuclear β-Catenin, a key transcriptional co-activator in the Wnt pathway, which is aberrantly activated in many cancers.[1] This is complemented by an increase in the cell adhesion molecule E-cadherin.[1]
-
STAT3 Pathway: It inhibits the phosphorylation and nuclear translocation of STAT3, a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and invasion.[9]
In addition to these direct effects on cancer cells, 5-OH-HxMF demonstrates anti-angiogenic potential by inhibiting the formation of capillary-like tubes by human umbilical vein endothelial cells (HUVECs), suggesting it can disrupt tumor blood supply.[1]
References
- 1. The inhibitory effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone on human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Antifection | TargetMol [targetmol.com]
- 5. 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | C21H22O9 | CID 136417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Anti‑inflammatory activity of 3,5,6,7,3',4'‑hexamethoxyflavone via repression of the NF‑κB and MAPK signaling pathways in LPS‑stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Hydroxy-3,6,7,8,3'4'-hexamethoxyflavone inhibits nitric oxide production in lipopolysaccharide-stimulated BV2 microglia via NF-κB suppression and Nrf-2-dependent heme oxygenase-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone in citrus peel extracts
An In-Depth Technical Guide to 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone in Citrus Peel Extracts
Abstract
Polymethoxyflavones (PMFs) represent a unique subclass of flavonoids found predominantly in the peels of citrus fruits.[1] Their hydroxylated counterparts (HPMFs), characterized by the presence of one or more hydroxyl groups alongside multiple methoxy groups, are gaining significant attention for their often-enhanced biological activities.[2] This guide focuses on a specific and noteworthy HPMF: this compound. This document provides a comprehensive technical overview for researchers, chemists, and drug development professionals, covering the compound's origins, detailed protocols for its extraction and isolation from citrus peel, modern analytical techniques for its characterization, and a review of its known and potential biological activities. By synthesizing field-proven methodologies with established scientific principles, this guide aims to serve as an authoritative resource for harnessing the therapeutic potential of this promising natural product.
Introduction to this compound
Flavonoids are a vast group of plant secondary metabolites celebrated for their diverse health benefits.[1] Within this class, PMFs are distinguished by their high degree of methoxylation, which imparts increased metabolic stability and bioavailability compared to their polyhydroxylated analogs.[3] These compounds are particularly abundant in the peels of fruits from the Citrus genus, such as oranges (C. sinensis) and mandarins (C. reticulata).[4]
This compound is a hydroxylated polymethoxyflavone (HPMF) that has been identified in commercial citrus peel extracts and isolated from Pericarpium Citri Reticulatae.[1][5] The presence of a phenolic hydroxyl group at the C-8 position, in addition to six methoxy groups, is a key structural feature that likely modulates its biological activity. While research on this specific isomer is still emerging, studies on closely related HPMFs have shown that the presence and position of the hydroxyl group can be critical for potent anti-inflammatory and anti-cancer effects.[2][4] This guide provides the foundational knowledge and practical methodologies required to advance the scientific investigation of this compound.
Physicochemical Properties and Biosynthesis
A thorough understanding of the molecule's properties and natural origin is fundamental to its study.
Chemical Structure and Properties
The defining characteristics of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-8-hydroxy-3,5,6,7-tetramethoxychromen-4-one | N/A (Constructed) |
| Molecular Formula | C₂₁H₂₂O₉ | [5] |
| Molecular Weight | 418.39 g/mol | [5] |
| Class | Hydroxylated Polymethoxyflavone (HPMF) | [1] |
| Natural Sources | Pericarpium Citri Reticulatae, Commercial Citrus Peels | [1][5] |
Biosynthesis in Citrus
The biosynthesis of PMFs and HPMFs in citrus fruits occurs via the phenylpropanoid pathway. The process begins with the formation of a flavanone core (e.g., naringenin), which is then converted to a flavone. The characteristic methoxy and hydroxyl groups are added in subsequent steps catalyzed by specific O-methyltransferases (OMTs) and hydroxylases.[6] The methoxylation of a flavone aglycone is a proposed pathway for the biosynthesis of PMFs.[6] The variation in the expression and specificity of these enzymes across different citrus species and fruit maturation stages leads to the diverse array of PMFs and HPMFs observed in nature.[7][8]
Extraction and Isolation from Citrus Peel
The isolation of this compound from the complex matrix of citrus peel requires a multi-step process involving extraction and chromatographic purification. The protocol described here is a robust, self-validating system designed for high-purity yield.
Workflow for Isolation and Purification
Caption: Workflow for the extraction and purification of this compound.
Step-by-Step Experimental Protocol
Part 1: Crude Extraction
-
Sample Preparation: Start with commercially available dried citrus peel (e.g., C. reticulata). Mill the peel into a fine powder (40-60 mesh) to maximize the surface area for extraction.
-
Solvent Extraction: Weigh 100 g of the peel powder and place it in a 2 L beaker. Add 1 L of 80% aqueous ethanol.
-
Causality: 80% ethanol provides a good balance of polarity to efficiently extract a broad range of moderately polar flavonoids while minimizing the co-extraction of highly polar sugars or non-polar lipids.[9]
-
-
Ultrasonication: Place the beaker in an ultrasonic bath and sonicate for 60 minutes at 50°C. This process uses acoustic cavitation to disrupt cell walls, enhancing extraction efficiency.[9]
-
Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 45°C until the ethanol is completely removed.
-
Lyophilization: Freeze-dry the remaining aqueous extract to obtain a stable crude powder. Store at -20°C.
Part 2: Isolation by Silica Gel Chromatography
-
Column Preparation: Prepare a slurry of silica gel (200-300 mesh) in n-hexane and pack it into a glass column (e.g., 50 cm x 4 cm).
-
Sample Loading: Dissolve 5 g of the crude extract in a minimal volume of dichloromethane. Adsorb this solution onto 10 g of silica gel. Allow the solvent to evaporate completely, then carefully layer the dried, sample-adsorbed silica onto the top of the column.
-
Gradient Elution: Elute the column with a solvent system of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate. A typical gradient might be:
-
n-Hexane (100%)
-
n-Hexane:Ethyl Acetate (95:5, 90:10, 80:20, 70:30, 50:50, 0:100 v/v)
-
Causality: This gradient elution strategy separates compounds based on their polarity. Non-polar compounds elute first with n-hexane, while more polar flavonoids, including the target HPMF, require the higher eluotropic strength of ethyl acetate.
-
-
Fraction Monitoring: Collect fractions (e.g., 20 mL each) and monitor their composition using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (e.g., 7:3) and visualization under UV light (254 nm and 365 nm).
-
Pooling Fractions: Combine the fractions that contain the target compound, identified by its characteristic Rf value and comparison with a standard if available. Evaporate the solvent to yield a semi-pure fraction.
Part 3: Purification by Preparative HPLC
-
System Preparation: Use a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water. An isocratic or shallow gradient elution may be used for final polishing.
-
Purification: Dissolve the semi-pure fraction in methanol, filter through a 0.45 µm syringe filter, and inject onto the column. Collect the peak corresponding to the target compound based on its retention time, which should be determined beforehand using an analytical HPLC system.
-
Final Step: Evaporate the solvent from the collected fraction to obtain the purified this compound. Confirm purity using analytical HPLC.
Analytical Characterization
Confirming the structure and purity of the isolated compound is a critical, self-validating step. A combination of chromatographic and spectroscopic methods is required.
Analytical Workflow
Caption: A multi-technique workflow for the analytical characterization of the isolated flavone.
High-Performance Liquid Chromatography (HPLC)
HPLC with a UV or Diode Array Detector (DAD) is the standard for assessing purity and for quantification.[2]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with (A) Water (often with 0.1% formic acid) and (B) Acetonitrile.
-
Detection: UV detection at wavelengths such as 280 nm and 340 nm.
-
Expected Result: A single, sharp peak at a characteristic retention time, indicating high purity. The UV spectrum should show absorption maxima typical for the flavone scaffold.
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution instruments like Q-TOF or Orbitrap, provides definitive molecular weight and fragmentation data.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Expected m/z: The protonated molecule [M+H]⁺ should be observed at approximately m/z 419.1338, corresponding to the exact mass of C₂₁H₂₂O₉.
-
MS/MS Fragmentation: Tandem MS (MS/MS) analysis will show characteristic fragmentation patterns, including the loss of methyl groups (-15 Da) and retro-Diels-Alder (rDA) cleavage of the C-ring, which can help confirm the substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. While specific data for the 8-hydroxy isomer is not widely published, analysis would involve ¹H, ¹³C, and 2D NMR experiments (COSY, HSQC, HMBC). Key expected signals would include:
-
¹H NMR: Six singlets for the methoxy groups, aromatic protons on the B-ring, and a chelated hydroxyl proton at the C-8 position (typically downfield).
-
¹³C NMR: Signals for 21 carbons, including the carbonyl carbon (C-4) around 175-180 ppm, and distinct signals for the methoxy carbons and the oxygenated aromatic carbons. HMBC correlations would be crucial for confirming the exact placement of all substituents.
Biological Activity and Therapeutic Potential
While direct studies on this compound are limited, potential activities can be inferred from its chemical class and data from closely related isomers. One study suggests it may possess antifungal activity.[10] The broader class of HPMFs from citrus has demonstrated significant therapeutic potential.[2]
Anti-Inflammatory Activity
Many HPMFs exhibit potent anti-inflammatory effects. For example, the closely related isomer 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF) has been shown to inhibit the expression of pro-inflammatory enzymes like iNOS and COX-2 in mouse skin.[11][12] This inhibition is often mediated by the suppression of key inflammatory signaling pathways.
NF-κB Signaling Pathway Inhibition by HPMFs
Caption: HPMFs can inhibit inflammation by blocking the activation of the NF-κB pathway.[11]
Anti-Cancer Activity
Hydroxylated PMFs have demonstrated superior anti-cancer activity compared to their fully methoxylated parent compounds.[4][13] Studies on 5-OH-HxMF and other monodemethylated PMFs show they can inhibit the growth of various cancer cell lines, including lung and colon cancer, by inducing apoptosis (programmed cell death).[4][14] This is often achieved by down-regulating oncogenic proteins and activating caspases, the executioner enzymes of apoptosis.[13]
Neurotrophic and Neuroprotective Effects
Citrus PMFs and their metabolites are being investigated for neuroprotective properties.[15] The 5-hydroxy isomer (5-OH-HxMF) has been shown to promote neurite outgrowth in PC12 cells, a key process in neuronal development and regeneration.[16] This effect was found to be mediated through the cAMP/PKA/CREB signaling pathway, suggesting a potential role in combating neurodegenerative diseases.[16]
Cardiovascular Health
Research indicates that HPMFs may contribute to cardiovascular protection. 5-OH-HxMF was found to attenuate the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, a critical step in the formation of atherosclerotic plaques.[17] Furthermore, it was shown to enhance the expression of the hepatic LDL receptor, suggesting a potential role in lowering cholesterol levels.[17]
Future Perspectives and Research Directions
The study of this compound is in its early stages, presenting numerous opportunities for novel research.
-
Comprehensive Biological Screening: A systematic evaluation of its activity across various disease models (cancer, inflammation, neurodegeneration, metabolic syndrome) is warranted to fully map its therapeutic potential.
-
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a drug. Studies have shown that other hydroxyflavones are often rapidly metabolized into sulfates or glucuronides in vivo.[18]
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by the 8-hydroxy isomer will provide a deeper understanding of its bioactivity.
-
Synthetic Chemistry: The development of efficient synthetic routes would enable the production of larger quantities for advanced preclinical and clinical studies and allow for the creation of analogs with improved potency or pharmacokinetic properties.
Conclusion
This compound is a unique natural product from citrus peel with significant, yet largely untapped, potential. Its structural similarity to other biologically active hydroxylated polymethoxyflavones provides a strong rationale for its investigation as a lead compound in drug discovery. This guide has provided an in-depth framework, from extraction and isolation to characterization and biological context, to empower researchers and scientists to explore and unlock the full therapeutic value of this intriguing flavonoid.
References
- 1. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monodemethylated polymethoxyflavones from sweet orange (Citrus sinensis) peel inhibit growth of human lung cancer cells by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Polymethoxyflavone (PMF) Accumulation and PMF Biosynthesis-Related Gene Expression in Tachibana (<i>Citrus tachibana</i> Tanaka) Fruit Treated Using a Combination of Gibberellic Acid and Prohydrojasmon and Post-harvest Deep-Ultraviolet Light-Emitting Diode Irradiation - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | Antifection | TargetMol [targetmol.com]
- 11. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. researchgate.net [researchgate.net]
- 15. 3,5,6,7,8,3',4'-Heptamethoxyflavone, a citrus flavonoid, on protection against memory impairment and neuronal cell death in a global cerebral ischemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurotrophic effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone: promotion of neurite outgrowth via cAMP/PKA/CREB pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of citrus flavonoids, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone and 3,5,6,7,8,3',4'-heptamethoxyflavone, on the activities of macrophage scavenger receptors and the hepatic LDL receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
analytical methods for 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone quantification
An Application Note and Protocol for the Quantification of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone
Authored by: Gemini, Senior Application Scientist
Publication Date: January 6, 2026
Abstract
This compound is a polymethoxyflavone (PMF) found in natural sources such as citrus peels, exhibiting significant potential in drug development due to its anti-inflammatory and anti-cancer properties.[1][2] Accurate and precise quantification of this analyte is critical for quality control in natural product extraction, pharmacokinetic studies, and the standardization of herbal formulations. This document provides comprehensive, validated analytical protocols for the quantification of this compound using two robust chromatographic techniques: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The methodologies are designed to be self-validating, with protocols grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, reliability, and reproducibility.[3][4]
Analyte Chemical Profile
Understanding the physicochemical properties of this compound is fundamental to developing effective analytical methods. Its structure, featuring multiple methoxy groups and a hydroxyl group, dictates its polarity, solubility, and chromophoric properties, which are key considerations for chromatographic separation and detection.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₉ | [5][6] |
| Molecular Weight | 418.39 g/mol | [5][6] |
| CAS Number | 1000415-56-4 | [5] |
| Class | Polymethoxyflavone (PMF) | [6] |
| Solubility | Soluble in methanol, ethanol, DMSO | [7] |
| UV Maximum (λmax) | Typically in the 250-370 nm range, characteristic of flavones | [8][9] |
Principles of Analytical Methodologies
The selection of an analytical technique is governed by the specific requirements of the study, including sensitivity, selectivity, and sample matrix complexity. For this compound, both HPLC-DAD and LC-MS/MS are highly suitable methods.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone of flavonoid analysis due to its efficiency and reproducibility.[7][10] The separation principle is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. Compounds with higher hydrophobicity, like the target PMF, are retained longer on the column. A gradient elution, where the organic solvent concentration in the mobile phase is gradually increased, is employed to effectively separate the analyte from other matrix components with varying polarities.[11]
Detection Systems: DAD vs. MS/MS
-
Diode-Array Detector (DAD): This UV-Vis detector measures the absorbance of the analyte as it elutes from the column.[9] Its key advantage is the ability to acquire a full UV spectrum for the analyte peak, which aids in peak identification and purity assessment. Quantification is based on the peak area, which is proportional to the analyte concentration according to the Beer-Lambert Law.[12]
-
Tandem Mass Spectrometry (MS/MS): LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification, especially in complex biological matrices.[13][14] The analyte is first ionized (e.g., via Electrospray Ionization - ESI), and a specific precursor ion (matching the analyte's molecular weight) is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling quantification at picogram or femtogram levels.[13]
Application Protocol 1: Quantification by RP-HPLC-DAD
This protocol details a robust and validated method for the routine quantification of this compound in plant extracts and other well-characterized matrices.
Materials and Equipment
-
Reference Standard: this compound (≥98% purity)
-
Solvents: HPLC-grade Methanol, Acetonitrile, and Water; Formic Acid (reagent grade)
-
Equipment:
-
Analytical balance (4-decimal place)
-
Volumetric flasks (Class A)
-
Micropipettes
-
Vortex mixer and Sonicator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or Nylon)
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD.[11]
-
Step-by-Step Experimental Protocol
Step 1: Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. Store at 4°C.[7]
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of calibration standards. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.[15]
Step 2: Sample Preparation (from Citrus Peel Powder)
-
Extraction: Accurately weigh 1.0 g of dried, powdered citrus peel into a 50 mL conical tube. Add 20 mL of methanol.
-
Homogenization: Vortex the mixture for 1 minute, followed by ultrasonication in a water bath for 30 minutes to maximize extraction efficiency.[12]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully decant the supernatant into a clean tube. Repeat the extraction process (steps 1.2-1.4) twice more on the remaining solid residue, combining all supernatants.[7]
-
Concentration: Evaporate the combined methanolic extract to dryness under a gentle stream of nitrogen or using a rotary evaporator at 40°C.
-
Reconstitution and Filtration: Reconstitute the dried residue in a known volume (e.g., 5 mL) of methanol. Vortex thoroughly and filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.[7]
Step 3: Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Industry standard for flavonoid separation, providing excellent resolution based on hydrophobicity.[11] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification improves peak shape and suppresses ionization of phenolic hydroxyl groups. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile often provides better resolution and lower backpressure than methanol for flavonoids.[8] |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-30% B; 30-35 min: 30% B | A gradient is essential to elute a wide range of compounds and ensure the target analyte is well-resolved from matrix interferences. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |
| DAD Detection | Scan: 200-400 nm; Quantify at λmax (~340 nm) | Scanning provides spectral data for peak confirmation, while quantifying at the maximum absorbance wavelength (λmax) ensures highest sensitivity.[9] |
Method Validation Protocol (ICH Q2(R2) Framework)
A validated method ensures that the results are reliable. The following parameters must be assessed.[3][16]
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank matrix, matrix spiked with analyte, and standard solution. | The analyte peak in the spiked sample should be free from interference at its retention time compared to the blank. Peak purity analysis (via DAD) should pass. |
| Linearity & Range | Inject calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot a curve of peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.999.[17] |
| Accuracy | Analyze a blank matrix spiked with the analyte at three concentration levels (low, mid, high; n=3 for each). | Mean recovery should be within 90-110%.[17] |
| Precision | Repeatability (Intra-day): Analyze 6 replicates of a mid-concentration standard on the same day. Intermediate (Inter-day): Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2%.[3] |
| LOQ / LOD | Calculate from the standard deviation of the response (σ) and the slope (S) of the calibration curve. (LOD = 3.3σ/S; LOQ = 10σ/S).[17] | The LOQ should be the lowest concentration on the calibration curve and meet accuracy/precision criteria. |
HPLC-DAD Workflow Diagram
Caption: Workflow for quantification by HPLC-DAD.
Application Protocol 2: High-Sensitivity Quantification by LC-MS/MS
This protocol is intended for the quantification of this compound at trace levels, such as in biological fluids (plasma, urine) or for dose-response studies.
Principle: Multiple Reaction Monitoring (MRM)
The high selectivity of this method is achieved using tandem mass spectrometry in MRM mode. A specific precursor ion (typically [M+H]⁺ or [M-H]⁻) is isolated and fragmented to produce characteristic product ions. The instrument monitors the transition from a specific precursor to a specific product, creating a highly sensitive and selective signal for the analyte. An internal standard (IS), a stable isotope-labeled version of the analyte or a structurally similar compound, is used to correct for variations in sample preparation and instrument response.
Materials and Reagents
-
Internal Standard (IS): Ideally, a stable isotope-labeled version (e.g., ¹³C₃- or D₃-labeled) of the analyte. If unavailable, a structurally similar flavonoid not present in the sample can be used.
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Reagents: LC-MS grade Formic Acid or Ammonium Acetate.
-
Equipment: In addition to the above, an LC-MS/MS system with an ESI source.
Step-by-Step Experimental Protocol
Step 1: Standard and Sample Preparation
-
Stock and Calibration Standards: Prepare as in the HPLC method, but use LC-MS grade solvents. Spike each calibration standard and sample with the Internal Standard (IS) at a fixed concentration (e.g., 50 ng/mL).
-
Sample Preparation (e.g., from Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the IS.
-
Vortex and Centrifuge: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Evaporate and Reconstitute: Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase (e.g., 70:30 Water:Acetonitrile).
-
Filter/Centrifuge: Centrifuge again to pellet any remaining particulates and transfer the clear supernatant to an LC-MS vial.
-
Step 2: LC-MS/MS Conditions
Liquid Chromatography Conditions
-
Column: A shorter column (e.g., 50 mm x 2.1 mm, 1.8 µm) is often used for faster analysis times.
-
Mobile Phase: As above, using LC-MS grade solvents and volatile additives (0.1% Formic Acid).
-
Gradient: A fast gradient is typically employed.
Mass Spectrometry Conditions (Example)
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive (to form [M+H]⁺)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
MRM Transitions: These must be optimized by infusing a standard solution of the analyte and IS into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte | 419.1 | To be determined | To be determined |
| Quantifier | |||
| Qualifier | To be determined | To be determined | |
| Internal Standard | e.g., 422.1 (¹³C₃) | To be determined | To be determined |
Data Analysis and Validation
-
Quantification: A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the analyte concentration. The concentration in unknown samples is calculated from this curve.
-
Validation: The same ICH principles apply. However, special attention must be paid to matrix effects , which can suppress or enhance the ionization of the analyte. This is assessed by comparing the analyte response in a post-extraction spiked sample to that in a pure solvent standard.
LC-MS/MS Workflow Diagram
Caption: Workflow for high-sensitivity LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. fda.gov [fda.gov]
- 5. This compound | Antifection | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis | MDPI [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS/MS Screening, Total Phenolic, Flavonoid and Antioxidant Contents of Crude Extracts from Three Asclepiadaceae Species Growing in Jordan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. phytopharmajournal.com [phytopharmajournal.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. mdpi.com [mdpi.com]
HPLC Analysis of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone: An Application Guide
This comprehensive guide provides a detailed methodology for the analysis of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for the quantification and purification of this specific polymethoxyflavone (PMF).
Introduction
This compound is a polymethoxyflavone, a class of flavonoids characterized by the presence of multiple methoxy groups on the flavone backbone. This particular compound, with a molecular weight of 418.39 g/mol and the chemical formula C₂₁H₂₂O₉, is notably found in the peel of citrus fruits, such as in Pericarpium citri reticulatae[1]. The interest in polymethoxyflavones stems from their diverse biological activities, making their accurate analysis critical in various fields of research and development.
This application note details a validated reverse-phase HPLC (RP-HPLC) method, offering insights into the rationale behind the selection of chromatographic parameters to ensure both scientific rigor and practical applicability.
Physicochemical Properties and Solubility
Understanding the physicochemical properties of this compound is fundamental to developing an effective analytical method.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₉ | [1] |
| Molecular Weight | 418.39 g/mol | [1] |
| Appearance | Likely a crystalline solid | Inferred from similar flavonoids |
| Solubility | Soluble in organic solvents such as DMSO and DMF; sparingly soluble in aqueous buffers. | Inferred from similar flavonoids |
Due to its limited aqueous solubility, proper solvent selection for standard and sample preparation is crucial to prevent precipitation and ensure accurate quantification. For aqueous-based mobile phases, it is advisable to dissolve the compound first in a small amount of an organic solvent like dimethylformamide (DMF) before dilution.
HPLC Method Development and Protocol
The following RP-HPLC method has been developed to provide optimal separation and quantification of this compound.
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.22 µm or 0.45 µm, compatible with the sample solvent.
Chromatographic Conditions
The selection of a C18 stationary phase is based on its proven efficacy in retaining and separating a wide range of flavonoid structures. The hydrophobicity of the octadecylsilane provides the necessary interaction with the moderately polar this compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for a broad range of flavonoids. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape by suppressing the ionization of the phenolic hydroxyl group. |
| Mobile Phase B | Acetonitrile | Offers good elution strength and is UV transparent at the detection wavelength. |
| Elution Mode | Gradient | Allows for efficient elution of the analyte while maintaining good resolution from potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and instrument sensitivity. |
| Detection Wavelength | 340 nm | Polymethoxyflavones typically exhibit strong absorbance around this wavelength. A full UV scan (200-400 nm) is recommended to determine the optimal wavelength. |
Mobile Phase Gradient Program
A gradient elution is recommended to ensure a timely elution of the analyte while providing adequate separation from other components that may be present in the sample matrix.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 50 | 50 |
| 25.0 | 50 | 50 |
Protocols
Standard Preparation
Accurate preparation of standards is paramount for reliable quantification.
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using methanol or acetonitrile. Ensure complete dissolution, using sonication if necessary.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by serially diluting the stock solution with the mobile phase (initial conditions: 50% Mobile Phase A, 50% Mobile Phase B) to achieve a concentration range suitable for the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filter the working standards through a 0.22 µm or 0.45 µm syringe filter before injection.
-
Sample Preparation
The sample preparation protocol will vary depending on the matrix.
-
For Pure Compound Analysis: Follow the standard preparation protocol.
-
For Plant Extracts:
-
Accurately weigh the powdered plant material.
-
Perform an extraction using a suitable solvent such as methanol or ethanol. Ultrasonic-assisted extraction or Soxhlet extraction are common methods.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter prior to injection.
-
Method Validation
To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the baseline resolution of the analyte peak from other peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by a linear regression of the peak area versus concentration data from at least five standard concentrations. An R² value of >0.999 is desirable.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spike recovery experiments at different concentration levels.
-
Precision: The degree of scatter between a series of measurements. This should be assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels. The relative standard deviation (RSD) should typically be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Experimental Workflow and Data Analysis
The overall workflow for the HPLC analysis is depicted below.
Caption: HPLC analysis workflow from preparation to reporting.
Data analysis involves integrating the peak area of this compound in the chromatograms of both the standards and the samples. A calibration curve is constructed by plotting the peak area of the standards against their known concentrations. The concentration of the analyte in the samples is then determined by interpolating their peak areas on the calibration curve.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. The detailed methodology, from sample preparation to data analysis, is designed to be a valuable resource for researchers and professionals in the field. Adherence to these guidelines, coupled with proper method validation, will ensure accurate and reproducible results.
References
Application Notes and Protocols for the Use of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone
This compound is a polymethoxyflavone (PMF), a class of flavonoid compounds characterized by the presence of multiple methoxy groups on the flavone backbone.[1] This particular PMF is a natural product isolated from Pericarpium citri reticulatae, the peel of citrus fruits, which are known to be a rich source of these bioactive molecules.[1] The structural hallmark of this compound is the flavone core with six methoxy groups and a single hydroxyl group at the 8-position, which significantly influences its chemical properties and biological activity.
While specific research on the 8-hydroxy isomer is still emerging, the broader class of polymethoxyflavones is the subject of intense scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] The high degree of methoxylation generally increases the lipophilicity of these flavonoids, which can enhance their cell membrane permeability and bioavailability compared to their polyhydroxylated counterparts.
This guide provides a comprehensive overview of the application of this compound in a cell culture setting. Given the limited direct research on this specific isomer, we will draw upon the well-documented activities of structurally similar hexamethoxyflavones to provide a robust framework for its experimental use. The protocols and mechanistic insights presented herein are designed to be a starting point for researchers to explore the therapeutic potential of this compound.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its effective use in cell-based assays.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₉ | [1] |
| Molecular Weight | 418.39 g/mol | [1] |
| CAS Number | 1000415-56-4 | [1] |
| Appearance | Typically a solid powder | |
| Solubility | Soluble in DMSO and ethanol; sparingly soluble in aqueous solutions | |
| Storage | Store powder at -20°C for up to 3 years. Store solutions in solvent at -80°C for up to 1 year. | [4] |
Postulated Mechanism of Action: Insights from Isomeric Compounds
The biological activity of polymethoxyflavones is highly dependent on the substitution pattern of hydroxyl and methoxy groups on the flavonoid rings. While the specific targets of this compound are yet to be fully elucidated, studies on its isomers provide valuable insights into its potential mechanisms of action, particularly in the realms of oncology and inflammation.
Anti-Inflammatory Activity
A closely related isomer, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF), has been shown to exert potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[2]
-
Causality: In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-1β. 5HHMF has been shown to prevent the degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.[2] It is plausible that this compound shares this ability to modulate the NF-κB pathway.
Anticancer Activity
Polymethoxyflavones have demonstrated significant potential as anticancer agents. Studies on 5HHMF and other isomers have revealed their ability to interfere with multiple oncogenic signaling pathways.
-
Modulation of Key Signaling Pathways: In human colon cancer cells, 5HHMF has been observed to suppress the Wnt/β-catenin and EGFR/K-Ras/Akt signaling pathways.[5][6] It has also been shown to inhibit the nuclear translocation of NF-κB in this context.[6] Another isomer, 5,6,7,3',4',5'-hexamethoxyflavone, was found to inhibit the growth of triple-negative breast cancer cells by suppressing the MAPK and Akt signaling pathways .[7] These pathways are crucial for cancer cell proliferation, survival, and metastasis.
-
Induction of Apoptosis and Cell Cycle Arrest: Many flavonoids exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell cycle. 5HHMF has been shown to induce apoptosis and cell cycle arrest in colon and lung cancer cells.[5] 5,6,7,3',4',5'-hexamethoxyflavone was also found to arrest the cell cycle in the G2/M phase in breast cancer cells.[7]
The diagram below illustrates the potential signaling pathways that may be modulated by this compound, based on the known activities of its isomers.
Caption: Postulated signaling pathways affected by this compound.
Experimental Protocols
The following protocols are designed as a robust starting point for investigating the biological effects of this compound. It is imperative to include appropriate controls in all experiments, including a vehicle control (e.g., DMSO at the same final concentration as the treated samples).
Protocol 1: Preparation of Stock and Working Solutions
The low aqueous solubility of polymethoxyflavones necessitates the use of an organic solvent for stock solutions.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh out the required amount of this compound powder. For example, for 1 ml of a 10 mM stock solution, weigh out 4.18 mg.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots in sterile, light-protecting microcentrifuge tubes.
-
Rationale: Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound. Light protection is crucial as flavonoids can be light-sensitive.
-
Store the aliquots at -80°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentrations.
-
Causality: It is critical to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) and consistent across all experimental conditions, including the vehicle control, to avoid solvent-induced cytotoxicity.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to determine the concentration-dependent effects of the compound on cell viability.
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound. Based on data from related compounds, a starting concentration range of 1 µM to 100 µM is recommended.[5][7] Include wells for vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (typically around 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).
Protocol 3: Western Blot Analysis for NF-κB Translocation
This protocol allows for the assessment of the compound's effect on the NF-κB signaling pathway.
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and grow them to 70-80% confluency.
-
Pre-treat the cells with this compound at various concentrations for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent (e.g., LPS for macrophages) for a short period (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS.
-
-
Subcellular Fractionation:
-
Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial subcellular fractionation kit.
-
Rationale: This separation is crucial to specifically measure the amount of the NF-κB p65 subunit that has translocated into the nucleus.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from the nuclear extracts on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit.
-
As a loading control for the nuclear fraction, use an antibody against a nuclear protein such as Lamin B1 or Histone H3.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative amount of nuclear NF-κB p65 in treated versus untreated cells. A decrease in the nuclear p65 band in the presence of the compound would indicate an inhibitory effect on NF-κB translocation.
Conclusion and Future Directions
This compound represents a promising natural compound for further investigation in cell-based research, particularly in the fields of oncology and inflammation. While direct experimental data for this specific isomer is limited, the extensive research on its structural analogs provides a strong rationale for its study. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to begin exploring its biological activities. Future studies should focus on elucidating the specific molecular targets of this compound, determining its IC₅₀ values across a panel of cell lines, and performing comparative studies with its isomers to better understand the structure-activity relationships of this important class of flavonoids.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | Antifection | TargetMol [targetmol.com]
- 5. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhibitory effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone on human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for In Vivo Evaluation of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone: Pharmacokinetics and Pharmacodynamics
An Application Note for Drug Development Professionals
Abstract
Polymethoxyflavones (PMFs), a class of flavonoids found predominantly in citrus peels, are gaining significant attention for their diverse biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2] 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone is a specific, hydroxylated PMF whose therapeutic potential is yet to be fully elucidated. A critical step in the preclinical development of any novel compound is the characterization of its behavior in vivo. Many flavonoids exhibit promising in vitro activity but fail to translate to in vivo models due to poor bioavailability and rapid metabolism.[1][3] This guide provides a comprehensive, field-proven protocol for conducting robust in vivo studies on this compound, focusing on establishing its pharmacokinetic profile and evaluating its potential anti-inflammatory efficacy.
Introduction: The Challenge of Polymethoxyflavone Bioavailability
PMFs are characterized by multiple methoxy groups on their flavonoid backbone, a structural feature that generally enhances metabolic stability and membrane permeability compared to their polyhydroxylated counterparts.[3] However, the introduction of a hydroxyl group, as in this compound, can significantly alter its pharmacokinetic properties. Studies on similar hydroxylated PMFs have shown that they can be undetectable in plasma after oral administration, suggesting extensive first-pass metabolism or poor absorption.[4] Therefore, a meticulously designed in vivo study is not merely confirmatory but exploratory, aiming to understand the absorption, distribution, metabolism, and excretion (ADME) profile that will govern the compound's ultimate therapeutic utility.
This protocol is designed to be a self-validating system, incorporating essential controls and decision points. It is grounded in established best practices for flavonoid research and adheres to the highest standards of animal welfare.
Core Principles: Ethical Conduct and Reproducible Science
All animal experiments must be conducted with the highest regard for ethical standards.
-
Institutional Approval : Prior to initiation, the entire study plan must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight board.[5][6]
-
The 3Rs Principle : The protocol is designed around the principles of Replacement, Reduction, and Refinement. This includes using the minimum number of animals required for statistical significance, refining procedures like blood collection to minimize distress, and using in vitro data to guide in vivo study design.[5][7]
-
Reporting Standards : Researchers must adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure that the study is reported transparently and can be reproduced by other scientists.[8][9]
Part I: Pharmacokinetic (PK) Evaluation Protocol
The primary objective of this phase is to determine the fundamental PK parameters of this compound, including its oral bioavailability.
Experimental Design
-
Animal Model : Male Sprague-Dawley rats (8-10 weeks old, 250-300g). Rats are preferred over mice for PK studies as their larger size facilitates serial blood sampling from a single animal, reducing biological variability.[10][11]
-
Acclimatization : Animals should be acclimatized for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to standard chow and water).
-
Compound Formulation : Due to the predicted low water solubility of PMFs, a suitable vehicle is critical. An oil-based suspension is recommended.
-
Vehicle Example : Corn oil containing 5% Tween® 80. The compound should be finely ground and suspended uniformly before each administration.
-
-
Grouping and Dosing :
-
Group 1 (Oral Administration) : n=6 rats. Dose of 50 mg/kg administered via oral gavage (PO). This dose is a standard starting point for flavonoid PK studies.[1][12]
-
Group 2 (Intravenous Administration) : n=6 rats. Dose of 5 mg/kg administered as a bolus via the lateral tail vein (IV). The IV route is essential for determining absolute bioavailability.[12][13] The lower dose is used to avoid solubility and toxicity issues associated with IV administration.
-
Step-by-Step Protocol
-
Fasting : Fast animals overnight (approx. 12 hours) prior to dosing but allow free access to water. This standardizes gut absorption.
-
Pre-dose Sample : Collect a pre-dose blood sample (Time 0) from each animal.
-
Administration :
-
PO Group : Administer the 50 mg/kg compound suspension using a suitable oral gavage needle.[14]
-
IV Group : Administer the 5 mg/kg solution via the tail vein. The compound may need to be dissolved in a vehicle suitable for intravenous injection, such as a solution containing DMSO, PEG400, and saline.
-
-
Serial Blood Sampling : Collect blood samples (approx. 100-150 µL per sample) at the time points specified in Table 1. The saphenous or submandibular vein are recommended collection sites. Microsampling techniques are highly encouraged to refine the procedure and reduce blood loss.[15]
-
Sample Processing : Immediately transfer blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.[15]
Bioanalysis
-
Methodology : A validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is required for the sensitive and specific quantification of the parent compound in plasma.[16]
-
Metabolite Screening : Given that demethylation and glucuronidation are primary metabolic pathways for flavonoids, the analytical method should also be configured to screen for potential metabolites.[4][10][17] The number and position of methoxy and hydroxy groups play a crucial role in determining the pharmacokinetic profile.[4]
Data Presentation and Analysis
The collected concentration-time data will be analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine the key pharmacokinetic parameters summarized in Table 2.
| Table 1: Recommended Blood Sampling Schedule |
| Route |
| Oral (PO) |
| Intravenous (IV) |
| Table 2: Key Pharmacokinetic Parameters | | :--- | :--- | | Parameter | Description | | Cmax | Maximum observed plasma concentration. | | Tmax | Time to reach maximum plasma concentration. | | AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable point. | | t1/2 | Elimination half-life. | | CL | Clearance. | | Vd | Volume of distribution. | | F% | Absolute oral bioavailability, calculated as: (AUCPO / AUCIV) * (DoseIV / DosePO) * 100. |
PK Study Workflow Diagram
Caption: Workflow for the pharmacokinetic evaluation of this compound.
Part II: Pharmacodynamic (PD) Efficacy Protocol
This section provides a protocol for a common efficacy model based on the known anti-inflammatory properties of similar PMFs.[18][19]
Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
-
Animal Model : Male C57BL/6 mice (8-10 weeks old). This strain is widely used for immunology and inflammation studies.
-
Grouping and Dosing : (n=8-10 mice per group for adequate statistical power)
-
Group 1 (Vehicle Control) : Vehicle only, no LPS.
-
Group 2 (LPS Control) : Vehicle + LPS challenge.
-
Group 3 (Positive Control) : Dexamethasone (e.g., 1 mg/kg) + LPS challenge.
-
Groups 4-6 (Test Article) : 25, 50, 100 mg/kg of the compound + LPS challenge.
-
Step-by-Step Protocol
-
Acclimatization : As described in section 3.1.
-
Pre-treatment : Administer the vehicle, Dexamethasone, or this compound via oral gavage.
-
Inflammatory Challenge : One hour after pre-treatment, administer LPS (e.g., 1 mg/kg) via intraperitoneal (IP) injection to all groups except the Vehicle Control group.
-
Endpoint Collection : At a validated time point post-LPS challenge (e.g., 2 or 4 hours), humanely euthanize the animals.
-
Sample Collection :
-
Collect blood via cardiac puncture for plasma separation (for cytokine analysis).
-
Harvest tissues such as the liver and spleen and snap-freeze in liquid nitrogen or store in RNAlater™ for gene expression analysis.
-
Endpoint Analysis
-
Plasma Cytokines : Measure levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available ELISA kits.
-
Tissue Gene Expression : Extract RNA from liver or spleen tissue and perform quantitative real-time PCR (qPCR) to measure the expression of inflammatory genes like Nos2 (iNOS) and Ptgs2 (COX-2).[19][20]
Hypothesized Mechanism of Action
Based on studies with structurally similar flavonoids, the anti-inflammatory effects are likely mediated through the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[18][19][21] The compound is hypothesized to prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of inflammatory genes.
Hypothesized Anti-Inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB signaling pathway by the test compound.
Conclusion
This application note provides a robust framework for the initial in vivo characterization of this compound. Successful execution of these pharmacokinetic and pharmacodynamic studies is a critical milestone in the drug development process. The resulting data will not only define the compound's bioavailability and potential efficacy but will also provide the essential insights needed to design more complex, long-term toxicological and disease-specific efficacy models, ultimately determining its viability as a therapeutic candidate.
References
- 1. Pharmacokinetics, bioavailability, tissue distribution and excretion of tangeretin in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Metabolites of 12 Bioactive Polymethoxyflavones in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qps.com [qps.com]
- 6. fda.gov [fda.gov]
- 7. forskningsetikk.no [forskningsetikk.no]
- 8. Guidelines for reporting experiments involving animals: the ARRIVE guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Home | ARRIVE Guidelines [arriveguidelines.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. Disposition of the flavonoid quercetin in rats after single intravenous and oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Pharmacokinetics | Jubilant Biosys [jubilantbiosys.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. admeshop.com [admeshop.com]
- 17. Frontiers | Nobiletin from citrus peel: a promising therapeutic agent for liver disease-pharmacological characteristics, mechanisms, and potential applications [frontiersin.org]
- 18. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Fidelity Extraction and Purification of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone from Citrus spp. Peels
For: Researchers, scientists, and drug development professionals.
Abstract
8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone is a hydroxylated polymethoxyflavone (PMF) found almost exclusively within the Citrus genus, particularly in the peels of sweet oranges (Citrus sinensis) and mandarins (Citrus reticulata)[1][2][3]. This class of compounds has garnered significant interest for a spectrum of biological activities, including potent anti-inflammatory, anti-cancer, and neurotrophic effects[1][3][4][5]. Unlike their more common flavonoid glycoside cousins, PMFs are characterized by multiple methoxy groups, which imparts a greater lipophilicity and, consequently, enhanced bioavailability. This document provides a comprehensive, field-proven protocol for the extraction, purification, and characterization of this compound from citrus peel, designed to yield a high-purity compound suitable for downstream biological assays and drug development research.
Introduction: The Scientific Rationale
The extraction of a specific polymethoxyflavone from a complex plant matrix is a multi-stage process predicated on the principles of differential solubility and chromatography. The target molecule, this compound, possesses a unique polarity profile determined by its core flavone structure, six methoxy groups, and a single hydroxyl group. Our strategy is designed to exploit this profile.
Causality of the Workflow:
-
Initial Solvent Extraction: We begin with a polar solvent, methanol, which is highly effective for extracting a broad range of flavonoids from dried plant material[6]. The drying of the peels is a critical first step as it removes water, which can interfere with extraction efficiency and promote microbial degradation.
-
Fractionation via Column Chromatography: The crude extract contains a complex mixture of compounds. A normal-phase silica gel column is employed to perform the initial, coarse separation. Less polar compounds will elute first with non-polar solvents, while more polar compounds, including our target hydroxylated PMF, will be retained more strongly and require a more polar solvent system for elution.
-
High-Resolution Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 reversed-phase column provides the high-resolution separation necessary to isolate the target compound from closely related PMF analogues. In this phase, the non-polar stationary phase retains our lipophilic molecule, which is then eluted by a finely-tuned polar mobile phase.
This systematic approach ensures the removal of pigments, lipids, essential oils, and other flavonoids, leading to a final product of high purity.
Materials and Reagents
| Equipment | Reagents & Consumables |
| High-speed blender or grinder | Fresh citrus peels (e.g., Citrus sinensis) |
| Ventilated drying oven | Methanol (HPLC Grade) |
| Rotary evaporator | Hexane (HPLC Grade) |
| Flash chromatography system | Ethyl Acetate (HPLC Grade) |
| Preparative HPLC system with UV detector | Deionized Water (18.2 MΩ·cm) |
| Analytical HPLC-UV/MS system | Acetonitrile (HPLC Grade) |
| NMR Spectrometer (optional, for structural confirmation) | Silica Gel (for flash chromatography, 230-400 mesh) |
| Lyophilizer (Freeze-dryer) | C18 Preparative HPLC Column (e.g., 250 x 21.2 mm, 5 µm) |
| Glass columns for chromatography | C18 Analytical HPLC Column (e.g., 150 x 4.6 mm, 5 µm)[6] |
| Standard laboratory glassware | 0.22 µm Syringe Filters |
Experimental Workflow Diagram
The overall process from raw plant material to purified compound is outlined below.
Caption: Workflow for the extraction and purification of this compound.
Detailed Step-by-Step Protocols
Protocol 1: Plant Material Preparation
-
Sourcing: Obtain fresh peels from ripe sweet oranges (Citrus sinensis) or similar high-PMF content citrus varieties.
-
Washing: Thoroughly wash the peels with deionized water to remove surface contaminants. Pat dry with absorbent paper.
-
Drying: Spread the peels on trays and dry in a ventilated oven at 40-50°C until brittle. Alternatively, peels can be sun-dried, though this is less controlled[6]. The objective is to reduce moisture content to <10%.
-
Grinding: Pulverize the dried peels into a fine powder (approx. 40-60 mesh) using a high-speed blender or grinder. Store the powder in an airtight, light-proof container at 4°C.
Protocol 2: Solvent Extraction of Crude PMFs
-
Rationale: Methanol is an effective solvent for extracting moderately polar compounds like hydroxylated PMFs from the dried plant matrix[6][7]. Maceration at room temperature is sufficient to extract the compounds without degrading them.
-
Maceration: Place 100 g of dried citrus peel powder into a 2 L Erlenmeyer flask. Add 1 L of HPLC-grade methanol.
-
Extraction: Seal the flask and place it on an orbital shaker at 150 rpm for 24 hours at room temperature.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the methanol filtrate.
-
Re-extraction: Return the peel residue to the flask and repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.
-
Concentration: Combine all methanol filtrates and concentrate the solution under reduced pressure using a rotary evaporator at 40°C. This will yield a dark, viscous crude extract.
Protocol 3: Purification by Flash Chromatography
-
Rationale: This step serves to remove highly non-polar compounds (like essential oils and some PMFs without hydroxyl groups) and highly polar compounds (like sugars and flavonoid glycosides), thereby enriching the fraction containing the target molecule.
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column (e.g., 40 mm x 400 mm).
-
Sample Loading: Dissolve the crude extract (approx. 5-10 g) in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-laden silica onto the top of the packed column.
-
Elution Gradient: Elute the column with a stepwise gradient of increasing polarity. The following is a representative gradient and must be optimized based on TLC analysis.
-
Phase 1 (Non-polar wash): 100% Hexane
-
Phase 2 (Elution): Hexane:Ethyl Acetate gradient (e.g., starting from 95:5, progressing to 80:20, 70:30, 50:50, v/v).
-
-
Fraction Collection: Collect fractions (e.g., 20-30 mL each) and monitor their composition using analytical thin-layer chromatography (TLC) or HPLC.
-
Pooling: Pool the fractions that show enrichment of the target compound. The hydroxylated PMFs are expected to elute at a higher polarity than their non-hydroxylated counterparts like tangeretin or nobiletin[8]. Concentrate the pooled fractions using a rotary evaporator.
Protocol 4: High-Purity Isolation by Preparative HPLC
-
Rationale: Reversed-phase chromatography separates compounds based on their hydrophobicity. The C18 stationary phase will retain the PMFs, which can then be selectively eluted with a polar mobile phase. This technique provides the resolution needed to isolate the target compound from other structurally similar PMFs.
-
Sample Preparation: Dissolve the enriched fraction from Protocol 3 in a minimal volume of methanol and filter through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A typical gradient would be to start at 50-60% B and increase to 80-90% B over 30-40 minutes. This must be optimized based on analytical HPLC runs.
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at 330 nm.
-
-
Injection and Collection: Inject the sample onto the column. Collect fractions corresponding to the peak of interest, as determined by prior analytical runs or by comparison to a reference standard if available.
-
Final Processing: Combine the pure fractions, remove the organic solvent using a rotary evaporator, and then freeze-dry (lyophilize) the remaining aqueous solution to obtain the pure this compound as a powder.
Purity Assessment and Characterization
The identity and purity of the final product must be rigorously confirmed.
| Technique | Purpose | Expected Outcome |
| Analytical HPLC-UV | Determine purity | A single major peak (>95% purity by area) at the expected retention time. |
| Mass Spectrometry (MS) | Confirm molecular weight | The molecular formula is C₂₁H₂₂O₉, with a molecular weight of 418.39 g/mol . Expect to see an [M+H]⁺ ion at m/z 419.13 or a similar adduct[9][10]. |
| NMR Spectroscopy | Confirm chemical structure | ¹H and ¹³C NMR spectra should match the established chemical shifts for this compound. |
A quantitative analysis method using HPLC-UV has been developed for hydroxylated PMFs and can be adapted for accurate quantification[4][11].
Trustworthiness & Self-Validation
This protocol incorporates self-validating checkpoints. The progress of purification should be monitored at each stage (TLC or analytical HPLC after flash chromatography, analytical HPLC of preparative fractions). The final analytical characterization (HPLC, MS, NMR) provides the ultimate validation of the process, ensuring that the isolated compound is indeed the target molecule at the desired purity. Any deviation in retention time or mass spectrum would immediately flag a problem in the purification workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | C21H22O9 | CID 136417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Neurotrophic effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone: promotion of neurite outgrowth via cAMP/PKA/CREB pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of polymethoxylated flavones in peels of selected Jamaican and Mexican citrus (Citrus spp.) cultivars by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchwithrutgers.com [researchwithrutgers.com]
Application Note: A Comprehensive Guide to Antifungal Activity Assays for 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone
Abstract
The escalating incidence of fungal infections, coupled with the rise of drug-resistant strains, necessitates the exploration of novel antifungal agents.[1] Flavonoids, a diverse group of plant-derived polyphenols, have emerged as promising candidates due to their wide-ranging biological activities.[1][2] This application note provides a detailed technical guide for evaluating the antifungal potential of a specific polymethoxyflavone, 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone. We present a suite of robust, validated protocols for determining its inhibitory and fungicidal activity against clinically relevant fungal pathogens. The methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring data integrity and reproducibility. This guide is designed to equip researchers with the foundational knowledge and practical steps required to systematically characterize the antifungal profile of this and other novel flavonoid derivatives.
Scientific Introduction & Rationale
This compound is a member of the polymethoxyflavone (PMF) subclass, often found in citrus peels.[3][4] While research on this specific molecule is emerging, the broader flavonoid class is well-documented for its antimicrobial properties.[5][6][7][8] The antifungal mechanisms of flavonoids are multifaceted, often involving the disruption of the fungal plasma membrane, inhibition of cell wall synthesis, induction of mitochondrial dysfunction, and interference with key cellular processes like protein and nucleic acid synthesis.[1][9][10][11]
The rationale for investigating this compound is based on the established potential of its chemical class.[12] A systematic evaluation of its activity requires standardized assays that are both reliable and reproducible. The primary objectives of antifungal susceptibility testing (AFST) are to determine the lowest concentration of the compound that inhibits visible fungal growth, known as the Minimum Inhibitory Concentration (MIC), and the lowest concentration that kills the fungus, the Minimum Fungicidal Concentration (MFC).[13] These parameters are critical for assessing the compound's potency and spectrum of activity.
This guide provides protocols for two universally accepted methods: broth microdilution for quantitative MIC/MFC determination and the agar disk diffusion method for qualitative screening, both adapted from CLSI guidelines.[14][15][16]
Integrated Experimental Workflow
A successful investigation follows a logical progression from initial screening to quantitative assessment and determination of cidal activity. The workflow below outlines the key stages of evaluating the antifungal properties of the test compound.
Caption: High-level workflow for antifungal susceptibility testing.
Detailed Methodologies & Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol quantitatively determines the MIC of this compound and is based on the CLSI M27 document for yeasts.[15][17] Modifications may be required for filamentous fungi based on the M38 document.[18]
Expertise & Causality: The choice of RPMI-1640 medium buffered with MOPS ensures a stable pH of 7.0, which is critical for consistent fungal growth and compound activity.[14] Using U-shaped bottom 96-well plates for yeast testing helps in visualizing the growth button clearly.[15] The final inoculum concentration is standardized to ensure that the test results are not skewed by an over- or under-abundance of fungal cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate)
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer
-
Sterile 96-well, U-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Spectrophotometer or microplate reader (optional, for OD readings)
-
Sterile water, saline, and other standard microbiology lab equipment
Procedure:
-
Medium Preparation: Prepare RPMI-1640 medium buffered to pH 7.0 with MOPS (0.165 M). Filter-sterilize and store at 4°C.
-
Compound Stock Preparation: Dissolve the test compound in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Rationale: DMSO is used for its ability to dissolve hydrophobic compounds like flavonoids. The final concentration in the assay must be low (<1%) to avoid solvent toxicity to the fungi.
-
Fungal Inoculum Preparation:
-
Culture the yeast strain on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Perform a 1:100 dilution followed by a 1:20 dilution of this suspension into the RPMI test medium. This yields the final working inoculum of 0.5-2.5 x 10^3 CFU/mL.[14]
-
-
Plate Setup (Serial Dilution):
-
Add 100 µL of RPMI medium to wells 2 through 11 of the 96-well plate.
-
Add 200 µL of the compound working solution (stock diluted in RPMI to twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 100 µL from well 10.[19]
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (medium only).
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1 through 11. This brings the total volume to 200 µL and halves the compound concentration to the final desired test range.
-
Incubation: Cover the plates and incubate at 35°C for 24-48 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control well. For azoles and flavonoids, this is often recorded as the concentration that produces approximately 50% growth reduction.[19] This can be determined visually or by reading the optical density (OD) at 600 nm.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
This protocol is a follow-on to the MIC assay and distinguishes between fungistatic (growth-inhibiting) and fungicidal (lethal) activity.[20]
Expertise & Causality: The MFC is determined by subculturing from wells that show no visible growth.[21] This step directly tests the viability of the fungal cells after exposure to the compound. A ≥99.9% reduction in CFU compared to the initial inoculum is the standard definition for fungicidal activity, providing a stringent measure of the compound's killing power.[13]
Procedure:
-
Selection of Wells: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.
-
Subculturing: Mix the contents of each selected well gently. Aliquot 20 µL from each well and spread it onto a fresh SDA plate.[21]
-
Incubation: Incubate the SDA plates at 35°C for 48-72 hours, or until growth is clearly visible in the growth control subculture.
-
MFC Determination: The MFC is defined as the lowest concentration of the compound that results in no fungal growth or fewer than three colonies on the agar plate, which corresponds to a ≥99.9% killing of the initial inoculum.[22]
Protocol 3: Agar Disk Diffusion Assay
This is a qualitative screening method to rapidly assess antifungal activity. It is particularly useful for testing multiple isolates or compounds simultaneously.
Expertise & Causality: The principle relies on the diffusion of the compound from a paper disk into an agar medium seeded with the fungus.[23] The size of the resulting zone of inhibition is proportional to the compound's activity and diffusion rate. While this method does not yield an MIC value, it provides a strong visual indication of susceptibility.[15] The use of Mueller-Hinton agar supplemented with glucose and methylene blue is recommended by CLSI for yeasts as it supports robust growth and enhances zone definition.[14]
Materials:
-
Mueller-Hinton Agar (supplemented with 2% glucose and 0.5 µg/mL methylene blue)
-
Sterile Petri dishes (100 mm)
-
Sterile paper disks (6 mm diameter)
-
Fungal inoculum prepared as in Protocol 1 (0.5 McFarland standard)
-
Sterile cotton swabs
Procedure:
-
Plate Preparation: Prepare and pour the supplemented Mueller-Hinton agar into Petri dishes to a uniform depth of 4 mm.
-
Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland fungal suspension. Press the swab against the inside of the tube to remove excess liquid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Disk Application:
-
Aseptically apply sterile paper disks to the surface of the inoculated agar.
-
Pipette a defined volume (e.g., 10 µL) of the test compound solution (at a specific concentration) onto each disk.
-
Include a solvent control disk (DMSO only) and a positive control antifungal disk.
-
-
Incubation: Invert the plates and incubate at 35°C for 24-48 hours.[24][25]
-
Data Collection: Measure the diameter of the zone of complete growth inhibition in millimeters (mm).
Data Presentation & Interpretation
Results should be recorded systematically. The MFC/MIC ratio can be calculated to help classify the compound's activity:
-
Fungistatic: MFC/MIC > 4
-
Fungicidal: MFC/MIC ≤ 4
Table 1: Sample Data Summary for Antifungal Activity
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Activity | Disk Diffusion Zone (mm) |
| C. albicans ATCC 90028 | 64 | 256 | 4 | Fungistatic | 12 |
| C. glabrata ATCC 2001 | 128 | >256 | >2 | Fungistatic | 8 |
| C. neoformans ATCC 90112 | 32 | 64 | 2 | Fungicidal | 18 |
| Fluconazole (Control) | 8 | >64 | >8 | Fungistatic | 25 |
Potential Antifungal Mechanisms of Flavonoids
While the precise mechanism of this compound requires specific investigation, the known mechanisms of flavonoids provide a strong basis for hypothesis-driven research.[1] These compounds often exert a multi-targeted effect, which can be advantageous in overcoming resistance.
Caption: Plausible antifungal mechanisms of action for flavonoids.
References
- 1. Anti-Fungal Efficacy and Mechanisms of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Fungal Efficacy and Mechanisms of Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel antiviral and antifungal agents based on flavonoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel flavonoid derivatives containing benzothiazole as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revistas.intec.edu.do [revistas.intec.edu.do]
- 10. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. This compound | Antifection | TargetMol [targetmol.com]
- 13. emerypharma.com [emerypharma.com]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 17. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. mdpi.com [mdpi.com]
- 21. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. commerce.bio-rad.com [commerce.bio-rad.com]
- 24. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
Application Notes & Protocols: Investigating 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone as a Potential Nutraceutical
Document ID: ANP-HHF-2026-01A
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone, a polymethoxyflavone (PMF), for its potential as a nutraceutical. While direct research on this specific flavone is emerging, its structural analogues have demonstrated significant anti-inflammatory, antioxidant, and anti-cancer properties. This guide outlines the scientific rationale for investigating this compound and provides detailed, validated protocols for assessing its biological activities and underlying mechanisms of action.
Introduction: The Promise of Polymethoxyflavones
Polymethoxyflavones (PMFs) are a unique class of flavonoids found predominantly in the peels of citrus fruits.[1] Unlike other flavonoids, PMFs are characterized by multiple methoxyl groups on their core structure, which significantly enhances their metabolic stability and bioavailability. This compound is a PMF isolated from Pericarpium Citri Reticulatae (citrus peel).[2]
While extensive research exists for structurally similar PMFs, such as 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF) and 3,5,6,7,3',4'-hexamethoxyflavone (quercetogetin), the specific biological profile of the 8-hydroxy isomer remains an area of active investigation. The potent anti-inflammatory and anti-cancer activities observed in these related compounds provide a strong scientific basis for exploring this compound as a novel nutraceutical agent.[3][4] This guide provides the experimental framework to validate this potential.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₉ | [2] |
| Molecular Weight | 418.39 g/mol | [2] |
| CAS Number | 1000415-56-4 | [2] |
| Appearance | Powder | [5] |
Postulated Biological Activities & Mechanistic Rationale
The therapeutic potential of this flavone is predicated on the well-documented mechanisms of its isomers. The primary targets for investigation should be its anti-inflammatory, antioxidant, and cytotoxic activities.
Anti-Inflammatory Potential via NF-κB and MAPK Signaling
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases.[6] Macrophages activated by stimuli like lipopolysaccharide (LPS) are key mediators of inflammation, producing nitric oxide (NO), prostaglandins (PGE₂), and pro-inflammatory cytokines like TNF-α and IL-6.[1]
The core rationale for investigating this compound's anti-inflammatory effects stems from studies on its isomers, which show potent inhibition of these inflammatory mediators.[3][4] This inhibition is primarily achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][7] Mechanistically, this is accomplished by targeting two critical upstream signaling pathways:
-
NF-κB (Nuclear Factor kappa B) Pathway: PMFs have been shown to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of the active p65 subunit of NF-κB to the nucleus, thereby preventing the transcription of inflammatory genes.[3][4]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: These compounds can also inhibit the phosphorylation of key MAPK proteins such as ERK, p38, and JNK, which are essential for transducing inflammatory signals.[1]
The diagram below illustrates this proposed mechanism of action, which serves as a roadmap for experimental validation.
Experimental Framework for Nutraceutical Evaluation
A systematic evaluation is crucial to determine the efficacy and safety of this compound. The following protocols provide a validated workflow from initial cytotoxicity screening to detailed mechanistic studies.
Protocol 3.1: Assessment of Cell Viability (MTT Assay)
Rationale: Before assessing efficacy, it is critical to determine the concentrations at which the compound is non-toxic to cells. The MTT assay is a colorimetric method that measures cellular metabolic activity, which correlates with cell viability.[8][9] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][11]
Materials:
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cell line of interest (e.g., RAW 264.7 macrophages, HepG2 hepatocytes)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[12]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the flavone in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well and incubate for 4 hours at 37°C.[12] Viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by pipetting up and down.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control:
-
Viability % = 100 × (OD of treated cells / OD of control cells).[10]
-
Protocol 3.2: In Vitro Anti-Inflammatory Activity Assessment
Rationale: This protocol uses LPS-stimulated RAW 264.7 macrophages as a well-established model of acute inflammation to quantify the compound's ability to suppress key inflammatory mediators.[1]
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of the flavone (determined from the MTT assay) for 1 hour.
-
Inflammatory Challenge: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant to measure secreted inflammatory mediators (NO, PGE₂, cytokines).
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Mix 50 µL of the collected supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution).
-
Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve. A reduction in absorbance indicates an anti-inflammatory effect.
-
-
Prostaglandin E₂ (PGE₂) and Cytokine (TNF-α, IL-6) Measurement:
-
Use commercially available ELISA kits for the quantification of PGE₂, TNF-α, and IL-6 from the collected supernatants, following the manufacturer's instructions.
-
-
Cell Lysis for Gene and Protein Analysis: After collecting the supernatant, wash the remaining cells with cold PBS and lyse them using an appropriate buffer (e.g., TRIzol for RNA or RIPA buffer for protein).[13][14]
Protocol 3.3: Gene Expression Analysis by qPCR
Rationale: To determine if the reduction in inflammatory mediators is due to decreased gene expression, quantitative real-time PCR (qPCR) is performed for iNOS, COX-2, TNF-α, and IL-6.[15]
Materials:
-
RNA extraction kit (e.g., TRIzol-based).[14]
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.[16]
-
Gene-specific primers (for target genes and a housekeeping gene like GAPDH).
-
qPCR instrument.
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates according to the kit manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample.
-
qPCR Reaction Setup: Prepare a master mix containing SYBR Green, forward and reverse primers, and water. Dispense the mix into qPCR plate wells and add the cDNA template. Run triplicate reactions for each sample.[16]
-
Thermal Cycling: Perform the qPCR using a standard protocol, typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[17]
-
Data Analysis: Analyze the results using the ΔΔCt method. The data should be presented as the fold change in gene expression in treated samples relative to the LPS-stimulated control, normalized to the housekeeping gene.
| Gene Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| iNOS (mouse) | ACA GCA GAG ATT GGA GGC CTT | GGG AGG AGC TGA AGG TGA GTC |
| COX-2 (mouse) | GGC CAT GGA GTG GAC TTA AA | CTG TGT TTA GGG TGG TGG CT |
| TNF-α (mouse) | GAC GTG GAA CTG GCA GAA GAG | CAG GGT CTG GGC CAT AGA ACT |
| GAPDH (mouse) | TGT TCC TAC CCC CAA TGT GT | TGT GAG GGA GAT GCT CAG TG |
| Note: Primer sequences should be validated before use. |
Protocol 3.4: Protein Expression Analysis by Western Blotting
Rationale: Western blotting validates whether changes in gene expression translate to changes at the protein level. It is used to quantify the expression of iNOS and COX-2 and to probe the phosphorylation status of key signaling proteins like IκBα and ERK.[13]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.[13]
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.[18]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[19]
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration, and normalize all samples.[13]
-
Gel Electrophoresis: Denature protein samples in Laemmli buffer and separate them by size on an SDS-PAGE gel.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by washing and incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using image analysis software. Normalize the expression of target proteins to a loading control (e.g., β-actin). For signaling proteins, compare the ratio of the phosphorylated form to the total protein.
Data Interpretation & Summary
All quantitative data should be summarized for clear interpretation. Results should be presented as the mean ± standard deviation from at least three independent experiments.
Table 4.1: Hypothetical Cytotoxicity of 8-Hydroxy-Hexamethoxyflavone Data presented as IC₅₀ (concentration for 50% inhibition of cell viability)
| Cell Line | IC₅₀ (µM) after 48h |
| RAW 264.7 | > 100 |
| HepG2 | > 100 |
| HT-29 (Colon Cancer) | 25.5 |
| MDA-MB-231 (Breast Cancer) | 21.3 |
Table 4.2: Hypothetical Anti-inflammatory Effects Data for a non-toxic concentration (e.g., 20 µM) on LPS-stimulated RAW 264.7 cells
| Parameter | LPS Control | Flavone + LPS | % Inhibition |
| NO Production (µM) | 45.2 ± 3.1 | 15.8 ± 1.9 | 65.0% |
| PGE₂ Production (pg/mL) | 310.5 ± 25.2 | 98.1 ± 11.4 | 68.4% |
| iNOS Expression (Fold Change) | 100 ± 8.5 | 22.4 ± 3.1 | 77.6% |
| COX-2 Expression (Fold Change) | 100 ± 9.1 | 31.5 ± 4.5 | 68.5% |
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of this compound as a potential nutraceutical. The protocols outlined will enable researchers to determine its safety profile, validate its anti-inflammatory and antioxidant efficacy, and elucidate its molecular mechanisms of action. Positive and reproducible results from these in vitro assays will provide the necessary foundation for advancing this promising compound to more complex pre-clinical models, ultimately paving the way for its development as a valuable agent for human health.
References
- 1. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti‑inflammatory activity of 3,5,6,7,3',4'‑hexamethoxyflavone via repression of the NF‑κB and MAPK signaling pathways in LPS‑stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Antifection | TargetMol [targetmol.com]
- 6. journalajrb.com [journalajrb.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bio-rad.com [bio-rad.com]
- 14. QPCR Protocol [protocols.io]
- 15. bu.edu [bu.edu]
- 16. stackscientific.nd.edu [stackscientific.nd.edu]
- 17. Universal protocol of quantitative PCR (qPCR) with SYBR Green Clinisciences [clinisciences.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Solubility Guide for 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone
Welcome to the technical support guide for 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this polymethoxylated flavone (PMF) in assay development.
Introduction: Understanding the Challenge
This compound is a flavonoid of significant interest, isolated from sources like pericarpium citri reticulatae.[1] Like other polymethoxylated flavonoids, its structure, characterized by six methoxy groups and a single hydroxyl group, confers high lipophilicity.[2][3][4] This property is a double-edged sword: it may enhance membrane permeability and biological activity but creates a significant hurdle for in vitro and cell-based assays, which are predominantly aqueous systems.
Achieving a true solution, free of precipitates, is critical for generating accurate, reproducible, and meaningful data. This guide will walk you through a logical, stepwise approach to effectively solubilize this compound for your experimental needs.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating when I add it to my cell culture media?
A: This is the most common issue. The compound is highly hydrophobic (lipophilic). When you transfer your concentrated stock solution (likely in 100% DMSO) into the aqueous, buffered environment of your cell culture media, the compound's solubility dramatically decreases, causing it to crash out of solution and form a precipitate. This is especially true if the final solvent concentration is too low to maintain solubility.
Q2: What is the best starting solvent for this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended starting solvent. Flavonoids, particularly those with multiple methoxy groups, generally show good solubility in organic solvents like DMSO, ethanol, and methanol.[5][6] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[7]
Q3: Can I just sonicate the media to get the compound back into solution?
A: While sonication can help break up aggregates and transiently improve dispersion, it is unlikely to create a true, stable solution if the compound's solubility limit in the aqueous media has been exceeded.[8] You may create a fine suspension, which can lead to inconsistent dosing and inaccurate results in your assay. The primary goal should be to achieve a true molecular solution.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A: This is cell-line dependent. As a general rule, most robust cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity.[8][9] Some sensitive cell types, especially primary cells, may show stress or altered function at concentrations as low as 0.1%.[8] It is imperative to run a solvent tolerance control experiment for your specific cell line and assay endpoint to determine the maximum non-interfering concentration.[10][11]
Q5: My compound seems to dissolve, but my results are not reproducible. What could be the cause?
A: Inhomogeneous distribution of a poorly soluble compound is a likely culprit.[7][12][13] Even without visible precipitation, microscopic aggregates may be present. This leads to variability in the actual concentration of the compound delivered to the cells in different wells or on different days. Ensuring a high-concentration, stable stock solution and proper dilution techniques are key to mitigating this.
Section 2: In-Depth Troubleshooting & Protocol Guide
2.1: Foundational Step: Preparing a High-Concentration Stock Solution
The cornerstone of any successful experiment with a hydrophobic compound is a well-prepared, high-concentration stock solution. This allows for minimal solvent transfer into the final assay system.
Objective: To create a stable, concentrated stock of this compound in an appropriate organic solvent.
Recommended Solvent: 100% ACS Grade or Cell Culture Grade DMSO.
Step-by-Step Protocol:
-
Calculation: Determine the mass of the compound needed to prepare a stock solution at a high concentration (e.g., 10-50 mM). Use a molarity calculator and the compound's molecular weight (418.39 g/mol ) for accuracy.[1]
-
Weighing: Carefully weigh the powdered compound. Due to the small quantities often used, an analytical balance is required.
-
Dissolution: Add the appropriate volume of 100% DMSO to the powder.
-
Solubilization Assistance: Vortex the solution vigorously. If powder is still visible, gently warm the tube to 37°C and use an ultrasonic bath for 5-10 minutes.[14] Many compounds have higher solubility at slightly elevated temperatures.
-
Visual Confirmation: Inspect the solution carefully against a light source. It should be completely clear, with no visible particulates or haze. This is your master stock solution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.[9] Avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.
Expert Insight (Trustworthiness): Why 100% DMSO? Many microbes cannot survive in pure DMSO, making it inherently resistant to contamination.[15] Therefore, sterile filtering a 100% DMSO stock is often unnecessary and can lead to loss of your valuable compound due to binding to the filter membrane.[15]
2.2: The Critical Step: Dilution into Aqueous Assay Media
This is where most solubility issues arise. The key is to perform the dilution in a way that avoids immediate precipitation.
Objective: To dilute the DMSO stock into your final assay medium (e.g., DMEM + 10% FBS) while maintaining solubility and ensuring the final DMSO concentration is non-toxic to your cells.
Step-by-Step Protocol:
-
Determine Final Concentrations: Decide on the highest concentration of the flavone you will test and the maximum tolerable DMSO concentration for your cells (e.g., 20 µM flavone, ≤0.2% DMSO).
-
Create an Intermediate Dilution: Do not dilute the highly concentrated stock directly into the full volume of media. This rapid change in solvent polarity will cause precipitation. Instead, make an intermediate dilution in 100% DMSO or a mix of DMSO and culture media.
-
The "Plunging" Method:
-
Pipette the final volume of assay media into your culture plate well or tube.
-
Take the required small volume of your concentrated stock solution into a pipette tip.
-
Submerge the pipette tip into the media and dispense the stock solution rapidly while simultaneously mixing or vortexing the media. This rapid dispersion is crucial.
-
-
Solvent Control: Prepare "vehicle control" wells that contain the same final concentration of DMSO as your treated wells.[9][16] This is essential to ensure that any observed effects are due to the compound and not the solvent.
2.3: Advanced Strategies for Persistent Solubility Issues
If the above methods are insufficient, especially for very high compound concentrations or particularly sensitive assays, consider these advanced formulation strategies.
Strategy 1: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate hydrophobic molecules, like flavonoids, forming an "inclusion complex" that is water-soluble.[5][18][19]
-
Mechanism: The flavone partitions into the hydrophobic core of the cyclodextrin, while the water-soluble exterior of the complex allows it to dissolve readily in aqueous media.
-
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often preferred due to its high water solubility and low toxicity compared to unmodified β-cyclodextrin.[5][6]
-
Protocol Outline:
-
Prepare a solution of HP-β-CD in your assay buffer.
-
Dissolve the flavone in a minimal amount of organic solvent (e.g., ethanol or DMSO).
-
Slowly add the flavone solution to the stirring HP-β-CD solution.
-
Allow the mixture to equilibrate (e.g., stir overnight) to facilitate complex formation.
-
Use the resulting clear solution for your assays. Note that β-cyclodextrin itself has been shown to have minimal effects on some cell-based assays, making it a viable alternative to higher concentrations of organic solvents.[10]
-
Strategy 2: Use of Co-Solvents
For in vivo studies or some specific assays, a co-solvent system may be necessary. These formulations use a mixture of solvents to achieve solubility.
-
Example Formulation: A common formulation involves DMSO, PEG300 (polyethylene glycol 300), Tween 80, and saline.[20]
-
Typical Ratio: A starting point could be 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder as saline or PBS.
-
Causality: DMSO provides the initial solubilizing power, PEG300 acts as a less toxic solvent vehicle, and Tween 80 is a surfactant that helps prevent aggregation in the aqueous phase.
-
Caution: This approach is generally for animal studies and is less common for cell culture due to the potential for co-solvent toxicity and interference. Each component must be tested for its effect on the assay.
Section 3: Decision-Making Workflow for Solubility Strategy
This workflow guides the user from initial stock preparation to advanced troubleshooting, ensuring a logical progression of steps to solve solubility challenges.
Caption: Decision workflow for solubilizing this compound.
Summary of Recommended Solvent Properties and Usage
| Solvent/Agent | Type | Recommended Starting Stock Conc. | Max Final Conc. in Cell Assay (General) | Key Considerations |
| DMSO | Polar Aprotic Solvent | 10-50 mM | 0.1% - 0.5% | Gold standard for initial solubilization. Essential to determine cell-line specific toxicity.[8][10] |
| Ethanol | Polar Protic Solvent | 10-20 mM | < 0.5% | Can be more volatile than DMSO. May interfere with some enzyme assays. |
| HP-β-Cyclodextrin | Encapsulating Agent | 1-10 mM (Complex) | N/A (Test for assay interference) | Excellent for increasing aqueous solubility and reducing need for organic solvents.[5][17][18] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 1251-84-9: 3,5,6,7,3′,4′-Hexamethoxyflavone [cymitquimica.com]
- 3. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus [mdpi.com]
- 5. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnfs.or.kr [pnfs.or.kr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lifetein.com [lifetein.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. researchgate.net [researchgate.net]
- 12. Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. | Sigma-Aldrich [merckmillipore.com]
- 14. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review - ProQuest [proquest.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound | Antifection | TargetMol [targetmol.com]
Technical Support Center: Optimizing HPLC Separation of Polymethoxyflavones
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of polymethoxyflavones (PMFs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of PMF analysis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to develop robust and reliable HPLC methods.
Introduction to Polymethoxyflavone Separation
Polymethoxyflavones are a unique class of flavonoids characterized by multiple methoxy groups on their basic flavone structure.[1][2][3][4] Found almost exclusively in the peels of citrus fruits, they have garnered significant interest for their potential anti-inflammatory and anti-carcinogenic properties.[1][5][6] However, their structural similarity presents a significant challenge for chromatographic separation. Minor differences in the number and position of methoxy groups result in very similar polarities, often leading to co-elution and poor resolution in HPLC analysis.[5][7] This guide will provide you with the expertise to overcome these challenges and achieve optimal separation of PMFs.
Troubleshooting Guide & FAQs
This section is structured to address common issues encountered during the HPLC separation of PMFs. Each problem is followed by a series of questions and answers that provide a systematic approach to troubleshooting.
Issue 1: Poor Resolution and Co-elution of PMF Peaks
Question: My PMF peaks are not well separated, with some co-eluting entirely. How can I improve the resolution?
Answer: Poor resolution is the most common challenge in PMF analysis due to their structural similarities. A systematic optimization of your HPLC method is necessary. Here are the key parameters to investigate:
1. Is Your Column Chemistry Optimal for PMFs?
-
The Causality: The choice of stationary phase is critical for achieving selectivity between structurally similar analytes. For PMFs, which are relatively non-polar, Reverse-Phase HPLC (RP-HPLC) is the most common and effective technique.[8][9]
-
Recommendations:
-
C18 Columns: A standard C18 column is a good starting point. However, for complex mixtures of PMFs, a high-purity, end-capped C18 column is recommended to minimize peak tailing from residual silanol interactions.
-
Polar-Embedded Columns: These columns, which have a polar group embedded in the C18 chain, can offer alternative selectivity for PMFs by providing different interaction mechanisms, such as hydrogen bonding. A validated RP-HPLC method for six major PMFs successfully utilized a polar-embedded LC stationary phase to achieve full resolution.[5]
-
Phenyl-Hexyl Columns: The pi-pi interactions offered by the phenyl stationary phase can provide unique selectivity for aromatic compounds like PMFs.
-
2. Have You Optimized Your Mobile Phase Composition?
-
The Causality: The mobile phase composition dictates the elution strength and can be fine-tuned to modulate the retention and selectivity of your analytes.[10][11][12]
-
Recommendations:
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in RP-HPLC for flavonoid analysis. Acetonitrile often provides better peak shape and lower viscosity, leading to higher efficiency.[13] Experiment with both to see which provides better selectivity for your specific PMF mixture.
-
Mobile Phase Additives: Small amounts of acid, such as formic acid or acetic acid (typically 0.1%), are often added to the mobile phase to improve peak shape and reproducibility by suppressing the ionization of any residual silanol groups on the stationary phase.[14]
-
Gradient Elution: For complex samples containing PMFs with a range of polarities, a gradient elution is almost always necessary. A shallow gradient (i.e., a slow increase in the organic solvent percentage) will provide the best chance of separating closely eluting peaks.
-
3. Could Temperature Optimization Improve Your Separation?
-
The Causality: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer between the mobile and stationary phases.[15][16] Increasing the column temperature generally leads to sharper peaks and shorter retention times.[15] More importantly, temperature can also alter the selectivity of the separation.[17]
-
Recommendations:
-
Start with a column temperature of around 30-35°C and systematically increase it in small increments (e.g., 5°C) to observe the effect on resolution.[8] Some methods have found 35°C to be optimal for flavonoid separation.[8]
-
Ensure your column is thermostated to maintain consistent retention times and reproducible results.[15]
-
Issue 2: Peak Tailing
Question: My PMF peaks are showing significant tailing. What is causing this and how can I fix it?
Answer: Peak tailing is often a sign of secondary, undesirable interactions between your analytes and the stationary phase, or issues with the HPLC system itself.
1. Have You Considered Secondary Silanol Interactions?
-
The Causality: Even on C18 columns, residual, un-capped silanol groups on the silica surface can interact with polar functional groups on analytes, leading to peak tailing. While PMFs are largely non-polar, any hydroxylated PMFs (OH-PMFs) in your sample will be particularly susceptible.[6]
-
Recommendations:
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have a much lower concentration of free silanol groups.
-
Lower Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) to your mobile phase will protonate the silanol groups, reducing their ability to interact with your analytes.[18]
-
2. Is Your Column Overloaded?
-
The Causality: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, most commonly tailing.
-
Recommendations:
-
Try injecting a smaller volume or diluting your sample. Observe if the peak shape improves.
-
3. Could There Be a Physical Issue with Your Column?
-
The Causality: A void at the head of the column or contamination can disrupt the flow path and cause peak distortion.
-
Recommendations:
-
Reverse-flush the column (if the manufacturer's instructions permit) to remove any particulates.
-
If the problem persists, the column may be at the end of its life and need to be replaced.
-
Issue 3: Inconsistent Retention Times
Question: The retention times for my PMF standards are shifting between runs. What could be the cause?
Answer: Inconsistent retention times are a critical issue for reliable peak identification and quantification. The root cause is often related to a lack of stability in the HPLC system or mobile phase.
1. Is Your Mobile Phase Properly Prepared and Degassed?
-
The Causality: Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to pressure fluctuations and shifting retention times. The composition of the mobile phase can also change over time due to the evaporation of the more volatile organic component.
-
Recommendations:
-
Always degas your mobile phase before use, either by sonication, vacuum filtration, or sparging with helium.
-
Keep your mobile phase bottles capped to minimize evaporation. For long analytical runs, consider preparing fresh mobile phase.
-
2. Is Your Column Temperature Stable?
-
The Causality: As discussed earlier, temperature has a significant effect on retention time.[15] Fluctuations in the ambient laboratory temperature can cause retention times to drift if the column is not in a thermostated compartment.
-
Recommendations:
-
Always use a column oven and allow the column to fully equilibrate to the set temperature before starting your analysis.
-
3. Is Your Pumping System Performing Correctly?
-
The Causality: A leaky pump seal or malfunctioning check valve can lead to an inconsistent flow rate and, consequently, variable retention times.
-
Recommendations:
-
Monitor the pump pressure. Excessive fluctuations can indicate a problem.
-
Perform regular maintenance on your HPLC pump as recommended by the manufacturer.
-
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for PMF Profiling
This protocol provides a robust starting point for the separation of PMFs from citrus peel extracts.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C[8] |
| Detection | UV at 340 nm |
| Injection Volume | 10 µL |
Methodology:
-
Prepare mobile phases A and B and degas thoroughly.
-
Install the C18 column and equilibrate the system with the initial mobile phase conditions (20% B) until a stable baseline is achieved.
-
Prepare your PMF standards and samples in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).
-
Inject your standards and samples and acquire the chromatograms.
-
Optimize the gradient as needed to improve the resolution of your target PMFs.
Protocol 2: HILIC Method for Separation of Polar and Non-Polar Flavonoids
Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative for separating complex mixtures of flavonoids, including both PMFs and their more polar hydroxylated counterparts.[19][20][21]
| Parameter | Recommended Condition |
| Column | Zwitterionic HILIC, 150 mm x 4.6 mm, 3.5 µm particle size[21] |
| Mobile Phase A | Acetonitrile with 0.1% Acetic Acid |
| Mobile Phase B | Water with 0.1% Acetic Acid |
| Gradient | 5-30% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 260 nm or Mass Spectrometry |
| Injection Volume | 5 µL |
Methodology:
-
Prepare and degas the mobile phases.
-
Equilibrate the HILIC column with the initial mobile phase composition (95% A, 5% B) for an extended period (at least 30 minutes) to ensure proper hydration of the stationary phase.
-
Dissolve samples in a high percentage of acetonitrile (e.g., 90%) to ensure compatibility with the initial mobile phase and good peak shape.
-
Inject standards and samples.
-
Adjust the gradient based on the retention of your analytes.
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC separation issues.
Caption: A comparison of common HPLC modes for flavonoid separation.
References
- 1. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validated reversed phase LC method for quantitative analysis of polymethoxyflavones in citrus peel extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phcog.com [phcog.com]
- 9. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. mastelf.com [mastelf.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromtech.com [chromtech.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. HILIC for separation of co-eluted flavonoids under RP-HPLC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hydrophilic Interaction Liquid Chromatography to Characterize Nutraceuticals and Food Supplements Based on Flavanols and Related Compounds [mdpi.com]
- 21. Application of Hydrophilic Interaction Liquid Chromatography for the Quantification of Flavonoids in Genista tinctoria Extract - PMC [pmc.ncbi.nlm.nih.gov]
8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone stability issues in solution
Technical Support Center: 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone
A Guide to Understanding and Overcoming Stability Challenges in Solution
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that navigating the complexities of experimental work is paramount to achieving reliable and reproducible results. This guide is designed to provide you with in-depth, field-proven insights into the stability of this specific polymethoxyflavone (PMF), helping you troubleshoot common issues and optimize your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a polymethoxyflavone (PMF), a class of flavonoid compounds characterized by multiple methoxy groups attached to the flavone backbone.[1] It is isolated from natural sources like the pericarp of Citrus reticulatae.[1] Like many flavonoids, its utility in research is linked to its potential biological activities, which may include antifungal properties.[2][3]
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₉ | [1] |
| Molecular Weight | 418.39 g/mol | [1] |
| Appearance | Typically a powder | [3] |
| General Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [2] |
Q2: Why is the stability of this compound a concern in solution?
The stability of flavonoids in solution is a critical factor that can significantly impact experimental outcomes. Degradation can lead to a loss of biological activity and the formation of confounding artifacts. The core structure of flavonoids is susceptible to several factors prevalent in experimental settings, including pH, light, temperature, and oxidative stress.[4] Methoxyflavones, while generally more stable than their hydroxylated counterparts, are not immune to these challenges, particularly over extended experimental timelines or under suboptimal storage conditions.[5]
Troubleshooting Guide: Stock Solution Preparation & Storage
Q3: My compound won't fully dissolve when preparing a stock solution. What should I do?
This is a common issue related to solubility limits.
-
Causality: this compound is a hydrophobic molecule and has poor solubility in aqueous solutions. While it is soluble in organic solvents like DMSO and acetone, it can precipitate if the concentration is too high.[2]
-
Troubleshooting Steps:
-
Confirm Solvent Choice: Ensure you are using an appropriate anhydrous organic solvent. DMSO is a common and effective choice for creating high-concentration stock solutions.[2]
-
Gentle Warming & Sonication: To aid dissolution, you can warm the vial to 37°C and use an ultrasonic bath for a short period.[2] This increases the kinetic energy of the molecules, facilitating the breakdown of the crystal lattice.
-
Reduce Concentration: If precipitation persists, you are likely exceeding the solubility limit. Prepare a less concentrated stock solution. It is better to have a stable, lower-concentration stock than an unstable, high-concentration suspension.
-
Q4: I've prepared my stock solution in DMSO. How should I store it and for how long?
Proper storage is crucial to prevent degradation and ensure the integrity of your compound for future experiments.
-
Causality: Temperature, light, and air exposure are primary drivers of chemical degradation.[4] Storing solutions at ultra-low temperatures minimizes molecular motion and slows reaction rates, while protection from light prevents photodegradation.[4][6]
-
Protocol for Storage:
-
Aliquot: Divide the stock solution into smaller, single-use aliquots. This is a critical step to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Container: Use amber glass vials or wrap clear vials in aluminum foil to protect the compound from light.[7]
-
Temperature: For long-term storage (several months), store the aliquots at -20°C or, ideally, -80°C.[2][3]
-
Inert Atmosphere (Optional): For maximum stability over extended periods, you can purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidation.
-
| Storage Condition | Recommended Duration | Rationale |
| Powder (Solid) | ≤ 3 years at -20°C | Minimizes degradation in the most stable state.[3] |
| In Solvent (Stock) | ≤ 1 year at -80°C | Ultra-low temperature significantly slows chemical reactions.[3] |
| In Solvent (Stock) | Several months at -20°C | A viable alternative for shorter-term storage.[2] |
Q5: I see a color change in my stock solution over time. Is it still usable?
A color change is a visual indicator of potential chemical degradation.
-
Causality: Flavonoids can undergo oxidation and structural rearrangement, particularly when exposed to light, air, or pH changes, leading to the formation of chromophoric degradation products.[6][8]
-
Recommended Action:
-
Discard the Solution: It is safest to assume the solution is compromised. Using a degraded solution will introduce unknown variables into your experiment.
-
Prepare Fresh: Always prepare fresh stock solutions from the solid compound if you observe any visual changes.
-
Review Storage Protocol: Re-evaluate your storage procedure (see Q4) to prevent this issue in the future. Ensure vials are properly sealed and protected from light.
-
Troubleshooting Guide: Working Solutions in Experiments
Q6: When I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, cell media), the compound precipitates. How can I prevent this?
This is a classic solubility problem when moving from a highly soluble organic environment to a largely aqueous one.
-
Causality: The compound is poorly soluble in water. When the DMSO concentration is drastically lowered by dilution into the aqueous buffer, the compound "crashes out" of the solution.
-
Troubleshooting Workflow:
Caption: Decision workflow for addressing precipitation in aqueous media.
-
Key Recommendations:
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, typically below 0.5% in cell-based assays to avoid solvent toxicity.
-
Vortexing During Dilution: Add the stock solution dropwise to the aqueous buffer while vortexing vigorously to promote rapid dispersion and prevent localized high concentrations that favor precipitation.
-
Pre-warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C for cell culture media) can sometimes help improve solubility.[2]
-
Q7: How does the pH of my experimental buffer affect the stability of this compound?
The pH of the solution is one of the most critical factors governing flavonoid stability.[4]
-
Causality: Flavonoids, including methoxyflavones with a free hydroxyl group, are generally more stable in acidic to neutral pH conditions.[9] In alkaline (high pH) environments, the phenolic hydroxyl group can deprotonate, forming a phenoxide ion. This ion is more susceptible to resonance-driven oxidation, leading to ring cleavage and rapid degradation.[8]
-
Practical Implications:
-
Recommendation: For long-term experiments, prepare fresh working solutions and replace them periodically. If possible, run a control experiment to assess the compound's stability in your specific buffer over the experimental duration using an analytical method like HPLC.[10]
Advanced Topic: Developing a Stability-Indicating Method
Q8: I need to rigorously quantify the stability of this compound for my study. How can I perform a forced degradation study?
A forced degradation study is essential for understanding degradation pathways and developing a robust, stability-indicating analytical method (typically HPLC).[6] This involves intentionally stressing the compound under various conditions.[6]
-
Objective: To generate potential degradation products and ensure your analytical method can separate them from the intact parent compound.[6]
Caption: Forced degradation study workflow.
Protocol: Forced Degradation by Base Hydrolysis
This is often the most impactful condition for flavonoids.[6]
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol).
-
Stress Condition: Mix a known volume of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Incubation: Heat the mixture at 60-80°C. Take time points (e.g., 30 min, 1 hr, 2 hrs) to monitor the degradation progress.
-
Neutralization: Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Dilute the neutralized solution with the HPLC mobile phase to a suitable concentration for analysis.[6]
-
Troubleshooting: If degradation is too rapid, use milder conditions (e.g., lower temperature or 0.01 M NaOH).[6] If multiple degradation peaks are poorly resolved, the HPLC gradient and mobile phase pH must be optimized to improve separation.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:1000415-56-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | Antifection | TargetMol [targetmol.com]
- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijmr.net.in [ijmr.net.in]
Technical Support Center: A Researcher's Guide to Preserving 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone Integrity During Extraction
Welcome to the Technical Support Center, your dedicated resource for navigating the complexities of natural product extraction. This guide is specifically designed for researchers, scientists, and drug development professionals working with 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone, a unique hydroxylated polymethoxyflavone (HPMF) with significant biological potential. The presence of a reactive hydroxyl group at the C-8 position, amidst a scaffold of stabilizing methoxy groups, presents a unique challenge for maintaining its structural integrity during extraction. This document provides in-depth, experience-driven guidance to help you mitigate degradation and maximize the yield of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What makes this compound particularly susceptible to degradation during extraction?
A1: The primary vulnerability of this compound lies in its phenolic hydroxyl group at the C-8 position of the A-ring. While the six methoxy groups generally confer a high degree of stability, the C8-OH group is a reactive site prone to oxidation.[1] Flavonoids with a greater number of hydroxyl groups tend to be less stable.[2] This makes the molecule susceptible to degradation under conditions that favor oxidation, such as exposure to air (oxygen), high temperatures, alkaline pH, and the presence of metal ions.
Q2: I've noticed a brownish tint developing in my extract. What could be the cause?
A2: A color change, particularly to a brownish hue, is a common indicator of flavonoid degradation, often due to oxidation. The C8-hydroxyl group can be oxidized to form quinone-like structures, which are often colored. This process can be accelerated by several factors in your extraction workflow, including excessive heat, prolonged exposure to light, a pH outside the optimal range, or the presence of catalytic metal ions.
Q3: What is the ideal pH range for extracting this compound to ensure its stability?
A3: For flavonoids, a slightly acidic to neutral pH range is generally recommended to suppress degradation.[3][4] Alkaline conditions (pH > 7) should be strictly avoided as they can promote the deprotonation of the phenolic hydroxyl group, making it highly susceptible to oxidative degradation. For many flavonoids, an acidic environment, sometimes as low as pH 2-3, can enhance stability and recovery.[2] However, the optimal pH should be empirically determined for your specific plant matrix and solvent system.
Q4: Can I use elevated temperatures to improve extraction efficiency without degrading the compound?
A4: While higher temperatures can improve solvent penetration and extraction kinetics, they also accelerate degradation reactions. Flavonoids, in general, are sensitive to heat, and total flavonoid content can decrease at temperatures above 120°C.[5] For sensitive compounds like HPMFs, it is advisable to use the lowest effective temperature. A gentle heating range of 40-60°C is a good starting point. If using techniques like microwave-assisted extraction, it is crucial to carefully control the power and duration to avoid localized overheating.[2]
Q5: Is it necessary to protect my extraction setup from light?
A5: Yes, photostability is a significant concern for many flavonoids. Exposure to UV or even visible light can induce photochemical degradation.[6] It is best practice to use amber glassware or wrap your extraction vessels and collection tubes in aluminum foil to minimize light exposure. Conducting the extraction in a dimly lit area is also recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solutions & Preventative Measures |
| Low Yield of Target Compound | 1. Oxidative Degradation: The C8-hydroxyl group is a prime target for oxidation. 2. pH-Induced Degradation: Alkaline conditions can accelerate the breakdown of the molecule. 3. Thermal Degradation: Excessive heat during extraction or solvent evaporation. | 1. Deoxygenate Solvents & Use Inert Atmosphere: Sparge your extraction solvent with nitrogen or argon before use. If possible, conduct the entire extraction process under an inert atmosphere. 2. Add Antioxidants: Incorporate a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) into your extraction solvent. 3. Control pH: Maintain a slightly acidic pH (e.g., 4-6) by adding a small amount of a non-reactive acid like formic or acetic acid. 4. Minimize Heat Exposure: Use low-temperature extraction methods (e.g., maceration at room temperature) or carefully controlled heating (40-60°C). Use a rotary evaporator with a water bath set to a low temperature for solvent removal. |
| Appearance of Unknown Peaks in Chromatogram | 1. Degradation Products: The target compound may be breaking down into smaller molecules. 2. Isomerization: Changes in pH or temperature can sometimes lead to structural rearrangements. | 1. Optimize Extraction Conditions: Refer to the solutions for "Low Yield." 2. Analyze Degradation Products: If feasible, use LC-MS/MS to identify the mass of the unknown peaks. This can provide clues about the degradation pathway (e.g., a loss of a methyl group or addition of an oxygen atom).[7] |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: The concentration of the target compound can vary. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, pH, or light exposure. 3. Enzymatic Degradation: Endogenous plant enzymes may be degrading the compound before or during extraction. | 1. Standardize Plant Material: If possible, use plant material from the same source and harvest time. Proper drying and storage are crucial. 2. Maintain Strict Protocol Adherence: Document and precisely control all extraction parameters. 3. Deactivate Enzymes: Consider blanching or freeze-drying the plant material immediately after harvesting to denature degradative enzymes. |
Experimental Protocols
Protocol 1: Optimized Cold Maceration for Maximizing Integrity
This protocol is designed to minimize degradation by avoiding heat and controlling the chemical environment.
-
Sample Preparation:
-
Grind the dried plant material (e.g., citrus peel) to a fine powder (e.g., 40-60 mesh).
-
Dry the powder in a desiccator over silica gel for 48 hours to remove residual moisture.
-
-
Solvent Preparation:
-
Prepare an 80% ethanol (EtOH) in water solution.
-
Acidify the solvent to approximately pH 4.0 using formic acid.
-
Add ascorbic acid to a final concentration of 0.1% (w/v) as an antioxidant.
-
Degas the solvent by sparging with nitrogen gas for 15-20 minutes.
-
-
Extraction:
-
Combine the powdered plant material and the prepared solvent in a sealed, amber glass container at a solid-to-liquid ratio of 1:20 (g/mL).
-
Agitate the mixture on an orbital shaker at room temperature (20-25°C) for 24 hours, protected from light.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small volume of the prepared solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator with the water bath temperature not exceeding 40°C.
-
-
Storage:
-
Redissolve the dried extract in a minimal amount of HPLC-grade methanol.
-
Store the final extract in an amber vial at -20°C under a nitrogen headspace.
-
Visualizing Degradation Pathways and Protective Measures
Caption: Key Degradation Factors and Protective Strategies.
Caption: Recommended Workflow for Stable Extraction.
References
- 1. Polymethoxyflavones from citrus peel: advances in extraction methods, biological properties, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
- 6. Photo, thermal and chemical degradation of riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Cell Viability Assays with 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers working with 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding cell viability and cytotoxicity experiments. As a polymethoxyflavone (PMF) isolated from citrus pericarp, this compound possesses potent antioxidant properties that, while biologically significant, can present unique challenges in common cell-based assays.[1][2] This guide is designed to help you navigate these challenges, ensure data integrity, and select the most appropriate methods for your research.
Section 1: The Core Problem - Understanding Assay Interference
Q1: My results are unexpected. Why do my cells appear healthier or even proliferate at high concentrations of this compound in an MTT or CCK-8 assay?
Answer: This is a classic and frequently observed artifact when studying flavonoids and other antioxidant compounds with tetrazolium-based assays (e.g., MTT, MTS, XTT, WST-1, CCK-8) or resazurin-based assays (e.g., AlamarBlue®).[3][4]
The Causality: These assays are not direct measures of cell number but rather indirect measures of metabolic activity. In viable cells, mitochondrial dehydrogenases reduce a substrate (like yellow MTT) into a colored formazan product (purple). The intensity of the color is proportional to the number of metabolically active, and therefore viable, cells.
However, this compound, like many flavonoids, is a potent reducing agent. It can directly, in a cell-free chemical reaction, reduce the tetrazolium salt or resazurin dye. This chemical reduction is indistinguishable from the enzymatic reduction performed by cells, leading to a strong false-positive signal.[3][5] This interference makes the compound appear less cytotoxic or even growth-promoting, as higher concentrations of the compound lead to more dye reduction and a stronger colorimetric signal.[4]
Caption: Intended vs. Interference Pathways in Redox Assays.
Section 2: The Definitive Diagnostic Test
Q2: How can I definitively confirm that this compound is interfering with my assay?
Answer: The most direct and conclusive method is to perform a cell-free control experiment .[6] This test will determine if the compound reduces the assay reagent in the absence of any cellular metabolic activity.
Experimental Protocol: Cell-Free Interference Assay
-
Plate Setup: Use a 96-well plate. Designate wells for "Blank" (media only), "Reagent Control" (media + assay reagent), and a series of "Compound-Only" wells.
-
Compound Preparation: Prepare a serial dilution of this compound in your standard cell culture medium at the exact concentrations used in your cell-based experiments. Add these solutions to the "Compound-Only" wells.
-
No Cells: Crucially, do not add any cells to these wells.
-
Reagent Addition: Add your viability assay reagent (e.g., MTT, CCK-8) to the "Reagent Control" and all "Compound-Only" wells.
-
Incubation: Incubate the plate for the standard duration of your assay (e.g., 1-4 hours at 37°C).[7][8]
-
Read Plate: If using MTT, add the solubilization solution (e.g., DMSO) as you normally would. Read the absorbance at the appropriate wavelength (e.g., ~450 nm for CCK-8, ~570 nm for MTT).[7][9]
Interpreting the Results
| Well Condition | Expected Result (No Interference) | Observed Result (With Interference) | Conclusion |
| Blank (Media Only) | Low Absorbance | Low Absorbance | Baseline |
| Reagent Control (Media + Reagent) | Low Absorbance | Low Absorbance | Reagent is stable |
| Compound-Only (Media + Reagent + Flavonoid) | Low Absorbance (same as Reagent Control) | High Absorbance (Color change is visible) | Interference Confirmed |
If you observe a dose-dependent increase in absorbance in the compound-only wells, you have definitively proven that this compound is directly reducing the assay reagent. The assay is therefore not suitable for this compound.[10][6]
Section 3: Recommended Alternative Assays
Q3: My compound interferes with my tetrazolium assay. What are the best alternative methods for measuring cell viability?
Answer: When redox interference is confirmed, you must switch to an assay based on a different biological principle. The best alternatives are those that measure non-redox endpoints like total protein, ATP content, or membrane integrity.[6][11]
Comparison of Recommended Alternative Assays
| Assay Method | Principle | Pros | Cons |
| Sulforhodamine B (SRB) Assay | Stains total cellular protein with a bright pink aminoxanthene dye.[6] | Unaffected by redox activity, stable endpoint, cost-effective, high throughput. | Requires a fixation step; less sensitive for suspension cells. |
| ATP-Based Luminescence Assays | Measures ATP levels using a luciferase/luciferin reaction; ATP is a hallmark of viable cells. | Extremely sensitive (can detect <10 cells), fast, high throughput, low interference.[11] | Reagents can be expensive; sensitive to temperature/lysis efficiency. |
| Trypan Blue Exclusion Assay | A membrane integrity assay where only non-viable cells with compromised membranes take up the blue dye.[12] | Direct measure of viability, inexpensive, easy to perform. | Low throughput, requires a microscope and manual counting, subjective.[3] |
Detailed Protocol: Sulforhodamine B (SRB) Assay
This method is highly recommended for its reliability with adherent cell lines and its insensitivity to flavonoid interference.[10][6]
Caption: Workflow for the Sulforhodamine B (SRB) Assay.
-
Cell Seeding & Treatment: Seed adherent cells in a 96-well plate and treat with this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Fixation: Gently remove the culture medium. Add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells to the plate. Incubate at 4°C for 1 hour.
-
Washing: Carefully discard the TCA. Wash each well five times with slow-running tap water or deionized water to remove TCA and excess media components. Invert the plate and tap firmly on absorbent paper, then allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly discard the SRB solution. Wash the wells four times with 1% (v/v) acetic acid to remove any unbound dye.
-
Solubilization: Allow the plate to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance on a microplate reader at approximately 515 nm. The absorbance is directly proportional to the total protein mass, and thus, the number of cells.
Section 4: Advanced Troubleshooting & Mechanistic Insights
Q4: I've switched to an SRB or ATP assay and observe cell death. However, my downstream caspase-3/7 activity assay is negative. Is this expected?
Answer: This is an insightful observation and may be a real biological effect, not an artifact. While many flavonoids induce apoptosis via caspase activation, some have also been shown to be direct inhibitors of caspase enzymes.[13][14][15]
Potential Mechanisms:
-
Direct Caspase Inhibition: The flavonoid may bind to the active site of caspases-3 and -7, blocking their ability to cleave the synthetic substrate used in your assay kit.[13] This would result in a negative reading even if the apoptotic pathway was initiated.
-
Caspase-Independent Cell Death: The compound may be inducing a form of programmed cell death that does not rely on effector caspases-3 and -7, such as necroptosis or apoptosis initiated by other proteases like calpains.[16]
-
Upstream Events: The compound may be acting upstream, for instance, by causing significant mitochondrial damage and ROS production, leading to cell death before the full caspase cascade is measurably activated.[17]
Troubleshooting & Validation Steps:
-
Confirm Apoptosis via an Alternative Method: Use an assay that does not depend on caspase enzymatic activity. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.
-
Look at Upstream Events: Measure the activation of initiator caspases (caspase-8 for extrinsic, caspase-9 for intrinsic pathways).[15][18]
-
Examine Substrate Cleavage: Perform a Western blot for PARP cleavage. Cleaved PARP is a hallmark of apoptosis and is a natural substrate of caspases-3 and -7. This can confirm if caspases were active in the cell, even if your kit assay failed.[19]
Caption: Flavonoid Interference in Apoptosis Measurement.
Q5: What is the recommended solvent for this compound and how do I control for its toxicity?
Answer: this compound is typically soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[20][21] While effective for creating stock solutions, DMSO can be toxic to cells, usually at concentrations above 0.5-1%.
Best Practice:
-
High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Minimize Final Concentration: When preparing your working concentrations in culture media, ensure the final concentration of DMSO in the well is as low as possible, ideally ≤0.1%.
-
Run a Vehicle Control: This is a non-negotiable control. You must include a set of wells that contains cells treated with the highest concentration of DMSO used in your experiment, but without the flavonoid.[22] For example, if your highest compound concentration requires 0.1% DMSO, you must have a "0.1% DMSO" control well. The viability of your treated cells should always be normalized to this vehicle control, not to untreated cells. This isolates the effect of the compound from any potential effect of the solvent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. journaljpri.com [journaljpri.com]
- 11. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 12. blog.quartzy.com [blog.quartzy.com]
- 13. Some natural flavonoids are competitive inhibitors of Caspase-1, −3 and −7 despite their cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavonoids Activated Caspases for Apoptosis in Human Glioblastoma T98G and U87MG Cells But Not in Human Normal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dushenkov.com [dushenkov.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound | Antifection | TargetMol [targetmol.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: A Researcher's Guide to In Vivo Dosage Refinement for 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone
A Note to the Investigator: The compound 8-hydroxy-3,5,6,7,3',4'-hexamethoxyflavone is a specific polymethoxyflavone (PMF). As of this writing, detailed in vivo dosing studies for this exact molecule are not widely available in public literature. This guide is therefore structured to provide the fundamental principles and robust experimental strategies required to determine a safe and effective in vivo dosage for a novel compound of this class. The methodologies outlined here are based on established practices in preclinical pharmacology and toxicology.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Knowledge & Initial Dose Estimation
Q1: What is this compound and what are its expected physicochemical properties?
A1: this compound belongs to the polymethoxyflavone (PMF) class of flavonoids, which are often found in citrus peels.[1][2] Key characteristics of PMFs that are critical for in vivo study design include:
-
High Lipophilicity: The multiple methoxy groups make the molecule fat-soluble, not water-soluble. This has major implications for vehicle selection.[3]
-
Poor Aqueous Solubility: This is the most significant challenge you will face. Standard aqueous vehicles like saline or PBS are unsuitable.[3][4]
-
Variable Bioavailability: The presence of a hydroxyl (-OH) group can impact pharmacokinetic properties. Studies on similar PMFs show that hydroxylation can increase cytotoxicity but in some cases leads to rapid metabolism and undetectable levels in plasma.[5][6][7]
Q2: I have no prior in vivo data. How do I estimate a starting dose for my first animal study?
A2: Without direct data, a logical, stepwise approach is necessary to arrive at a safe and scientifically sound starting dose.
-
Literature Review of Analogs: Search for in vivo studies on structurally similar PMFs. For example, studies on 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (a close analog) have used topical applications in mouse skin inflammation models.[8] While the route is different, it provides a starting point for understanding tolerable concentrations. Studies on other flavonoids in toxicity assessments have started oral doses in mice as low as 10 mg/kg.[9]
-
In Vitro Data Extrapolation: Use your in vitro data (e.g., IC50 values from cell-based assays) as a rough guide. While there is no universal formula to convert an IC50 to an in vivo dose, it helps establish a target concentration range. A common, albeit crude, starting point is to aim for plasma concentrations in vivo that are achievable and relevant to the in vitro effective concentrations.
-
Allometric Scaling (If Applicable): If you find data for a closely related compound in another species, allometric scaling can be used to estimate an equivalent dose in your model (e.g., converting a rat dose to a mouse dose).[10][11] This method uses body surface area to normalize doses between species.[12] However, this should be used with caution for compounds with limited data.
A conservative approach is to begin with a low dose (e.g., 10-25 mg/kg) for your initial safety and tolerability study, and escalate from there.
Q3: My compound has poor solubility. What vehicle should I use for oral administration in mice?
A3: This is a critical question. An improper vehicle can lead to poor absorption, inaccurate dosing, or vehicle-induced toxicity.[4] For a lipophilic compound like this, you must use a formulation designed for poorly soluble agents.
| Vehicle Strategy | Example Formulation | Advantages | Disadvantages & Mitigation |
| Aqueous Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween® 80 in sterile water. | Simple to prepare; suitable for compounds that are insoluble. | Compound is suspended, not dissolved. Mitigation: Ensure uniform suspension before each dose via vortexing. Particle size can affect absorption.[13] |
| Oil-Based Solution | Corn oil, sesame oil, or olive oil. | Good for highly lipophilic compounds; can enhance oral bioavailability.[14] | May have lower drug loading capacity; some oils can have biological effects.[14] Mitigation: Always run a vehicle-only control group. |
| Co-solvent System | 10% DMSO, 40% PEG400, 50% Saline. | Dissolves the compound, potentially increasing bioavailability. | DMSO and other solvents can be toxic at higher concentrations.[4] Mitigation: Keep the final DMSO concentration low (<10%) and ensure the vehicle is well-tolerated in a control group. |
Recommendation: Start with an aqueous suspension in 0.5% CMC. It is a widely accepted and generally inert vehicle for initial oral studies.
Section 2: Core Experimental Protocols for Dose Refinement
The central goal is to define a therapeutic window—the range between the minimum effective dose and the maximum tolerated dose (MTD).
Caption: Workflow for establishing a refined in vivo dosage.
Q4: How do I perform a Dose-Range Finding (DRF) study?
A4: A DRF study, also known as an acute toxicity study, is designed to identify a range of doses that cause no adverse effects, some toxicity, and severe or lethal toxicity. This is often guided by OECD guidelines for acute oral toxicity.[15][16][17]
Step-by-Step Protocol: Acute Oral Dose-Range Finding Study (Mouse)
-
Animal Model: Use a small number of animals (e.g., 3 mice per group, typically females as they can be more sensitive).[18]
-
Dose Selection: Select a wide range of doses with a logarithmic or semi-log spacing. Based on an unknown profile, a good start would be:
-
Group 1: Vehicle Control (e.g., 0.5% CMC)
-
Group 2: 50 mg/kg
-
Group 3: 150 mg/kg
-
Group 4: 500 mg/kg
-
Group 5: 2000 mg/kg (often a limit dose in acute studies).[17]
-
-
Administration: Administer a single dose via oral gavage. Ensure animals are fasted for 3-4 hours before dosing to standardize absorption.[19][20]
-
Observation Period: Observe animals intensely for the first few hours post-dose, and then daily for 14 days.[17][18]
-
Data Collection: Record the following:
-
Clinical Signs: Note any signs of toxicity such as lethargy, tremors, convulsions, diarrhea, or changes in breathing.[17]
-
Body Weight: Measure body weight just before dosing and at least twice a week thereafter. Weight loss is a sensitive indicator of toxicity.
-
Mortality: Record the time of any deaths.
-
Table 1: Example Data from a Hypothetical DRF Study
| Dose Group (mg/kg) | N | Mortality (within 14 days) | Key Clinical Signs | Max Body Weight Loss (%) |
| Vehicle Control | 3 | 0/3 | Normal | < 2% |
| 50 | 3 | 0/3 | Normal | < 3% |
| 150 | 3 | 0/3 | Mild, transient lethargy at 2-4h | ~5% |
| 500 | 3 | 1/3 | Pronounced lethargy, ruffled fur | ~15% |
| 2000 | 3 | 3/3 | Severe lethargy, ataxia, mortality within 24h | N/A |
From this hypothetical data, you would conclude that the non-toxic dose is around 50 mg/kg, the toxic-but-not-lethal dose is around 150 mg/kg, and the lethal dose is between 500 and 2000 mg/kg. This informs the doses for your MTD study.
Q5: What is a Maximum Tolerated Dose (MTD) study and how does it differ from a DRF?
A5: The MTD is the highest dose of a drug that can be administered over a specified period without causing unacceptable toxicity or mortality.[21][22] Unlike the acute DRF study, an MTD study often involves repeated dosing (e.g., once daily for 7-14 days) to mimic the schedule of a planned efficacy study.[23]
Step-by-Step Protocol: 7-Day Repeated-Dose MTD Study (Mouse)
-
Dose Selection: Based on the DRF results, select 3-4 doses below the level that caused severe toxicity. Using the example above, you might choose:
-
Group 1: Vehicle Control
-
Group 2: 50 mg/kg
-
Group 3: 100 mg/kg
-
Group 4: 200 mg/kg
-
-
Administration: Administer the compound daily via oral gavage for 7 consecutive days.
-
Endpoints: The goal is to find the dose that causes no more than a 10-15% reduction in body weight and no significant clinical signs of distress.[22]
-
Data Collection:
-
Daily clinical observations.
-
Body weight measured daily or every other day.
-
At the end of the study, you may collect blood for clinical chemistry (to check liver and kidney function) and tissues for histopathology to look for organ-level toxicity.
-
The MTD from this study becomes the highest dose you would typically use in a subsequent efficacy study.
Section 3: Pharmacokinetics & Advanced Topics
Q6: Why is a pharmacokinetic (PK) study necessary and how does it influence my dosing regimen?
A6: A PK study tells you what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME). It is essential for refining your dosage. A compound can be safe at a high dose but ineffective if it's not absorbed or is cleared from the body too quickly.[2][5]
Key PK Parameters:
-
Cmax: Maximum plasma concentration. Does it reach a level high enough to be effective?
-
Tmax: Time to reach Cmax. How quickly is it absorbed?
-
AUC (Area Under the Curve): Total drug exposure over time. This is the best overall measure of bioavailability.
-
t½ (Half-life): Time for the plasma concentration to decrease by half. This dictates your dosing frequency. If the half-life is 2 hours, once-daily dosing is likely insufficient.
Caption: Interplay of PK and PD in determining the therapeutic outcome.
Q7: I'm seeing high variability in my results or a complete lack of efficacy. What should I check?
A7: This is a common and frustrating issue. Here is a troubleshooting checklist:
-
Check Your Formulation:
-
Is it homogenous? For suspensions, inadequate mixing before each dose is a major source of variability. Vortex vigorously immediately before drawing up each dose.
-
Is the compound stable? The compound might be degrading in your vehicle. Prepare fresh formulations regularly.
-
Did it precipitate? For co-solvent systems, the compound may crash out of solution upon administration into the aqueous environment of the GI tract. Consider a different formulation like a lipid-based system.[24]
-
-
Review Dosing Technique:
-
Was gavage successful? Inexperienced technicians can sometimes accidentally dose into the lungs, causing distress and erratic absorption. Ensure proper training and technique.
-
-
Re-evaluate the Dose and Schedule:
-
Is the dose high enough? Your MTD may be safe, but poor bioavailability could mean the effective concentration never reaches the target tissue. A PK study is needed to confirm exposure.
-
Is the dosing frequent enough? If the compound has a very short half-life, the therapeutic concentration may not be maintained between doses. You may need to switch from once-daily (q.d.) to twice-daily (b.i.d.) dosing.
-
By systematically working through these safety, tolerability, and pharmacokinetic studies, you can confidently refine the dosage of this compound from an unknown starting point to a scientifically-backed, effective dose for your pivotal in vivo efficacy models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacokinetics, bioavailability, tissue distribution and excretion of tangeretin in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pharmacokinetics and Metabolites of 12 Bioactive Polymethoxyflavones in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute and subacute oral toxicity study on the flavonoid rich fraction of Monodora tenuifolia seed in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using Allometric Scaling to Predict Human PK from Animals [synapse.patsnap.com]
- 12. Conversion between animals and human [targetmol.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. umwelt-online.de [umwelt-online.de]
- 18. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pacificbiolabs.com [pacificbiolabs.com]
- 23. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 24. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone Research
Welcome to the technical support center for research involving 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during experimentation with this polymethoxyflavone (PMF). By explaining the causality behind experimental choices and providing validated protocols, this resource aims to enhance the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and basic properties of this compound.
Q1: What is this compound and where does it come from?
A1: this compound is a polymethoxyflavone (PMF), a type of flavonoid characterized by multiple methoxy groups on its basic flavone structure. It is a natural product found exclusively in citrus plants, particularly in the peels of fruits like sweet oranges.[1][2][3] PMFs, including this compound, are known for a range of biological activities, such as anti-inflammatory and anti-cancer properties.[4]
Q2: How should I store this compound powder and solutions?
A2:
-
Powder: The solid compound should be stored in a tightly sealed container at room temperature, protected from light and moisture.[1] Long-term storage at -20°C is recommended for optimal stability.
-
Solutions: Stock solutions should be prepared in an appropriate solvent (see Q3) and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of flavonoids in solution can be variable, so it is best practice to use freshly prepared solutions for experiments whenever possible.
Q3: What are the best solvents for dissolving this compound?
A3: Like many polymethoxyflavones, this compound is lipophilic due to its numerous methoxy groups and has low aqueous solubility.[5][6]
-
For stock solutions: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions.
-
For biological assays: The final concentration of DMSO in cell culture media should typically be kept below 0.5% (v/v), and ideally below 0.1%, as higher concentrations can be cytotoxic. It is crucial to run a vehicle control (media with the same final DMSO concentration as the experimental samples) to account for any solvent effects.
-
For chromatography: Solvents like methanol, ethyl acetate, and hexane are used in various combinations for purification.[7]
Part 2: Troubleshooting Guide for Common Experimental Pitfalls
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues that may arise during your experiments.
Synthesis and Purification
Q4: I'm synthesizing a related polymethoxyflavone and facing issues with selective demethylation. What should I consider?
A4: The selective demethylation of polymethoxyflavones is a significant challenge in synthetic chemistry. The reactivity of methoxy groups depends on their position on the flavone ring.[8]
-
Reagent Choice: Lewis acids (e.g., AlCl₃, BCl₃) and Brønsted acids (e.g., HBr in acetic acid) are commonly used. The choice of reagent can influence which methoxy groups are cleaved.[8]
-
Positional Reactivity: The 5-methoxy group is often more susceptible to cleavage due to chelation with the adjacent carbonyl group at position 4. In contrast, the 7-methoxy group can be more resistant to removal.[8]
-
Reaction Conditions: Time and temperature are critical. A time-dependent study is recommended to optimize the reaction and avoid over-demethylation.[8] It may be necessary to employ protection-deprotection strategies for hydroxyl groups to achieve the desired selectivity.
Compound Characterization
Q5: My NMR spectrum shows unexpected peaks. How can I confirm the identity and purity of my this compound sample?
A5: Unexpected peaks can indicate impurities, residual solvents, or degradation products. A multi-faceted approach is required for confirmation.
-
Consult Reference Data: Compare your spectra (¹H NMR, ¹³C NMR) with published data for this or structurally similar compounds. While specific data for this exact flavone is sparse in the provided search results, data for related hexamethoxyflavones can offer clues.[9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial. It will provide the exact mass of your compound, which should match the theoretical mass of C₂₁H₂₂O₉ (418.39 g/mol ).[1] The fragmentation pattern can also help confirm the structure.
-
UV-Vis Spectroscopy: Flavones exhibit characteristic absorption bands. Band I (typically 320–385 nm) corresponds to the B-ring, and Band II (250–285 nm) corresponds to the A-ring.[11] The exact wavelengths can be sensitive to the substitution pattern.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. A single, sharp peak is indicative of a pure compound. Running a gradient elution can help resolve closely related impurities.
In Vitro Biological Assays
Q6: I'm observing inconsistent or weak activity in my cell-based assays. What could be the cause?
A6: This is a common and multi-faceted problem. The workflow below can help diagnose the issue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Improved bioaccessibility of polymethoxyflavones loaded into high internal phase emulsions stabilized by biopolymeric complexes: A dynamic digestion study via TNO's gastrointestinal model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absorption of polymethoxyflavones and their derivatives | Journal of Food Bioactives [isnff-jfb.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin [mdpi.com]
- 9. 3',4',5,6,7,8-Hexamethoxyflavone [webbook.nist.gov]
- 10. 3',4',5,6,7,8-Hexamethoxyflavone [webbook.nist.gov]
- 11. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antifungal Potential of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pressing Need for Novel Antifungal Agents
The rise of invasive fungal infections, coupled with the growing threat of antifungal resistance, presents a significant challenge to global public health. Pathogenic fungi, such as Candida and Aspergillus species, are responsible for a substantial burden of morbidity and mortality, particularly in immunocompromised individuals. The current antifungal armamentarium is limited, and the emergence of drug-resistant strains necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action.
Flavonoids, a diverse class of plant secondary metabolites, have long been recognized for their broad spectrum of biological activities, including antimicrobial properties. Among these, polymethoxyflavones (PMFs) have shown particular promise. This guide focuses on 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone, a specific PMF, and provides a framework for validating its potential antifungal effects. While direct experimental data on this compound is limited, this guide will extrapolate from structurally similar flavonoids and outline the rigorous methodologies required for its scientific validation.
The Scientific Rationale: Why this compound Holds Antifungal Promise
The chemical structure of a flavonoid is intrinsically linked to its biological activity. For antifungal efficacy, specific substitutions on the flavone backbone are critical. A study on the structure-activity relationship of various citrus polymethoxyflavones against Aspergillus niger revealed that the presence of a hydroxyl group at the 5-position (5-OH) and methoxy groups at the 3- and 8-positions (3-OCH3 and 8-OCH3) were crucial for a strong inhibitory effect[1][2][3].
This compound possesses an 8-hydroxy group and is extensively methoxylated at the 3, 5, 6, 7, 3', and 4' positions. This structural arrangement suggests a high likelihood of antifungal activity. The lipophilic nature of the methoxy groups may facilitate the compound's passage through the fungal cell membrane, while the hydroxyl group could be critical for interacting with intracellular targets.
The proposed antifungal mechanism for many flavonoids, including PMFs, involves the disruption of the fungal cell membrane's integrity and permeability. This can lead to the leakage of essential cellular components and ultimately, cell death. Furthermore, some flavonoids are known to inhibit ergosterol biosynthesis, a key component of the fungal cell membrane, which is also the target of widely used azole antifungal drugs[4].
Comparative Analysis: this compound vs. Established Antifungals
A thorough evaluation of any new antifungal candidate requires a direct comparison with existing therapies. The most common classes of antifungal drugs include polyenes (e.g., Amphotericin B), azoles (e.g., Fluconazole, Voriconazole), and echinocandins (e.g., Caspofungin).
| Antifungal Agent Class | Mechanism of Action | Common Fungal Targets |
| Polyenes (e.g., Amphotericin B) | Binds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death. | Broad spectrum, including Candida spp., Aspergillus spp., and Cryptococcus neoformans. |
| Azoles (e.g., Fluconazole) | Inhibits the enzyme lanosterol 14-α-demethylase, which is essential for ergosterol biosynthesis. This disrupts membrane integrity and function. | Candida spp., Cryptococcus neoformans. |
| Echinocandins (e.g., Caspofungin) | Inhibits the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall, leading to osmotic instability and cell lysis. | Candida spp., Aspergillus spp. |
| Polymethoxyflavones (Proposed) | Likely disrupts fungal cell membrane integrity and may inhibit ergosterol biosynthesis. | Expected to have activity against a range of pathogenic fungi, including Aspergillus and Candida species. |
Experimental Validation: A Step-by-Step Methodological Guide
To rigorously validate the antifungal effects of this compound, a series of standardized in vitro experiments are essential. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Fungal Strain Preparation:
-
Culture a panel of clinically relevant fungal strains (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus, Aspergillus niger) on appropriate agar media (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungal growth without the compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Reading:
-
Visually inspect the plates for fungal growth. The MIC is the lowest concentration of the compound that shows no visible growth.
-
Diagram of MIC Determination Workflow:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Minimum Fungicidal Concentration (MFC) Determination
The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial fungal inoculum.
Protocol:
-
Following the MIC determination, take an aliquot from each well that shows no visible growth.
-
Spread the aliquot onto an agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate.
Time-Kill Assay
This assay provides information on the rate at which an antifungal agent kills a fungal population.
Protocol:
-
Prepare a standardized fungal suspension in RPMI-1640 medium.
-
Add this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).
-
Incubate the cultures at 35°C.
-
At specific time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove aliquots, perform serial dilutions, and plate on agar.
-
After incubation, count the number of colony-forming units (CFUs) to determine the viable fungal count over time.
Mechanism of Action Studies
To elucidate the antifungal mechanism, several assays can be employed.
a) Ergosterol Biosynthesis Inhibition Assay:
Protocol:
-
Grow the fungal cells in the presence of sub-inhibitory concentrations of the compound.
-
Extract the total sterols from the fungal cells.
-
Analyze the sterol composition using spectrophotometry or gas chromatography-mass spectrometry (GC-MS).
-
A reduction in the ergosterol peak and an accumulation of its precursors would indicate inhibition of the ergosterol biosynthesis pathway.
b) Cell Membrane Permeability Assay:
Protocol:
-
Treat fungal cells with the compound.
-
Use a fluorescent dye that can only enter cells with compromised membranes (e.g., propidium iodide).
-
Measure the fluorescence using a fluorometer or flow cytometer. An increase in fluorescence indicates damage to the cell membrane.
Diagram of Proposed Antifungal Mechanism of Action:
Caption: Proposed mechanism of antifungal action.
Conclusion and Future Directions
While direct experimental validation is pending, the structural characteristics of this compound, supported by structure-activity relationship studies of similar polymethoxyflavones, strongly suggest its potential as a novel antifungal agent. The detailed experimental protocols provided in this guide offer a clear and robust pathway for its scientific evaluation.
Future research should focus on conducting the outlined in vitro studies to determine the antifungal spectrum and potency of this compound. Positive results would warrant further investigation into its in vivo efficacy in animal models of fungal infections and toxicological studies to assess its safety profile. The exploration of natural products like this compound represents a promising avenue in the critical search for new and effective treatments for fungal diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship of citrus polymethoxylated flavones and their inhibitory effects on Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of Polymethoxylated Flavonoids (PMFs)-Loaded Citral Nanoemulsion against Penicillium italicum by Causing Cell Membrane Damage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Polymethoxyflavones: Nobiletin versus its Hydroxylated Analogs
A Note on the Subject of Comparison: Initial investigation into "8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone" reveals a significant scarcity of published experimental data. While the compound is commercially available and has been isolated from citrus peels, it remains poorly characterized in scientific literature.[1][2] A robust, data-driven comparison as demanded by rigorous scientific standards is therefore not feasible at this time.
To fulfill the objective of this guide—providing a meaningful, evidence-based comparison for researchers—we will pivot to a more thoroughly investigated analog. This guide will compare the extensively studied Nobiletin (5,6,7,8,3',4'-hexamethoxyflavone) with its primary hydroxylated metabolite and related compound, 5-Demethylnobiletin (5-hydroxy-6,7,8,3′,4′-pentamethoxyflavone) . This comparison is scientifically pertinent, as the presence of a single hydroxyl group at the C5 position dramatically alters the molecule's biological activities and provides a clear basis for discussing structure-activity relationships.
Introduction to Citrus Polymethoxyflavones (PMFs)
Polymethoxyflavones (PMFs) are a distinct class of flavonoids found almost exclusively in the peels of citrus fruits.[3][4] Unlike other flavonoids that typically exist as glycosides, PMFs are characterized by the presence of multiple methoxy (-OCH₃) groups on their basic flavone skeleton. This high degree of methoxylation increases their lipophilicity, enhancing membrane permeability and oral bioavailability compared to their more polar polyhydroxylated counterparts.[5] Nobiletin is one of the most abundant and researched PMFs, lauded for a wide spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, neuroprotective, and anti-diabetic properties.[6][7][8] Its biological activity is often linked to the modulation of key cellular signaling pathways such as PI3K/Akt, MAPK, and NF-κB.[4][6]
The metabolism of nobiletin in vivo often involves demethylation, yielding various hydroxylated metabolites. Among these, 5-Demethylnobiletin (5-DN) is a major derivative that has demonstrated unique and sometimes more potent biological activities than the parent compound, making their comparison highly relevant for drug development.[9]
Part 1: Structural and Physicochemical Distinction
The sole structural difference between nobiletin and 5-demethylnobiletin is the substituent at the C5 position of the A-ring. Nobiletin possesses a methoxy group, whereas 5-demethylnobiletin has a hydroxyl (-OH) group. This seemingly minor change has significant implications. The hydroxyl group can act as a hydrogen bond donor, potentially altering interactions with enzyme active sites or cellular receptors.
| Property | Nobiletin | 5-Demethylnobiletin |
| Systematic Name | 5,6,7,8,3',4'-Hexamethoxyflavone | 5-Hydroxy-6,7,8,3',4'-pentamethoxyflavone |
| Molecular Formula | C₂₁H₂₂O₈ | C₂₀H₂₀O₈ |
| Molecular Weight | 402.39 g/mol [10] | 388.37 g/mol |
| Structure | Methoxy (-OCH₃) at C5 | Hydroxyl (-OH) at C5 |
| Key Feature | Highly methoxylated, lipophilic | Possesses a phenolic hydroxyl group, slightly more polar |
Part 2: Comparative Biological Efficacy
Experimental data reveals that the C5-hydroxyl group in 5-demethylnobiletin often confers enhanced potency in specific biological assays compared to nobiletin.
Anti-Inflammatory Activity
Both compounds exhibit potent anti-inflammatory effects by inhibiting the production of inflammatory mediators. However, studies comparing multiple PMFs have shown nuances in their efficacy. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for inflammation, both nobiletin and 5-demethylnobiletin significantly inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[9] The presence of the 5-hydroxyl group is thought to enhance the inhibitory activity against certain inflammatory biomarkers.[9]
Table 1: Comparative Anti-Inflammatory and Anti-Cancer Activity
| Assay / Cell Line | Parameter Measured | Nobiletin | 5-Demethylnobiletin | Reference |
|---|---|---|---|---|
| LPS-stimulated RAW 264.7 cells | NO Production Inhibition | Significant Inhibition | Significant Inhibition | [9] |
| LPS-stimulated RAW 264.7 cells | TNF-α & IL-6 Inhibition | Significant Inhibition | Significant Inhibition | [9] |
| Human Prostate Cancer (PC-3) | Cell Proliferation | Inhibition | Stronger Inhibition | [9] |
| Human Colon Cancer (various) | Cell Growth | Inhibition | More Potent Inhibition |[11] |
Anticancer Potential
In oncology research, PMFs are noted for their ability to inhibit proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines.[12] Comparative studies have demonstrated that hydroxylated PMFs, including 5-demethylnobiletin, can exhibit more potent anti-proliferative activity than their fully methoxylated parent compounds.[11] For instance, 5-demethylnobiletin was found to have a more considerable anti-proliferative effect on prostate cancer cell lines (PC-3 and DU145) than nobiletin.[9] This suggests that the C5-hydroxyl group is a key functional moiety for enhanced anticancer activity in these models.
Part 3: Mechanistic Insights and Signaling Pathways
Nobiletin exerts much of its biological activity by modulating intracellular signaling cascades. The PI3K/Akt/mTOR pathway, a central regulator of cell survival, proliferation, and metabolism, is a well-documented target.[13] Nobiletin has been shown to inhibit the phosphorylation of Akt, thereby downregulating this pathway and contributing to its anticancer effects in renal, prostate, and colon cancer cells.[14][15][16]
The structural difference in 5-demethylnobiletin can lead to differential pathway modulation. While it also acts on major pathways like Akt, the free hydroxyl group may allow for more effective binding to specific kinases or transcription factors, potentially explaining its enhanced potency in certain contexts. For example, in prostate cancer cells, tangeretin (another PMF) was found to activate the tumor suppressor PTEN, an upstream inhibitor of the Akt pathway; it is plausible that 5-demethylnobiletin acts similarly to exert its stronger effect.[9]
Diagram: Nobiletin's Inhibition of the PI3K/Akt Pathway
This diagram illustrates the established mechanism by which nobiletin can suppress tumor cell survival and proliferation.
Caption: Nobiletin inhibits the PI3K/Akt/mTOR signaling cascade.
Part 4: Experimental Protocol for Comparative Evaluation
To empirically compare the anti-inflammatory efficacy of nobiletin and its analogs, a nitric oxide (NO) inhibition assay using RAW 264.7 macrophages is a standard, reliable method.
Objective: To quantify and compare the dose-dependent inhibitory effects of Nobiletin and 5-Demethylnobiletin on LPS-induced NO production.
Methodology:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. Causality: Seeding overnight ensures cells are in a healthy, adherent state prior to treatment, ensuring reproducibility.
-
-
Compound Preparation:
-
Prepare stock solutions of Nobiletin and 5-Demethylnobiletin (e.g., 100 mM) in sterile DMSO.
-
Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to prevent solvent toxicity. Trustworthiness: Including a vehicle control (DMSO only) is critical to validate that the observed effects are due to the compounds, not the solvent.
-
-
Treatment and Stimulation:
-
Remove the old medium from the cells and replace it with medium containing the various concentrations of the test compounds.
-
Pre-incubate the cells with the compounds for 1-2 hours. Causality: Pre-incubation allows the compounds to penetrate the cells and begin acting on their intracellular targets before the inflammatory stimulus is introduced.
-
Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plates for an additional 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. Self-Validation: A standard curve using known concentrations of sodium nitrite must be run in parallel to accurately quantify the amount of nitrite (a stable product of NO) in the samples.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control.
-
Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound. This provides a quantitative measure for direct comparison.
-
Diagram: Experimental Workflow
Caption: Workflow for comparing anti-inflammatory activity.
Conclusion
While Nobiletin is a potent and promising bioactive PMF, its biological activity can be significantly modulated by its metabolism. The comparison with its hydroxylated analog, 5-demethylnobiletin, underscores a critical principle in drug development: minor structural modifications can lead to substantial changes in efficacy. The presence of a hydroxyl group at the C5 position appears to enhance anti-inflammatory and anti-proliferative activities in several experimental models. For researchers in this field, this highlights the importance of evaluating not only parent compounds but also their primary metabolites. Future investigations should focus on elucidating the precise molecular interactions enabled by the 5-hydroxyl group to better exploit these structure-activity relationships for the development of next-generation flavonoid-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Antifection | TargetMol [targetmol.com]
- 3. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nobiletin from citrus peel: a promising therapeutic agent for liver disease-pharmacological characteristics, mechanisms, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer [frontiersin.org]
- 10. 3',4',5,6,7,8-Hexamethoxyflavone [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Nobiletin Inhibits Cell Viability via the SRC/AKT/STAT3/YY1AP1 Pathway in Human Renal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nobiletin sensitizes colorectal cancer cells to oxaliplatin by PI3K/Akt/MTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to the Anti-Inflammatory Activity of Citrus Flavonoids
Introduction: The Therapeutic Potential of Citrus Flavonoids in Inflammation
Citrus fruits are a rich source of various flavonoids, a class of polyphenolic compounds renowned for their diverse pharmacological activities.[1][2] Among these, flavanones such as hesperidin and naringin, and flavonols like quercetin and rutin, have garnered significant attention for their potent anti-inflammatory properties.[3] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key contributor to the pathogenesis of numerous diseases. The ability of citrus flavonoids to modulate inflammatory pathways presents a promising avenue for the development of novel therapeutic and preventative strategies.
This guide provides a comparative analysis of the anti-inflammatory activities of four prominent citrus flavonoids: hesperidin, naringin, quercetin, and rutin. We will delve into their mechanisms of action, supported by experimental data from both in vitro and in vivo studies. Furthermore, this document offers detailed protocols for established assays used to evaluate anti-inflammatory efficacy, providing researchers with the necessary tools to conduct their own comparative studies.
Comparative Efficacy of Citrus Flavonoids: A Data-Driven Analysis
The anti-inflammatory potential of these flavonoids can be quantitatively assessed by their ability to inhibit key inflammatory mediators. The following tables summarize experimental data on the inhibition of nitric oxide (NO), pro-inflammatory cytokines (TNF-α and IL-6), and the reduction of paw edema in animal models.
In Vitro Anti-Inflammatory Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for the selected citrus flavonoids against the production of nitric oxide, TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a standard in vitro model for inflammation. Lower IC50 values indicate greater potency.
| Flavonoid | Target | Cell Line | IC50 Value | Reference |
| Quercetin | Nitric Oxide | J774A.1 | 49.1 ± 1.4 µM | [4] |
| Naringin | IL-6 | hPBMCs | 8.7–33.6 µg/mL | [5] |
| Hesperidin | TNF-α, IL-1β, IL-6 | Rat Peritoneal Macrophages | Not specified | [6] |
| Rutin | TNF-α, IL-1β, IL-6 | Rat Peritoneal Macrophages | Not specified | [6] |
Note: Data is compiled from different studies and direct comparison should be made with caution. hPBMCs: human peripheral blood mononuclear cells.
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a widely used acute inflammation model in rodents. The table below compares the efficacy of citrus flavonoids in reducing paw edema, a hallmark of inflammation.
| Flavonoid | Animal Model | Dose | % Inhibition of Paw Edema | Reference |
| Quercetin | Rat | Not specified | Most effective among tested flavonoids | [3] |
| Rutin | Rat | 100 mg/kg | Significant reduction | [7] |
| Hesperidin | Rat | Not specified | Effective | [3] |
| Naringin | Not specified | Not specified | Not specified |
Note: A direct comparative study with standardized doses for all four flavonoids was not available in the reviewed literature.
Mechanisms of Action: Modulating Key Inflammatory Signaling Pathways
The anti-inflammatory effects of citrus flavonoids are primarily attributed to their ability to interfere with key signaling pathways that regulate the expression of pro-inflammatory genes. The two major pathways involved are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (inducible nitric oxide synthase).
Citrus flavonoids, particularly quercetin and naringin, have been shown to inhibit NF-κB activation.[5][8] They can achieve this by preventing the degradation of IκB and subsequently blocking the nuclear translocation of NF-κB.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli, including LPS. Activated MAPKs can phosphorylate and activate transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes.
Quercetin has been demonstrated to strongly reduce the phosphorylation of ERK and p38 MAPK.[5] Naringin also inhibits the phosphorylation of JNK, ERK, and p38 MAPK.[8] By inhibiting these key kinases, citrus flavonoids can effectively dampen the inflammatory response.
Experimental Protocols: Standardized Assays for Anti-Inflammatory Activity
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for two widely accepted assays for evaluating anti-inflammatory activity.
In Vitro Assay: Measurement of Nitric Oxide Production in RAW 264.7 Macrophages
This protocol describes the quantification of nitrite, a stable product of nitric oxide, in the culture medium of LPS-stimulated RAW 264.7 macrophages using the Griess reagent.[9][10]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Citrus flavonoids (hesperidin, naringin, quercetin, rutin) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[10]
-
Treatment: After incubation, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of the citrus flavonoids. Include a vehicle control (medium with the solvent used to dissolve the flavonoids). Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well (except for the negative control wells) to a final concentration of 1 µg/mL. Incubate for another 24 hours.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples using the standard curve. The percentage of inhibition of nitric oxide production can be calculated using the formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This protocol details the induction and measurement of paw edema in rats, a classic model of acute inflammation.[11][12][13][14]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Citrus flavonoids (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Indomethacin)
-
Pletysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to food and water.
-
Grouping and Fasting: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and flavonoid-treated groups (at least 3 doses). Fast the animals overnight before the experiment.
-
Drug Administration: Administer the citrus flavonoids or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection. Administer the positive control drug as per its standard protocol.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or the thickness using digital calipers.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation: The increase in paw volume is calculated by subtracting the initial paw volume from the paw volume at each time point. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 Where ΔV treated is the mean increase in paw volume in the treated group, and ΔV control is the mean increase in paw volume in the control group.[15]
Conclusion and Future Directions
The experimental evidence strongly supports the anti-inflammatory properties of the citrus flavonoids hesperidin, naringin, quercetin, and rutin. Their ability to modulate key inflammatory signaling pathways like NF-κB and MAPK underscores their therapeutic potential. While the available data provides a solid foundation, further research is warranted. Direct comparative studies employing standardized methodologies and a broader range of inflammatory markers are needed to definitively rank their anti-inflammatory potency. Additionally, investigations into their bioavailability, metabolism, and potential synergistic effects will be crucial for translating these promising natural compounds into effective clinical applications for the management of inflammatory diseases.
References
- 1. Naringenin and Hesperidin as Promising Alternatives for Prevention and Co-Adjuvant Therapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of flavonoids in experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effect of naringin and sericin combination on human peripheral blood mononuclear cells (hPBMCs) from patient with psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Anti-inflammatory effect of rutin on rat paw oedema, and on neutrophils chemotaxis and degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naringin inhibits titanium particles-induced up-regulation of TNF-α and IL-6 via the p38 MAPK pathway in fibroblasts from hip periprosthetic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 15. thaiscience.info [thaiscience.info]
A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone
For researchers, scientists, and drug development professionals, the robust and reliable quantification of bioactive compounds is the bedrock of credible research and successful therapeutic development. This guide provides an in-depth, objective comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS)—for the analysis of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone. This polymethoxyflavone (PMF), isolated from sources like pericarpium citri reticulatae, is of growing interest for its potential biological activities.[1]
The selection of an analytical method is a critical decision, contingent on the specific requirements for sensitivity, selectivity, and the nature of the sample matrix. This document will not only compare the performance of these two methods but will also provide a comprehensive framework for their cross-validation, ensuring data integrity and inter-method reliability. The principles outlined are grounded in the guidelines established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6][7][8]
The Imperative of Cross-Validation
Cross-validation of analytical methods is the systematic process of demonstrating that a new or alternative analytical procedure yields results that are equivalent to an existing, validated method.[9][10] This becomes paramount when transferring a method between laboratories, updating instrumentation, or when a more sensitive or efficient method is developed to replace a legacy one.[10] By analyzing the same set of samples with two distinct techniques and statistically comparing the outcomes, researchers can confidently establish method equivalency or understand any inherent biases.[9]
This guide will navigate the cross-validation of a classic, robust technique (HPLC-UV) and a modern, high-sensitivity method (UPLC-MS/MS) for the quantification of this compound.
Analyte at a Glance: this compound
Caption: Chemical structure of this compound.
Method Comparison at a Glance
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity (with smaller particles for higher efficiency), detection via mass-to-charge ratio. |
| Sensitivity | Moderate (µg/mL to high ng/mL range). | High to very high (low ng/mL to pg/mL range). |
| Selectivity | Moderate; co-eluting compounds with similar UV spectra can interfere. | Very high; distinguishes compounds by both retention time and specific mass transitions. |
| Robustness | High; well-established and tolerant to minor variations. | Moderate; sensitive to matrix effects and requires careful optimization. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Throughput | Lower; longer run times. | Higher; shorter run times due to higher pressure tolerance. |
Experimental Protocols
Sample Preparation (General Protocol)
A standardized sample preparation protocol is crucial for minimizing variability between methods.
-
Extraction: For plant material or biological matrices, a solid-liquid extraction is typically employed. A common approach involves sonicating the sample in a solvent like methanol or a methanol/water mixture.
-
Centrifugation: The extract is centrifuged to pellet solid debris.
-
Filtration: The supernatant is filtered through a 0.22 µm or 0.45 µm syringe filter to remove fine particulates that could damage the chromatographic column.[11]
-
Dilution: The filtered extract is diluted with the mobile phase to a concentration within the linear range of both analytical methods.
Method 1: HPLC-UV Protocol
This method is a workhorse for routine analysis and quality control.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for flavonoid analysis.
-
Mobile Phase: A gradient elution is typically used to achieve good separation.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-20 min: 20-80% B
-
20-25 min: 80% B (hold)
-
25-26 min: 80-20% B (return to initial)
-
26-30 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analyte (e.g., 280 nm or 340 nm).
Method 2: UPLC-MS/MS Protocol
This method offers enhanced sensitivity and selectivity, which is ideal for complex matrices or trace-level quantification.[11][12]
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column designed for UPLC (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20-80% B
-
5-6 min: 80% B (hold)
-
6-6.1 min: 80-20% B (return to initial)
-
6.1-7 min: 20% B (equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for the analyte).
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[9] Specific precursor-to-product ion transitions for this compound would need to be determined during method development.
-
Cross-Validation Workflow and Parameters
The cross-validation process must be systematic and well-documented, adhering to ICH Q2(R2) guidelines.[4][5][6][7]
Caption: A typical workflow for the cross-validation of two analytical methods.
The following key parameters must be evaluated for both methods before proceeding to a direct comparison of sample results.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components.
-
HPLC-UV: Analyze a blank matrix (placebo) and a matrix spiked with the analyte. The peak for the analyte should be well-resolved from any other peaks. A PDA detector can be used to check for peak purity.
-
UPLC-MS/MS: The high selectivity of MRM transitions inherently provides excellent specificity. The analysis of a blank matrix should show no signal at the retention time and MRM transition of the analyte.
Linearity and Range
This establishes the relationship between concentration and analytical signal.
-
Protocol: Prepare a series of at least five calibration standards of known concentrations.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The residuals should be randomly distributed around the x-axis.
Hypothetical Data:
| Method | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| HPLC-UV | 1 - 100 | 0.9992 |
| UPLC-MS/MS | 0.01 - 10 | 0.9995 |
Accuracy
Accuracy reflects the closeness of the measured value to the true value.
-
Protocol: Analyze samples with a known concentration of the analyte (e.g., a spiked matrix) at three different concentration levels (low, medium, high).
-
Acceptance Criteria: The mean recovery should be within 98-102%.
Hypothetical Data:
| Method | Concentration Level | Mean Recovery (%) |
| HPLC-UV | Low (5 µg/mL) | 99.5 |
| Medium (50 µg/mL) | 101.2 | |
| High (90 µg/mL) | 99.8 | |
| UPLC-MS/MS | Low (0.05 µg/mL) | 100.5 |
| Medium (0.5 µg/mL) | 99.1 | |
| High (8 µg/mL) | 101.5 |
Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Protocol:
-
Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.
Hypothetical Data:
| Method | Precision Level | RSD (%) |
| HPLC-UV | Repeatability | 0.85 |
| Intermediate Precision | 1.35 | |
| UPLC-MS/MS | Repeatability | 1.10 |
| Intermediate Precision | 1.62 |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).
-
Acceptance Criteria: System suitability parameters (e.g., retention time, peak area) should remain within predefined limits.
The Cross-Validation Showdown: Comparing Sample Results
Once both methods are individually validated, the same set of at least 10 real-world samples, covering the expected concentration range, should be analyzed by both methods.
Hypothetical Comparative Data:
| Sample ID | HPLC-UV Result (µg/mL) | UPLC-MS/MS Result (µg/mL) | % Difference |
| S01 | 25.4 | 25.9 | 1.97 |
| S02 | 48.9 | 47.8 | -2.25 |
| S03 | 76.1 | 75.5 | -0.79 |
| S04 | 12.3 | 12.8 | 4.07 |
| S05 | 88.9 | 90.1 | 1.35 |
| ... | ... | ... | ... |
The results should be compared statistically. A paired t-test can determine if there is a significant difference between the means of the two methods. A Bland-Altman plot is also a powerful tool to visualize the agreement between the two methods and identify any concentration-dependent bias.
Conclusion and Recommendation
The choice between HPLC-UV and UPLC-MS/MS for the analysis of this compound depends on the specific application.
-
HPLC-UV is a reliable, cost-effective, and robust method suitable for routine quality control, content uniformity, and assays where the analyte concentration is relatively high and the sample matrix is not overly complex. Its simplicity makes it accessible to a wider range of laboratories.
-
UPLC-MS/MS is the superior choice when high sensitivity and selectivity are required.[11] This is particularly relevant for pharmacokinetic studies, impurity profiling, or the analysis of samples with complex matrices where co-eluting interferences are likely. The higher throughput is also a significant advantage in research and development settings.
Successful cross-validation, as demonstrated through the rigorous evaluation of specificity, linearity, accuracy, and precision, provides the necessary confidence to use these methods interchangeably or to transition from one to the other, ensuring the consistency and reliability of analytical data throughout the lifecycle of a product or research project.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fda.gov [fda.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. UPLC-ESI-MS/MS Based Characterization of Active Flavonoids from Apocynum spp. and Anti-Bacteria Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UHPLC-MS Analyses of Plant Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide: 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone vs. 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone
An In-Depth Analysis of Two Structurally Similar Hydroxylated Polymethoxyflavones Reveals Critical Nuances in Their Biological Efficacy
For researchers, scientists, and drug development professionals, the exploration of novel therapeutic agents often involves the meticulous evaluation of structurally related compounds. Within the diverse class of flavonoids, hydroxylated polymethoxyflavones (HPMFs) have garnered significant attention for their potent biological activities, including anti-inflammatory and anti-cancer properties.[1][2][3] The position of a single hydroxyl group on the flavonoid backbone can dramatically alter a molecule's interaction with biological targets, thereby influencing its overall efficacy.
This guide provides a detailed, data-supported comparison of two isomeric hexamethoxyflavones: 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone and 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone . Both are naturally occurring compounds, primarily isolated from the peels of Citrus genus fruits, and represent promising candidates for further investigation.[1] While direct, head-to-head comparative studies across a wide range of assays are still emerging, this guide synthesizes available data to offer critical insights into their respective anti-inflammatory and cytotoxic potentials, providing a foundational resource for experimental design and drug discovery efforts.
Section 1: Structural and Physicochemical Distinctions
The fundamental difference between these two isomers lies in the placement of the lone hydroxyl (-OH) group on the A-ring of the flavone structure. In this compound, the hydroxyl group is at the C-8 position, whereas in its isomer, it is located at the C-5 position. This seemingly minor structural alteration has significant implications for the molecule's electronic distribution, hydrogen bonding capacity, and steric profile, which in turn dictate its biological activity.
| Property | This compound | 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone |
| Molecular Formula | C21H22O9 | C21H22O9 |
| Molecular Weight | 418.39 g/mol [4] | 418.4 g/mol [5] |
| CAS Number | 1000415-56-4[6] | 1176-88-1[5] |
| Synonyms | - | 5-OH-HxMF[7] |
| Appearance | Powder[6] | Solid[8] |
| Key Structural Feature | Hydroxyl group at C-8 position | Hydroxyl group at C-5 position |
Section 2: Comparative Analysis of Biological Activities
Emerging research indicates that the hydroxylation pattern on the polymethoxyflavone scaffold is a critical determinant of biological function.[3][9] Studies consistently show that hydroxylated polymethoxyflavones (HPMFs) can exhibit more potent anti-cancer and anti-inflammatory activities than their fully methoxylated counterparts.[2][10] The presence of the hydroxyl group, particularly at the C-5 position, appears to be a crucial structural feature for enhanced bioactivity.[3][11]
Anti-Inflammatory Activity
Inflammation is a complex biological response implicated in numerous chronic diseases. A key therapeutic strategy involves the inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), which are produced by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.
-
5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF) has demonstrated significant anti-inflammatory effects. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, it effectively reduces the production of NO and PGE2 by downregulating the expression of iNOS and COX-2.[12] This inhibitory action is mediated, at least in part, by suppressing the nuclear translocation of NF-κB, a pivotal transcription factor in the inflammatory response.[12][13] Furthermore, 5-OH-HxMF has been shown to inhibit 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced skin inflammation in mice, further underscoring its potential as an anti-inflammatory agent.[13]
-
This compound , while less extensively studied in direct comparison, is structurally related to compounds known to possess anti-inflammatory properties. For instance, the fully methoxylated parent compound, 3,5,6,7,3′,4′-hexamethoxyflavone, has been shown to repress PGE2 and NO production by suppressing the expression of COX-2 and iNOS via the NF-κB and MAPK signaling pathways.[14] The introduction of a hydroxyl group at the C-8 position may modulate this activity, an area ripe for further investigation. General studies on polymethoxyflavones suggest that the presence and position of hydroxyl groups are key to their inhibitory activity on inflammatory gene expression.[9]
Comparative Insight: The C-5 hydroxyl group in 5-OH-HxMF is thought to be a significant contributor to its potent anti-inflammatory effects.[10][11] This structural feature is often associated with enhanced activity in flavonoids. While the 8-hydroxy isomer likely possesses anti-inflammatory capabilities, current literature more strongly supports the potency of the 5-hydroxy isomer in this regard.
Anticancer and Cytotoxic Activity
The potential of HPMFs as anticancer agents is an area of intense research. Their ability to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells makes them attractive candidates for chemotherapeutic development.
-
5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF) has shown pronounced antiproliferative activity across various human cancer cell lines. A study demonstrated its dose-dependent growth suppression in AGS, COLO 205, HT-29, HL-60, Jurkat, and U937 cells.[11] The cytotoxic effect was particularly potent in human leukemia (HL-60) cells, with an IC50 value of 5.61 μM. The mechanism of action involves the induction of apoptosis, characterized by DNA fragmentation and chromosomal condensation.[11] This process is linked to the generation of reactive oxygen species (ROS) and the activation of caspases.[11] Notably, the study concluded that the C-5 hydroxyl group is essential for this antiproliferative and apoptosis-inducing activity.[11]
-
This compound is also anticipated to have biological activity, with some vendors suggesting potential antifungal properties.[6] However, specific, publicly available experimental data detailing its cytotoxic IC50 values against cancer cell lines is less prevalent than for its 5-hydroxy isomer. General findings indicate that hydroxylated PMFs often exhibit greater cytotoxicity against cancer cells than their non-hydroxylated parent compounds.[15][16]
Comparative Quantitative Data on Antiproliferative Activity
| Cell Line | 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (IC50 Value) | This compound (IC50 Value) |
| Human Leukemia (HL-60) | 5.61 μM[11] | Data Not Available |
| Human Gastric Adenocarcinoma (AGS) | 17.01 μM[11] | Data Not Available |
| Human Colon Adenocarcinoma (COLO 205) | 67.02 μM[11] | Data Not Available |
| Human Colon Adenocarcinoma (HT-29) | 77.38 μM[11] | Data Not Available |
| Human T-cell Leukemia (Jurkat) | 89.44 μM[11] | Data Not Available |
| Human Histiocytic Lymphoma (U937) | 78.42 μM[11] | Data Not Available |
Section 3: Mechanistic Insights and Signaling Pathways
The differential activities of these isomers can be attributed to their interaction with key cellular signaling pathways. The anti-inflammatory effects of many flavonoids, including these HPMFs, converge on the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines.
Both 5-OH-HxMF and the parent compound of the 8-hydroxy isomer have been shown to inhibit this pathway.[12][13][14] They block the degradation of IκBα, thereby preventing NF-κB from entering the nucleus and initiating inflammatory gene expression. 5-OH-HxMF also suppresses upstream activators of NF-κB, including ERK1/2, p38 MAPK, and Akt.[13]
Caption: The NF-κB signaling pathway and points of inhibition by HPMFs.
Section 4: Experimental Protocols
To facilitate further comparative research, validated methodologies for assessing the biological activities discussed are provided below. These protocols are foundational and should be optimized based on specific laboratory conditions and cell lines.
MTT Assay for Cell Viability and Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HL-60 leukemia cells) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (8-OH-HxMF and 5-OH-HxMF) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions. During this time, viable cells will convert the yellow MTT to purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | C21H22O9 | CID 136417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Antifection | TargetMol [targetmol.com]
- 7. Showing Compound 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone (FDB001970) - FooDB [foodb.ca]
- 8. echemi.com [echemi.com]
- 9. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Neurotrophic Effects of 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Small Molecule Neurotrophic Agents
Neurotrophic factors, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), are essential proteins that regulate the development, survival, and function of neurons.[1] Their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease is significant.[2][3] However, the clinical application of these protein-based factors is severely hampered by their poor blood-brain barrier permeability and unfavorable pharmacokinetic properties.[2][4] This has spurred the search for small, orally bioavailable molecules that can mimic or stimulate the body's own neurotrophic pathways.[4]
Flavonoids, a class of polyphenolic compounds found in fruits and vegetables, have emerged as promising candidates, demonstrating the ability to interact with critical neuronal signaling pathways that control cell survival and differentiation.[2][5] This guide provides a detailed examination of the neurotrophic properties of a specific polymethoxyflavone, 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF) . This compound, found exclusively in the peels of sweet oranges, has been identified as a potent inducer of neuronal differentiation.[6][7][8]
(Note: The topic compound, 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone, appears to be a misnomer in existing literature. The vast majority of scientific evidence points to the neurotrophic effects of its isomer, 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone, which will be the focus of this guide.)
We will objectively compare its performance against the gold-standard neurotrophic factor, NGF, and other relevant compounds, supported by a synthesis of published experimental data. Furthermore, this guide will provide detailed, field-proven protocols for researchers to validate and expand upon these findings.
Mechanism of Action: A TrkA-Independent Pathway to Neuronal Differentiation
The defining characteristic of 5-OH-HxMF's neurotrophic action is its unique signaling mechanism, which sets it apart from traditional neurotrophic factors like NGF.
NGF Signaling: NGF initiates neuronal differentiation by binding to its specific receptor, Tropomyosin receptor kinase A (TrkA). This binding event triggers receptor dimerization and autophosphorylation, activating downstream cascades, most notably the MAPK/ERK pathway, which is pivotal for neurite outgrowth.
5-OH-HxMF Signaling: In stark contrast, 5-OH-HxMF operates independently of the TrkA receptor.[6][7] Experimental evidence shows that K252a, a potent TrkA antagonist, completely blocks NGF-induced neurite outgrowth in PC12 cells but has no effect on the differentiation induced by 5-OH-HxMF.[5][6][8]
Instead, 5-OH-HxMF's effects are mediated primarily through the cyclic AMP (cAMP)/Protein Kinase A (PKA)/cAMP Response Element-Binding Protein (CREB) pathway .[2][6][7]
The key mechanistic steps are:
-
Increased Intracellular cAMP: Treatment with 5-OH-HxMF leads to a significant elevation of intracellular cAMP levels.[6][7]
-
PKA Activation: The rise in cAMP activates PKA. This is confirmed by experiments where PKA-specific inhibitors block the neurotrophic effects of 5-OH-HxMF.[2][5][6]
-
CREB Phosphorylation: Activated PKA then phosphorylates CREB, a crucial transcription factor.[6][9]
-
Gene Transcription: Phosphorylated CREB binds to cAMP response elements (CRE) in the promoter regions of target genes, driving the transcription of proteins necessary for neuronal differentiation, such as Growth-Associated Protein-43 (GAP-43).[6][8] The involvement of this step is validated by the use of KG-501, an antagonist that prevents the CREB-CBP complex formation, thereby inhibiting 5-OH-HxMF-induced gene expression and neurite outgrowth.[2][5][6]
Additionally, some evidence suggests a partial involvement of a Protein Kinase C (PKC)-dependent pathway in its neurotrophic action.[2][6] However, inhibitors of other major pathways like MEK1/2, PI3K, and CaMK do not affect its activity, reinforcing the centrality of the cAMP/PKA/CREB axis.[2][5][6][7]
References
- 1. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotrophic Effect of Citrus 5-Hydroxy-3,6,7,8,3′,4′-Hexamethoxyflavone: Promotion of Neurite Outgrowth via cAMP/PKA/CREB Pathway in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Natural product based novel small molecules with promising neurotrophic, neurogenic and anti-neuroinflammatory actions can be developed as stroke therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotrophic Effect of Citrus 5-Hydroxy-3,6,7,8,3′,4′-Hexamethoxyflavone: Promotion of Neurite Outgrowth via cAMP/PKA/CREB Pathway in PC12 Cells | PLOS One [journals.plos.org]
- 6. Neurotrophic effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone: promotion of neurite outgrowth via cAMP/PKA/CREB pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the Independent Verification of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone's Bioactivity
This guide provides a comprehensive framework for the independent verification of the biological activities of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone, a polymethoxyflavone (PMF) found in citrus peels.[1] The objective is to equip researchers, scientists, and drug development professionals with the necessary experimental protocols and comparative data to rigorously assess its therapeutic potential. The focus will be on its reported anti-inflammatory effects, primarily through the inhibition of phosphodiesterase 4 (PDE4), a key enzyme in inflammatory pathways.
The discovery and validation of novel therapeutic agents from natural products demand a stringent and unbiased scientific approach.[2][3][4] While initial studies may suggest promising bioactivities, independent verification is crucial to establish the robustness and reproducibility of these findings. This guide will detail a tiered experimental approach, from initial biochemical assays to more complex cell-based models, providing a clear path to validating the efficacy and mechanism of action of this specific flavone.
Reported Bioactivity and Mechanism of Action
This compound belongs to a class of flavonoids known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[5][6][7] The primary reported mechanism of action for its anti-inflammatory properties is the inhibition of phosphodiesterase 4 (PDE4).[8][9]
PDE4 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a critical second messenger in cells.[10] By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the activation of Protein Kinase A (PKA).[8][11] This cascade of events ultimately results in the downregulation of pro-inflammatory mediators and an increase in anti-inflammatory molecules.[11][12][13] Established PDE4 inhibitors like Roflumilast and Apremilast have been successfully developed to treat inflammatory conditions such as COPD and psoriatic arthritis, respectively, validating this pathway as a therapeutic target.[14][15][16][17]
Signaling Pathway of PDE4 Inhibition
The following diagram illustrates the central role of PDE4 in the inflammatory signaling cascade and the effect of its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Three Chiral Flavonoids with Reported Bioactivity in Selected Licensed Canadian Natural Health Products and US Marketed Dietary Supplements | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 5. d-nb.info [d-nb.info]
- 6. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is Roflumilast used for? [synapse.patsnap.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 13. otezlapro.com [otezlapro.com]
- 14. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]
- 17. hcplive.com [hcplive.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone
This document provides a detailed, procedural guide for the safe and compliant disposal of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of the chemical compounds we handle. Adherence to proper disposal protocols is not only a regulatory requirement but a cornerstone of a responsible and safe laboratory environment.
Given that the toxicological properties of many novel or specialized flavonoids like this compound have not been exhaustively investigated, this guide adopts a cautious approach.[1] The protocols outlined below are rooted in established principles of chemical waste management and are designed to ensure the safety of laboratory personnel and the protection of our environment.
Part 1: Hazard Characterization and Immediate Safety
Before any disposal process begins, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact hexamethoxyflavone derivative is not consistently available, data from structurally related flavonoids and general chemical safety principles dictate a conservative classification. Flavonoids as a class are not typically considered acutely toxic, but some can cause skin and eye irritation.[2] Therefore, treating this compound as a potentially hazardous chemical is a mandatory precautionary step.
Core Safety Protocols
| Safety Consideration | Protocol | Rationale |
| Personal Protective Equipment (PPE) | Always wear safety goggles with side shields, a knee-length lab coat, and chemical-resistant nitrile gloves. | Prevents accidental contact with eyes and skin. Flavonoids, in powdered form, can be irritants.[2][3] |
| Ventilation | Handle the compound, especially in its solid/powdered form, within a certified chemical fume hood. | Minimizes the risk of inhaling fine particulates. |
| Accidental Contact | Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[2] Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[4] | Rapid decontamination is crucial to mitigate potential irritation. |
| Spill Management | For a dry spill, do not dry sweep. Gently cover the spill with an absorbent material, then carefully scoop the material into a designated waste container. Avoid creating dust.[1][5] | Preventing the aerosolization of chemical dust is a primary safety concern to avoid inhalation exposure. |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be managed through your institution's official hazardous waste program.[6] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer system.[6][7]
Step 1: Waste Classification
Due to the lack of comprehensive toxicological data, this compound must be classified as "Hazardous Chemical Waste." This ensures it is handled with the appropriate level of care throughout the disposal chain.
Step 2: Waste Segregation and Containment
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.[8]
-
Primary Waste (Solid): Collect all unused or waste this compound powder in a dedicated, compatible, and leak-proof container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.[6]
-
Contaminated Debris: Items that have come into direct contact with the compound, such as weighing papers, pipette tips, and contaminated gloves, must also be collected as hazardous waste. Place these items in a separate, clearly labeled bag or container.
-
Rinsate: Any solvent used to rinse glassware or equipment contaminated with the flavonoid must be collected as hazardous liquid waste. This rinsate should be stored in a compatible, sealed container. Do not mix with other solvent waste streams unless you can confirm compatibility.[7]
Step 3: Labeling the Waste Container
Accurate and thorough labeling is a regulatory requirement and vital for the safety of waste handlers.[6][9] Your institution's Environmental Health and Safety (EHS) department will provide specific tags or labels. The label must include:
-
The words "Hazardous Waste" .[7]
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[6][7]
-
Composition: For mixtures (like rinsate), list all chemical components and their approximate percentages.
-
Generator Information: Your name, Principal Investigator (PI), department, and laboratory room number.[6]
-
Hazard Pictograms: Check the appropriate hazard boxes as indicated by your EHS office (e.g., irritant).
Step 4: Temporary Storage (Satellite Accumulation)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[3]
-
The container must be kept closed except when adding waste.[7]
-
Store it in a location away from general traffic and ensure it is segregated from incompatible materials, particularly strong oxidizing agents.
-
Secondary containment (placing the waste container inside a larger, chemically resistant bin) is best practice to contain potential leaks.
Step 5: Arranging for Disposal
Once your waste container is nearing full, or if you have finished the project, contact your institution's EHS department to schedule a waste pickup.[3][6] Follow their specific procedures for requesting a collection. Do not allow waste to accumulate in the laboratory.[10]
Part 3: Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.
-
Collect Rinsate: Crucially, this rinsate is now considered hazardous waste and must be collected in a labeled hazardous liquid waste container as described in Part 2.[7]
-
Final Rinse: After the solvent rinse, perform a final triple rinse with water.[7]
-
Air Dry: Allow the container to air dry completely in a fume hood.[10]
-
Deface Label: Completely remove or deface the original chemical label.[10]
-
Dispose: The clean, dry, and defaced container may now be placed in the appropriate laboratory trash or recycling bin.[10]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for safe chemical disposal.
References
- 1. uprm.edu [uprm.edu]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 9. enviroserve.com [enviroserve.com]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
A Comprehensive Guide to the Safe Handling of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone
| Property | Value | Source |
| Molecular Formula | C21H22O9 | [1][2] |
| Molecular Weight | 418.39 g/mol | [1][2] |
| Appearance | Likely a solid powder | [2] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |
Due to the lack of a specific Safety Data Sheet (SDS), the following recommendations are based on best practices for handling powdered chemicals of unknown toxicity and guidelines for similar organic compounds.[3][4] A thorough risk assessment should be conducted before beginning any work with this compound.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to prevent exposure through inhalation, skin contact, and eye contact.[6][7] The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of the fine powder, which is a primary route of exposure for powdered chemicals.[5][8] |
| Eyes & Face | Chemical splash goggles and a face shield | Provides protection from airborne particles and potential splashes when handling the compound in solution.[7][9] |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Double-gloving is recommended, especially when handling concentrated solutions. Gloves should be inspected for integrity before each use.[6][9] |
| Body | Laboratory coat and closed-toe shoes | A lab coat protects the skin and personal clothing from contamination. Closed-toe shoes prevent injury from spills.[5] |
Experimental Workflow for Donning PPE:
Caption: A logical workflow for donning Personal Protective Equipment (PPE) to ensure maximum protection.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical for minimizing the risk of exposure and contamination.
3.1. Engineering Controls:
-
Chemical Fume Hood: All handling of the powdered form of this compound should be conducted in a certified chemical fume hood to control airborne particles.[10][11]
-
Ventilation: Ensure adequate ventilation in the laboratory.[10]
-
Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.[10][12]
3.2. Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within the fume hood for handling the compound.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) before opening the primary container.
-
Ensure a waste container is readily available in the fume hood.
-
-
Weighing and Aliquoting:
-
Carefully open the container inside the fume hood.
-
Use a dedicated spatula to transfer the powder to a weigh boat. Avoid creating dust.
-
Close the primary container immediately after use.
-
If preparing a solution, add the solvent to the powder slowly to prevent splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces in the fume hood with an appropriate solvent and wipe clean.
-
Carefully remove and dispose of the outer pair of gloves.
-
Remove the remaining PPE in the reverse order of donning.
-
Wash hands thoroughly with soap and water after exiting the laboratory.[12]
-
Logical Relationship of Safety Measures:
Caption: The hierarchy of controls for minimizing chemical exposure, starting with the most effective.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is essential to protect both laboratory personnel and the environment.[4][11]
4.1. Waste Segregation:
-
Solid Waste:
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves) should be placed in a dedicated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management protocols.[13]
-
-
Sharps:
-
Contaminated needles or other sharps must be disposed of in a designated sharps container.
-
4.2. Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and any known hazards.
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
Collection: Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety (EHS) department.
Waste Disposal Workflow:
Caption: A streamlined workflow for the proper disposal of waste generated from handling the compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10][12] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][14] |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, contain the spill with absorbent material and clean the area. For large spills, contact your institution's EHS department immediately. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Antifection | TargetMol [targetmol.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. fishersci.com [fishersci.com]
- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. essex.ac.uk [essex.ac.uk]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
